4-(Hydroxymethyl)-2-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-4-7(5-9)2-3-8(6)10/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKGHUJMBLYPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558031 | |
| Record name | 4-(Hydroxymethyl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18299-15-5 | |
| Record name | 4-(Hydroxymethyl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Hydroxymethyl)-2-methylphenol: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(hydroxymethyl)-2-methylphenol, a phenolic compound of interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential applications in the pharmaceutical landscape, grounded in authoritative scientific literature.
Chemical Identity: IUPAC Nomenclature and Synonyms
The unequivocally correct IUPAC name for this compound is This compound [1]. This nomenclature precisely describes the arrangement of the functional groups on the benzene ring: a hydroxymethyl group at position 4 and a methyl group at position 2 relative to the primary hydroxyl group of the phenol.
In scientific literature and commercial catalogs, this compound is known by several synonyms, which are crucial to recognize for comprehensive literature searches. These include:
-
4-Hydroxy-3-methylbenzyl alcohol[1]
-
Benzenemethanol, 4-hydroxy-3-methyl-[1]
-
2-Hydroxy-5-hydroxymethyl-toluol[1]
-
Cresol, 4-(hydroxymethyl)- (a less common variant)
The Chemical Abstracts Service (CAS) has assigned the number 18299-15-5 to this specific molecule, which serves as a unique identifier in databases and regulatory documents[1].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings, from synthesis and purification to formulation and biological assays. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [1] |
| Molecular Weight | 138.16 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents and aqueous alkaline solutions. | |
| pKa | The phenolic hydroxyl group confers acidic properties. |
Synthesis and Reactivity
While specific, detailed industrial-scale synthesis protocols for this compound are not extensively published, its synthesis can be logically derived from established organic chemistry principles for phenolic compounds. A plausible and efficient laboratory-scale synthesis involves the hydroxymethylation of 2-methylphenol (o-cresol).
Synthetic Workflow: Hydroxymethylation of 2-Methylphenol
The introduction of a hydroxymethyl group onto a phenol ring is a well-established transformation. The following protocol is a representative method adapted from procedures for similar phenolic compounds.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylphenol in an aqueous solution of a suitable base, such as sodium hydroxide. The base deprotonates the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
-
Reagent Addition: To the stirred solution, slowly add an aqueous solution of formaldehyde (formalin). The reaction is typically conducted at a controlled temperature, for instance, by heating gently to 40-60°C to facilitate the reaction while minimizing side-product formation.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute acid, such as hydrochloric acid, to a pH of approximately 6-7. This will precipitate the product.
-
Isolation and Purification: The crude product can be collected by filtration and washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
Causality in Experimental Choices:
-
Base Catalysis: The use of a base is critical as it generates the phenoxide ion, which is a much stronger nucleophile than the neutral phenol. This enhanced nucleophilicity is necessary for the attack on the electrophilic carbon of formaldehyde.
-
Ortho/Para Directing Nature: The hydroxyl group of the phenol is an activating, ortho-para directing group. The methyl group is also weakly activating and ortho-para directing. The steric hindrance from the methyl group at the 2-position may influence the regioselectivity of the hydroxymethylation, favoring substitution at the para position (position 4).
-
Temperature Control: While gentle heating can increase the reaction rate, excessive temperatures can lead to the formation of polymeric byproducts from the reaction of the product with excess formaldehyde.
Reactivity of Functional Groups
The chemical reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl, the hydroxymethyl, and the aromatic ring.
Diagram of Key Reaction Sites:
Caption: Key reactive sites of this compound.
-
Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated. It can undergo O-alkylation to form ethers and O-acylation to form esters.
-
Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to an aldehyde and further to a carboxylic acid. It can also undergo esterification and etherification.
-
Aromatic Ring: The ring is activated by the hydroxyl and methyl groups, making it susceptible to further electrophilic aromatic substitution, although the positions are sterically and electronically influenced by the existing substituents.
Potential Applications in Drug Development
While direct pharmacological studies on this compound are limited, the structural motifs present in the molecule are found in numerous biologically active compounds. Its therapeutic potential can be inferred from studies on closely related analogs.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring is key to this activity. Studies on related hydroxybenzyl alcohols have demonstrated their capacity to protect against oxidative stress by inhibiting lipid peroxidation and protein oxidation.
Furthermore, some phenolic compounds exhibit anti-inflammatory activity. For instance, 2-methoxy-4-vinylphenol has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂) by inhibiting the expression of iNOS and COX-2. This is often achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPKs.
Anticancer Potential
The anticancer activity of phenolic compounds is an area of active research. For example, 4-hydroxybenzyl alcohol has been reported to inhibit tumor angiogenesis and growth. The proposed mechanisms include the reduction of cancer cell viability, migration, and invasion, along with the induction of apoptosis. This is often associated with the downregulation of key proteins involved in angiogenesis and metastasis, such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
Derivatives of this compound could serve as valuable scaffolds for the development of novel anticancer agents. The presence of multiple functional groups allows for chemical modifications to optimize potency and selectivity.
Potential Signaling Pathway Modulation:
Caption: Potential signaling pathways modulated by this compound and its derivatives.
Safety and Handling
Conclusion
This compound is a versatile phenolic compound with a well-defined chemical structure and predictable reactivity. Its synthesis is achievable through standard organic chemistry methodologies. While direct biological studies on this specific molecule are not abundant, the known activities of its structural analogs suggest a promising potential for applications in drug discovery and development, particularly in the areas of antioxidant, anti-inflammatory, and anticancer research. This guide provides a solid foundation for researchers and scientists to understand and further explore the therapeutic potential of this interesting molecule.
References
An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-methylbenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-methylbenzyl alcohol, with the CAS number 18299-15-5, is an aromatic organic compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a hydroxyl and a methyl group on the benzene ring attached to a hydroxymethyl group, imparts a specific set of physicochemical properties that are critical for its potential applications, including in fragrance, as a pharmaceutical intermediate, and in organic synthesis.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-hydroxy-3-methylbenzyl alcohol, detailed experimental protocols for their determination, and a summary of its synthesis and potential biological relevance.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 4-hydroxy-3-methylbenzyl alcohol are summarized below. These properties are essential for understanding its behavior in various solvents and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | [][3][4] |
| Molecular Weight | 138.16 g/mol | [][3] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 81-84 °C | |
| Boiling Point | 288.8 ± 25.0 °C (Predicted) | [1] |
| pKa | 10.09 ± 0.18 (Predicted) | [5] |
| LogP | 0.76 (Predicted) | [1] |
| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [5] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug development and chemical research. The following sections detail the standard experimental methodologies for the key properties of aromatic alcohols like 4-hydroxy-3-methylbenzyl alcohol.
Synthesis of 4-Hydroxy-3-methylbenzyl alcohol
Reaction Scheme:
Caption: Synthesis of 4-hydroxy-3-methylbenzyl alcohol from p-cresol.
Materials:
-
p-Cresol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (for neutralization)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve p-cresol in an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath to maintain a low temperature.
-
Slowly add formaldehyde to the solution while stirring continuously.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with hydrochloric acid.
-
Extract the product using an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-hydroxy-3-methylbenzyl alcohol by recrystallization or column chromatography.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
-
Sample of 4-hydroxy-3-methylbenzyl alcohol
Procedure:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Determination of Solubility
Understanding the solubility profile is essential for formulation and in vitro assays.
Materials:
-
4-Hydroxy-3-methylbenzyl alcohol
-
A range of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, hexane)
-
Test tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Add a known mass (e.g., 10 mg) of the compound to a test tube.
-
Add a known volume (e.g., 1 mL) of the solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect for any undissolved solid.
-
If the solid dissolves completely, the compound is soluble at that concentration. If not, the solubility is lower.
-
For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Determination of pKa (Acid Dissociation Constant)
The pKa value is critical for predicting the ionization state of the molecule at different pH values.
Method: UV-Vis Spectrophotometry
-
Prepare a stock solution of 4-hydroxy-3-methylbenzyl alcohol in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small, constant volume of the stock solution to each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The absorbance will change as a function of pH due to the different molar absorptivities of the protonated and deprotonated forms of the phenolic hydroxyl group.
-
The pKa can be determined by plotting the absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of the lipophilicity of a compound, which is a key determinant of its pharmacokinetic properties.
Method: Shake-Flask Method
-
Prepare a solution of 4-hydroxy-3-methylbenzyl alcohol in either n-octanol or water.
-
Mix equal volumes of n-octanol and water in a separatory funnel.
-
Add a known amount of the compound stock solution to the biphasic system.
-
Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the searched literature regarding the detailed biological activities and signaling pathways directly involving 4-hydroxy-3-methylbenzyl alcohol. However, research on the related compound, 4-hydroxybenzyl alcohol (HBA), has shown neuroprotective effects. Studies on HBA have indicated its involvement in activating cellular protective pathways and mitigating oxidative stress, potentially through the JNK/Jun/caspase-3 signaling pathway.[1] While this provides a potential area for future investigation for 4-hydroxy-3-methylbenzyl alcohol, it is crucial to note that the methyl group at the 3-position could significantly alter its biological activity.
Given the lack of specific pathway information for 4-hydroxy-3-methylbenzyl alcohol, a logical workflow for its initial biological screening is presented below.
Caption: A logical workflow for the biological screening of 4-hydroxy-3-methylbenzyl alcohol.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 4-hydroxy-3-methylbenzyl alcohol. While some experimental data is available, further empirical determination of properties such as solubility, pKa, and logP is recommended for more precise applications. The provided experimental protocols offer a standardized approach for these measurements. The synthesis of this compound is achievable through established organic chemistry reactions, and the proposed biological screening workflow provides a roadmap for future research into its potential therapeutic applications. As a molecule with a unique substitution pattern on the aromatic ring, 4-hydroxy-3-methylbenzyl alcohol warrants further investigation to fully elucidate its properties and potential uses in drug development and other scientific disciplines.
References
- 1. p-Hydroxybenzyl Alcohol Antagonized the ROS-Dependent JNK/Jun/Caspase-3 Pathway to Produce Neuroprotection in a Cellular Model of Parkinson’s Disease | MDPI [mdpi.com]
- 3. 4-羟基-3-甲氧基苄醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. bmse010010 4-hydroxy-3-methoxybenzyl Alcohol at BMRB [bmrb.io]
- 5. chembk.com [chembk.com]
- 6. US5019656A - Process for preparing p-hydroxybenzyl alcohol - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-(Hydroxymethyl)-2-methylphenol (CAS 18299-15-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-2-methylphenol (CAS 18299-15-5), a versatile chemical intermediate with emerging significance in the synthesis of targeted therapeutic agents. This document details its physicochemical properties, plausible synthetic methodologies, and its role in the development of agonists for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, a key target in metabolic and inflammatory diseases.
Core Properties of this compound
This compound is a solid organic compound.[1] Its core physical and chemical properties are summarized in the table below, providing essential data for laboratory and developmental use.
| Property | Value | Reference |
| CAS Number | 18299-15-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| Melting Point | 81-84 °C | [1][4] |
| Boiling Point | 288.8 ± 25.0 °C at 760 mmHg | [1][4] |
| Density | 1.171 ± 0.06 g/cm³ (Predicted) | [4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room Temperature, under inert atmosphere (e.g., nitrogen) | [1][4] |
Synonyms: 4-hydroxy-3-methylbenzyl alcohol, 2-Hydroxy-5-hydroxymethyl-toluol.[2]
Synthesis Methodology: An Experimental Protocol
While specific, detailed industrial synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible and established method involves the hydroxymethylation of 2-methylphenol (o-cresol). This reaction is analogous to the well-documented hydroxymethylation of other phenols.
Reaction Principle: The synthesis is based on the base-catalyzed reaction of 2-methylphenol with formaldehyde. The phenoxide ion, formed in the presence of a base, is more susceptible to electrophilic attack by formaldehyde at the positions ortho and para to the hydroxyl group. Due to the steric hindrance from the methyl group at position 2, the hydroxymethylation is directed primarily to the para position (position 4).
Experimental Workflow:
Application in Drug Discovery: Intermediate for FFA4/GPR120 Receptor Agonists
The primary documented application of this compound is as a key intermediate in the synthesis of substituted pyrazoles that act as agonists for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4/GPR120 is a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory conditions.
Activation of FFA4/GPR120 by long-chain fatty acids triggers a cascade of intracellular signaling events.[1][5] These pathways are crucial for the receptor's physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1), anti-inflammatory actions, and regulation of adipogenesis.[1][5]
GPR120 Signaling Pathways
The activation of GPR120 initiates two primary signaling pathways: a Gq-dependent pathway and a β-arrestin-2-dependent pathway. These pathways lead to distinct cellular responses, highlighting the complexity of GPR120-mediated effects.
1. Gq-Dependent Pathway and GLP-1 Secretion:
This pathway is primarily associated with metabolic regulation. Upon agonist binding, GPR120 couples to the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), which, along with DAG, activates protein kinase C (PKC). This cascade ultimately promotes the secretion of GLP-1 from enteroendocrine L-cells.
2. β-Arrestin-2-Dependent Anti-Inflammatory Pathway:
This pathway is crucial for the anti-inflammatory effects of GPR120 activation. Following agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1 (TAK1-binding protein 1), preventing its association with TAK1 (transforming growth factor-β-activated kinase 1). This sequestration inhibits the downstream activation of inflammatory signaling cascades, such as the NF-κB and JNK pathways, ultimately leading to a reduction in the production of pro-inflammatory cytokines.[5]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6][7] Work should be conducted in a well-ventilated area.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]
Conclusion
This compound is a valuable chemical building block, particularly in the synthesis of novel FFA4/GPR120 receptor agonists. Its straightforward synthesis and defined physicochemical properties make it a reliable intermediate for drug discovery and development programs targeting metabolic and inflammatory diseases. A thorough understanding of the GPR120 signaling pathways provides the necessary context for the rational design of new therapeutics originating from this versatile compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 6. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structures and Biological Activities of C8H10O2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, properties, synthesis, and biological activities of key isomers of the molecular formula C8H10O2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations of key biological pathways to facilitate understanding and further research.
Introduction to C8H10O2 Isomers
The molecular formula C8H10O2 represents a variety of aromatic compounds with diverse chemical structures and biological functions. These isomers, which include substituted phenols, benzyl alcohols, and their derivatives, have garnered significant interest in medicinal chemistry and pharmacology due to their wide range of biological activities. These activities include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, making them promising candidates for the development of new therapeutic agents. This guide will focus on several prominent isomers, providing in-depth information on their chemical and biological characteristics.
Key Isomers of C8H10O2: A Detailed Analysis
This section provides a detailed examination of four key isomers of C8H10O2: Vanillyl Alcohol, Tyrosol, 2,4-Dimethylphenol, and 3,4-Dimethoxybenzyl Alcohol.
Vanillyl Alcohol
Vanillyl alcohol, or 4-hydroxy-3-methoxybenzyl alcohol, is a naturally occurring compound found in vanilla. It is recognized for its pleasant aroma and is also investigated for its therapeutic potential.
Table 1: Physicochemical Properties of Vanillyl Alcohol
| Property | Value | Reference |
| Melting Point | 115 °C | [1] |
| Boiling Point | 296.8 °C | |
| Water Solubility | Soluble | |
| Appearance | White to off-white crystalline powder |
Experimental Protocol: Synthesis of Vanillyl Alcohol from Vanillin
This protocol describes the reduction of vanillin to vanillyl alcohol using sodium borohydride.
-
Materials: Vanillin, Ethanol, Sodium borohydride (NaBH4), 1 M Sodium hydroxide (NaOH), 6 M Hydrochloric acid (HCl), Ice-water bath, Round-bottom flask, Stir bar, Magnetic stir plate, Filtration apparatus.
-
Procedure:
-
Dissolve 2.0 g of vanillin in 15 mL of 95% ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice-water bath.
-
In a separate beaker, dissolve 0.5 g of NaBH4 in 5 mL of 1 M NaOH.
-
Slowly add the NaBH4 solution dropwise to the stirred vanillin solution over a period of 15 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.
-
Re-cool the flask in the ice bath and slowly add 6 M HCl dropwise to neutralize the excess NaBH4 and quench the reaction. Continue addition until the effervescence ceases.
-
Add 20 mL of water to the mixture to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from hot water to obtain pure vanillyl alcohol.
-
Biological Activity: Neuroprotection
Vanillyl alcohol has demonstrated significant neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis by modulating the expression of key apoptotic proteins. Specifically, it can increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax (Bax/Bcl-2 ratio) and inhibit the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in the apoptotic cascade.[2]
Signaling Pathway: Modulation of Apoptotic Pathway
The neuroprotective effects of vanillyl alcohol are mediated through its influence on the intrinsic apoptotic pathway. By upregulating Bcl-2 and downregulating Bax, it stabilizes the mitochondrial membrane and prevents the release of cytochrome c, thereby inhibiting the activation of caspases and subsequent cell death.
Tyrosol
Tyrosol, or 4-hydroxyphenethyl alcohol, is a phenylethanoid found in olive oil and wine. It is well-known for its potent antioxidant and anti-inflammatory properties.
Table 2: Physicochemical Properties of Tyrosol
| Property | Value | Reference |
| Melting Point | 91-92 °C | [3] |
| Boiling Point | 158 °C at 4 Torr | [3] |
| Water Solubility | 5.3 g/L | |
| Appearance | White to off-white solid |
Experimental Protocol: Synthesis of Tyrosol
Several synthetic routes to tyrosol have been reported. One common method involves the reduction of 4-hydroxyphenylacetic acid.
-
Materials: 4-Hydroxyphenylacetic acid, Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3-THF), Anhydrous tetrahydrofuran (THF), Diethyl ether, Hydrochloric acid (HCl), Sodium sulfate (Na2SO4), Rotary evaporator, Separation funnel.
-
Procedure (using BH3-THF):
-
To a stirred solution of 4-hydroxyphenylacetic acid (1.52 g, 10 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add BH3-THF complex (1 M in THF, 20 mL, 20 mmol) dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol (10 mL), followed by 1 M HCl (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford pure tyrosol.
-
Biological Activity: Antioxidant and Anti-inflammatory Effects
Tyrosol is a powerful antioxidant that can scavenge free radicals and protect cells from oxidative damage.[4] Its anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Signaling Pathways: Nrf2/HO-1, PI3K/Akt, MAPK, and NF-κB
Tyrosol exerts its biological effects by modulating several interconnected signaling pathways:
-
Nrf2/HO-1 Pathway: Tyrosol activates the transcription factor Nrf2, which translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway by tyrosol promotes cell survival and has cardioprotective effects.[5]
-
MAPK Pathway: Tyrosol can inhibit the phosphorylation of MAPKs (p38, ERK, and JNK), thereby suppressing the production of pro-inflammatory cytokines.[1]
-
NF-κB Pathway: Tyrosol can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation.[6]
2,4-Dimethylphenol
2,4-Dimethylphenol, also known as 2,4-xylenol, is a constituent of coal tar and is used as a disinfectant and in the synthesis of antioxidants and other chemicals.
Table 3: Physicochemical Properties of 2,4-Dimethylphenol
| Property | Value | Reference |
| Melting Point | 22-23 °C | [7] |
| Boiling Point | 211-212 °C | [7] |
| Water Solubility | 5.2 g/L | |
| Appearance | Colorless to yellowish crystalline solid or liquid |
Experimental Protocol: Synthesis of 2,4-Dimethylphenol from m-Xylene
This industrial process involves the sulfonation of m-xylene followed by alkali fusion.
-
Materials: m-Xylene, Concentrated sulfuric acid, Sodium sulfite, Sodium hydroxide, Hydrochloric acid.
-
Procedure:
-
Sulfonation: React m-xylene with concentrated sulfuric acid to produce m-xylene-4-sulfonic acid.
-
Neutralization and Sulfite Treatment: Neutralize the sulfonic acid with a base and then treat with sodium sulfite to form the sodium sulfonate salt.
-
Alkali Fusion: Fuse the sodium m-xylene-4-sulfonate with sodium hydroxide at high temperatures (around 300-350 °C).
-
Acidification: Dissolve the fused mass in water and acidify with hydrochloric acid to precipitate 2,4-dimethylphenol.
-
Purification: The crude product can be purified by distillation or recrystallization.
-
Biological Activity
2,4-Dimethylphenol is recognized for its disinfectant and fungicide properties.[8] It is also known to be a skin and eye irritant and can be toxic if ingested in high amounts.[9] Its biological mechanism of action as a disinfectant involves the disruption of microbial cell membranes and inactivation of essential enzymes.
3,4-Dimethoxybenzyl Alcohol
3,4-Dimethoxybenzyl alcohol, also known as veratryl alcohol, is a derivative of benzyl alcohol and is used as an intermediate in organic synthesis.
Table 4: Physicochemical Properties of 3,4-Dimethoxybenzyl Alcohol
| Property | Value | Reference |
| Melting Point | 42-45 °C | |
| Boiling Point | 297 °C | |
| Water Solubility | Slightly soluble | |
| Appearance | White to light yellow crystalline solid |
Experimental Protocol: Synthesis of 3,4-Dimethoxybenzyl Alcohol from Veratraldehyde
This synthesis involves the reduction of veratraldehyde.
-
Materials: Veratraldehyde (3,4-dimethoxybenzaldehyde), Sodium borohydride (NaBH4), Methanol, Water, Diethyl ether, Rotary evaporator.
-
Procedure:
-
Dissolve 1.66 g (10 mmol) of veratraldehyde in 50 mL of methanol in a round-bottom flask.
-
Add 0.38 g (10 mmol) of NaBH4 in small portions to the stirred solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 50 mL of water to the residue and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 3,4-dimethoxybenzyl alcohol.
-
Biological Activity
The biological activities of 3,4-dimethoxybenzyl alcohol are less extensively studied compared to other isomers. However, some studies suggest it may possess antioxidant and anti-inflammatory properties. Further research is needed to fully elucidate its pharmacological potential and mechanisms of action.
Spectroscopic Data
This section provides a summary of the key spectroscopic data for the discussed isomers.
Table 5: Summary of Spectroscopic Data
| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| Vanillyl Alcohol | Aromatic protons (6.7-6.9), -CH2- (4.4), -OCH3 (3.8), -OH (phenolic and alcoholic) | Aromatic carbons (110-148), -CH2- (65), -OCH3 (56) | ~3400 (br, O-H), ~2930 (C-H), ~1600, 1515 (C=C, aromatic), ~1270 (C-O) |
| Tyrosol | Aromatic protons (6.7, 7.0), -CH2CH2- (2.7, 3.7), -OH (phenolic and alcoholic) | Aromatic carbons (115-154), -CH2- (38, 63) | ~3350 (br, O-H), ~2930 (C-H), ~1610, 1515 (C=C, aromatic), ~1230 (C-O) |
| 2,4-Dimethylphenol | Aromatic protons (6.6-6.9), -CH3 (2.1, 2.2), -OH | Aromatic carbons (115-151), -CH3 (15, 20) | ~3300 (br, O-H), ~2920 (C-H), ~1615, 1500 (C=C, aromatic), ~1220 (C-O) |
| 3,4-Dimethoxybenzyl Alcohol | Aromatic protons (6.8-6.9), -CH2- (4.5), -OCH3 (3.8), -OH | Aromatic carbons (110-149), -CH2- (65), -OCH3 (56) | ~3400 (br, O-H), ~2950 (C-H), ~1590, 1510 (C=C, aromatic), ~1260 (C-O) |
Note: Specific chemical shifts and peak intensities can vary depending on the solvent and experimental conditions.
Conclusion
The isomers of C8H10O2 represent a diverse group of compounds with significant potential in drug discovery and development. This guide has provided a detailed overview of the chemical structures, properties, synthesis, and biological activities of four key isomers: vanillyl alcohol, tyrosol, 2,4-dimethylphenol, and 3,4-dimethoxybenzyl alcohol. The presented data, experimental protocols, and pathway diagrams offer a solid foundation for further research into the therapeutic applications of these and other related compounds. Continued investigation into the mechanisms of action and structure-activity relationships of C8H10O2 isomers is crucial for unlocking their full therapeutic potential.
References
- 1. Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Hydroxytyrosol Inhibits LPS-Induced Neuroinflammatory Responses via Suppression of TLR-4-Mediated NF-κB P65 Activation and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxytyrosol Protects against Myocardial Ischemia/Reperfusion Injury through a PI3K/Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2,4-二甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,4-dimethylphenol [sitem.herts.ac.uk]
- 9. nj.gov [nj.gov]
An In-Depth Technical Guide to 2-Hydroxy-5-methylbenzyl Alcohol: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-5-methylbenzyl alcohol (also known as 2-(hydroxymethyl)-4-methylphenol), a phenolic compound of interest in medicinal chemistry and materials science. This document delves into its chemical and physical characteristics, provides detailed synthetic protocols, and explores its spectroscopic profile. Furthermore, it elucidates its potential biological activities, drawing from research on structurally related compounds, with a particular focus on its neuroprotective and antimicrobial properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the application of this versatile molecule.
Introduction
2-Hydroxy-5-methylbenzyl alcohol, a derivative of p-cresol, belongs to the class of hydroxybenzyl alcohols. These compounds are characterized by a benzene ring substituted with both a hydroxyl and a hydroxymethyl group. The presence of these functional groups imparts a unique combination of chemical reactivity and potential for biological interactions, making them valuable building blocks in organic synthesis and key pharmacophores in drug design. While extensive research has been conducted on related phenolic compounds, this guide focuses specifically on the ortho-hydroxymethyl derivative of p-cresol, providing a consolidated repository of its known attributes and potential applications.
The strategic placement of the hydroxyl and hydroxymethyl groups on the aromatic ring influences the molecule's electronic properties, hydrogen bonding capabilities, and overall reactivity. This, in turn, dictates its interaction with biological targets and its utility as a precursor in the synthesis of more complex molecules. This guide will explore these facets in detail, providing a robust framework for its application in a research and development setting.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of 2-Hydroxy-5-methylbenzyl alcohol is paramount for its effective use in experimental settings. These properties influence its solubility, stability, and reactivity.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(Hydroxymethyl)-4-methylphenol | [1][2] |
| Synonyms | 2-Hydroxy-5-methylbenzyl alcohol, Homosaligenin, o-Methylol-p-cresol | [1][2] |
| CAS Number | 4383-07-7 | [1][2] |
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.16 g/mol | [1][2] |
| Appearance | Brown powder | [3][4] |
| Melting Point | 105 °C | [3] |
| pKa | 10.15 (at 25 °C) | [4][5] |
| Solubility | Soluble in alcohols and other organic solvents. Limited solubility in water. |
Synthesis of 2-Hydroxy-5-methylbenzyl Alcohol
The synthesis of 2-Hydroxy-5-methylbenzyl alcohol can be approached through several routes. The most direct and industrially relevant method involves the hydroxymethylation of p-cresol using formaldehyde in the presence of a base. An alternative laboratory-scale synthesis involves the reduction of the corresponding aldehyde.
Synthesis via Hydroxymethylation of p-Cresol
This method provides a direct route to 2-Hydroxy-5-methylbenzyl alcohol from a readily available starting material. The reaction conditions can be optimized to favor the formation of the mono-hydroxymethylated product.
Reaction Scheme:
Figure 1: Synthesis of 2-Hydroxy-5-methylbenzyl alcohol from p-cresol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (1-2 equivalents).[1]
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% aqueous solution, 1.1-1.5 equivalents) dropwise at room temperature.[1]
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
The use of a base (NaOH) is crucial as it deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by formaldehyde.
-
Controlling the stoichiometry of formaldehyde is important to minimize the formation of di-hydroxymethylated and polymeric byproducts.
-
The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate without promoting unwanted side reactions.
Synthesis via Reduction of 2-Hydroxy-5-methylbenzaldehyde
This method is a reliable laboratory-scale synthesis, particularly if the corresponding aldehyde is commercially available or easily synthesized.
Reaction Scheme:
Figure 2: Reduction of 2-Hydroxy-5-methylbenzaldehyde.
Experimental Protocol:
-
Dissolution: Dissolve 2-Hydroxy-5-methylbenzaldehyde (1 equivalent) in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise with stirring.
-
Reaction: Allow the reaction to proceed at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄.
-
Extraction: Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic ring or the phenolic hydroxyl group.
-
The reaction is performed at a low temperature to control the rate of reaction and prevent potential side reactions.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Hydroxy-5-methylbenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-6.7 | m | 3H | Aromatic protons |
| ~4.9 (broad s) | s | 1H | Phenolic OH |
| 4.68 | s | 2H | -CH₂OH |
| ~2.5 (broad s) | s | 1H | -CH₂OH |
| 2.29 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C-OH (aromatic) |
| ~130 | C-CH₃ (aromatic) |
| ~129, ~128, ~116 | Aromatic CH |
| ~124 | C-CH₂OH (aromatic) |
| ~65 | -CH₂OH |
| ~20 | -CH₃ |
Interpretation: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the two hydroxyl protons (phenolic and alcoholic), which may be broad and exchangeable with D₂O. The ¹³C NMR spectrum will display signals for the eight distinct carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Hydroxy-5-methylbenzyl alcohol will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration |
| 3600-3200 (broad) | O-H stretching (phenolic and alcoholic) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1600, 1500, 1450 | C=C stretching (aromatic) |
| 1250-1000 | C-O stretching |
Interpretation: The broad O-H stretching band is a hallmark of alcohols and phenols, indicating hydrogen bonding. The presence of both aromatic and aliphatic C-H stretches, along with aromatic C=C and C-O stretching vibrations, confirms the key structural features of the molecule.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-Hydroxy-5-methylbenzyl alcohol is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment Ion | Interpretation |
| 138 | [C₈H₁₀O₂]⁺ | Molecular ion (M⁺) |
| 121 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 120 | [M - H₂O]⁺ | Loss of a water molecule (dehydration) |
| 107 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Fragmentation Pathway:
Figure 3: Predicted mass fragmentation pathway.
Interpretation: The fragmentation pattern is characteristic of a benzyl alcohol derivative. The loss of water is a common fragmentation pathway for alcohols. The formation of the tropylium ion is a characteristic fragmentation for compounds containing a benzyl group.[6][7]
Biological Activities and Potential Applications
While direct studies on 2-Hydroxy-5-methylbenzyl alcohol are limited, the biological activities of related phenolic compounds provide strong indications of its potential therapeutic applications.
Neuroprotective Effects and the Nrf2 Signaling Pathway
Phenolic compounds are well-known for their antioxidant properties and their ability to modulate cellular signaling pathways involved in the response to oxidative stress.[1][8] A key pathway in this regard is the Keap1-Nrf2 pathway.[1][8]
The Nrf2 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[1][8]
Figure 4: Proposed activation of the Nrf2 signaling pathway by 2-Hydroxy-5-methylbenzyl alcohol.
Studies on the related compound, p-hydroxybenzyl alcohol, have demonstrated its ability to protect against cerebral ischemia by activating the Nrf2 pathway.[9][10] This suggests that 2-Hydroxy-5-methylbenzyl alcohol, as a phenolic compound, may also possess neuroprotective properties through a similar mechanism. By upregulating the expression of antioxidant enzymes, it could help mitigate the damaging effects of oxidative stress in neurodegenerative diseases.
Antimicrobial Activity
Benzyl alcohol and its derivatives are known to possess antimicrobial properties.[11][12][13] The mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[14] The presence of both a hydroxyl and a hydroxymethyl group on the aromatic ring of 2-Hydroxy-5-methylbenzyl alcohol may contribute to its antimicrobial efficacy. Further studies are warranted to evaluate its specific spectrum of activity against various bacterial and fungal strains.
Workflow for Antimicrobial Evaluation:
Figure 5: Workflow for evaluating the antimicrobial activity.
Toxicology and Safety
The toxicological profile of 2-Hydroxy-5-methylbenzyl alcohol has not been extensively studied. However, data from related compounds, such as benzyl alcohol, can provide some initial insights. Benzyl alcohol is generally considered to have low acute toxicity.[8][15] However, at high concentrations, it can cause skin and eye irritation.[12] A quantitative structure-activity relationship (QSAR) analysis of benzyl alcohols suggests that their toxicity can be related to hydrophobicity and the potential for radical formation.[16] As with any chemical compound, appropriate safety precautions should be taken when handling 2-Hydroxy-5-methylbenzyl alcohol in a laboratory setting. A comprehensive toxicological evaluation would be necessary before its consideration for any in vivo applications.
Conclusion
2-Hydroxy-5-methylbenzyl alcohol is a versatile phenolic compound with significant potential in drug discovery and materials science. Its synthesis is achievable through straightforward chemical transformations, and its structure can be readily confirmed by standard spectroscopic techniques. Based on the known biological activities of related compounds, 2-Hydroxy-5-methylbenzyl alcohol is a promising candidate for further investigation, particularly for its potential neuroprotective effects mediated through the Nrf2 signaling pathway and its antimicrobial properties. This technical guide provides a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. 4-(Hydroxymethyl)-2-methylphenol | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 2-Methylbenzyl alcohol | C8H10O | CID 6994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fragrance material review on benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of P-Hydroxy Benzyl Alcohol Against Cerebral Ischemia Based on Metabonomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxybenzyl alcohol confers neuroprotection through up-regulation of antioxidant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 16. Toxicology of benzyl alcohols: a QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Hydroxymethylated Phenols
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the systematic screening of hydroxymethylated phenols. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, establishing a self-validating workflow that ensures data integrity and accelerates the identification of promising therapeutic candidates. Our approach is structured as a multi-tiered screening cascade, a field-proven strategy that efficiently filters compounds from broad primary evaluation to focused mechanistic investigation.
Introduction: The Therapeutic Potential of Hydroxymethylated Phenols
Hydroxymethylated phenols represent a compelling class of aromatic compounds characterized by the presence of one or more hydroxymethyl (–CH₂OH) groups attached to a phenolic backbone. This structural motif imparts unique physicochemical properties that can enhance biological activity, making them attractive candidates for drug discovery. Phenolic compounds, in general, are widely recognized for their therapeutic effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[1][2][3][4] The strategic introduction of hydroxymethyl groups can modulate this activity, potentially improving potency, selectivity, and pharmacokinetic profiles.
The journey from a novel compound to a viable drug lead is contingent upon a rigorous and logically structured screening process. This guide outlines such a process, designed to comprehensively evaluate the biological potential of hydroxymethylated phenols.
The Screening Cascade: A Strategic Workflow
A hierarchical screening cascade is the most efficient methodology for evaluating a library of novel compounds. This approach begins with broad, high-throughput assays to identify general activity and potential liabilities (like cytotoxicity), followed by more specific and complex assays to elucidate mechanisms of action for the most promising "hits." This ensures that resources are focused on candidates with the highest potential for success.
References
- 1. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of 4-(Hydroxymethyl)-2-methylphenol: A Molecule of Latent Promise
Abstract
This technical guide provides a comprehensive exploration of 4-(hydroxymethyl)-2-methylphenol, a substituted phenolic compound with a largely uninvestigated therapeutic profile. While direct biological data remains scarce, its structural analogy to well-characterized phenolic compounds suggests a high potential for a range of therapeutic applications. This document synthesizes the available chemical data, proposes metabolic pathways based on enzymatic activities observed with structural isomers, and extrapolates potential therapeutic applications from a broad base of literature on related phenolic structures. Detailed hypothetical protocols for initial biological evaluation are provided to catalyze further research into this promising molecule. This guide is intended for researchers, scientists, and drug development professionals interested in the untapped potential of novel phenolic compounds.
Introduction: Unveiling a Candidate Molecule
Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound, a simple derivative of o-cresol, presents a compelling yet under-investigated scaffold. Its structure, featuring a phenolic hydroxyl group, a methyl group, and a hydroxymethyl group, offers a unique combination of electronic and steric properties that may translate into significant therapeutic efficacy.
This guide moves beyond the limited direct data to construct a predictive framework for the therapeutic potential of this compound. By examining its chemical properties, plausible synthetic routes, and the established biological roles of its structural relatives, we aim to provide a foundational document that illuminates a path for future research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The properties of this compound, as cataloged in public databases, are summarized below.[4]
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₈H₁₀O₂ | [4] |
| Molecular Weight | 138.16 g/mol | [4] |
| CAS Number | 18299-15-5 | [4] |
| Appearance | Predicted to be a solid at room temperature | |
| XLogP3 | 1.3 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
Synthesis and Manufacturing
While specific industrial synthesis routes for this compound are not widely published, a plausible and efficient laboratory-scale synthesis can be designed based on established hydroxymethylation reactions of phenols. The proposed method involves the base-catalyzed reaction of 2-methylphenol (o-cresol) with formaldehyde.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 mole equivalent of 2-methylphenol in an aqueous solution of sodium hydroxide (1.1 mole equivalents).
-
Addition of Formaldehyde: To the stirred solution, slowly add 1.2 mole equivalents of a 37% aqueous formaldehyde solution.
-
Reaction: Heat the mixture to 60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, neutralize it with dilute hydrochloric acid until the product precipitates.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Predicted Metabolism and Pharmacokinetics
Direct metabolic studies on this compound are not available. However, insights can be drawn from the metabolism of its parent compound, 4-methylphenol (p-cresol). In human liver microsomes, p-cresol undergoes oxidation of the methyl group to form 4-hydroxybenzyl alcohol, which is then further oxidized to 4-hydroxybenzaldehyde.[5] This metabolic transformation is mediated by cytochrome P450 enzymes.[5]
It is highly probable that this compound, being a primary alcohol, will follow a similar oxidative pathway. The hydroxymethyl group is susceptible to oxidation by alcohol dehydrogenases and aldehyde dehydrogenases to yield the corresponding aldehyde and then the carboxylic acid (4-hydroxy-3-methylbenzoic acid). This metabolite would then likely undergo conjugation (e.g., glucuronidation or sulfation) for excretion.
Predicted Metabolic Pathway
Caption: Predicted oxidative metabolism of this compound.
Potential Therapeutic Applications
The therapeutic potential of this compound is inferred from the well-documented activities of other phenolic compounds. The key structural features—the phenolic hydroxyl group and the nature of the ring substituents—are critical determinants of biological activity.
Antioxidant Activity
The phenolic hydroxyl group is a classic hallmark of antioxidant activity. Compounds like butylated hydroxytoluene (BHT), a synthetic phenol, are widely used as antioxidants.[6] The mechanism involves the donation of the hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions. It is plausible that this compound shares this radical-scavenging capability. The electron-donating nature of the methyl and hydroxymethyl groups may further enhance this activity by stabilizing the resulting phenoxyl radical.
Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Several phenolic compounds have demonstrated potent anti-inflammatory effects. For instance, 2-methoxy-4-vinylphenol has been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂) in macrophages.[3] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often through the modulation of major inflammatory signaling pathways such as NF-κB and MAPKs.[3] Combinations of phenolic antioxidants like BHT and BHA have also been shown to exert synergistic anti-inflammatory effects.[1] Given its structure, this compound is a candidate for investigation as an inhibitor of these inflammatory pathways.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical inhibition of inflammatory pathways by the compound.
Antimicrobial Properties
The antimicrobial activity of phenols is well-established. Structural modifications can significantly enhance potency and spectrum. For example, the chlorinated thymol derivative, 4-chloro-2-isopropyl-5-methylphenol, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2] The ability of phenolic compounds to disrupt microbial cell membranes and inhibit essential enzymes makes them attractive antimicrobial agents. The specific combination of substituents on this compound may confer activity against a range of bacterial and fungal pathogens.
Challenges and Future Directions
The therapeutic potential of this compound is, at present, largely theoretical. A systematic and rigorous evaluation is required to translate this potential into tangible applications. The critical next steps include:
-
In Vitro Screening: Comprehensive screening to quantify its antioxidant, anti-inflammatory, and antimicrobial activities using established assays.
-
Cytotoxicity Assessment: Determining the compound's toxicity profile in various cell lines to establish a potential therapeutic window.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy and Safety: Progressing to animal models to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.
-
Lead Optimization: If promising activity is identified, medicinal chemistry efforts can be employed to synthesize derivatives with improved potency and drug-like properties.
Experimental Protocols
To facilitate the initial investigation of this compound, the following standard protocols are provided.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a stock solution of this compound in methanol (e.g., 10 mM) and create a series of dilutions (e.g., 1, 10, 50, 100, 500 µM).
-
Use ascorbic acid or BHT as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
MTT Assay (Cell Viability/Cytotoxicity)
-
Cell Culture:
-
Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a range of concentrations of this compound in the cell culture medium.
-
Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
References
- 1. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphenolic Profiling, Quantitative Assessment and Biological Activities of Tunisian Native Mentha rotundifolia (L.) Huds. [mdpi.com]
- 4. This compound | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-2-(hydroxymethyl)phenol | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(Hydroxymethyl)-2-methylphenol safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-(Hydroxymethyl)-2-methylphenol
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The narrative emphasizes the causality behind safety measures, providing a framework for a self-validating culture of safety.
Chemical Identity and Physicochemical Properties
This compound, a substituted cresol, is a bifunctional organic compound featuring both a phenolic hydroxyl group and a primary alcohol (hydroxymethyl) group.[1] This structure makes it a versatile intermediate in organic synthesis.[2] Understanding its physical properties is the first step in a thorough risk assessment.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonym(s) | 4-Hydroxy-3-methylbenzyl alcohol | [1][3] |
| CAS Number | 18299-15-5 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [1][3] |
| Molecular Weight | 138.16 g/mol | [1][3] |
| Appearance | Colorless crystals or solid | [4] |
| Melting Point | Close to room temperature, typical for cresols |[4] |
Note: Data for some specific properties of this exact isomer are limited; properties of related cresol compounds are used for context.
Hazard Identification and Toxicological Profile
GHS Hazard Classification (Probable)
The following classification is synthesized from safety data sheets (SDS) of structurally similar compounds, such as 4-(hydroxymethyl)phenol and other substituted phenols.[6]
Table 2: Probable GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[6] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7][8] |
The primary hazards stem from the phenolic group. Phenol and its derivatives are corrosive and can be rapidly absorbed through the skin, leading to systemic effects on the kidneys, liver, and central nervous system.[4][5] Furthermore, like many fine organic powders, the dust may form explosive mixtures with air if dispersed in sufficient concentration.
Risk Assessment and Control Measures
A dynamic risk assessment is mandatory before any work with this compound begins. The following workflow provides a logical framework for this process.
Caption: Risk Assessment Workflow for Chemical Handling.
Engineering Controls
The primary engineering control is to minimize inhalation exposure and contain potential spills.
-
Chemical Fume Hood: All weighing and handling of the solid, as well as any work with its solutions, must be conducted inside a certified chemical fume hood.[9][10] This is critical to prevent inhalation of airborne particulates and vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of phenolic compounds.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Specification | Rationale and Best Practices |
|---|---|---|
| Hands | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | Phenols can penetrate some glove materials. Use proper removal technique to avoid skin contact. Inspect gloves before use and replace immediately if contaminated or damaged.[11] |
| Eyes/Face | Safety goggles or safety glasses with side shields. A face shield is required when there is a splash hazard. | Provides protection against dust particles and splashes. Standard safety glasses are insufficient.[12] |
| Body | A flame-retardant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges. | Required if engineering controls are insufficient or during a large-scale spill cleanup where dust or vapor generation is likely.[12] |
Safe Handling Protocols
Adherence to a strict protocol minimizes the risk of exposure.
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances. Handle with care to avoid generating dust.
-
Solution Preparation: Add the solid slowly to the solvent with stirring. Be aware of potential exothermic reactions.
-
Post-Handling: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water, even if no direct contact is suspected.[6]
-
Prohibition: Do not eat, drink, or smoke in the laboratory area.[6][11]
Emergency Procedures
Immediate and correct response to an emergency is critical to mitigating harm.
First-Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[13] For phenol-specific exposures, after an initial water flush, gently wipe the area with gauze soaked in polyethylene glycol 300 or 400 (PEG-300/400) if available.[5] Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do so.[7][8] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][12]
-
Ingestion: Do NOT induce vomiting.[9][12] Rinse the mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.
Spill Response
For a minor spill of the solid compound:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5] Do NOT use air hoses for cleaning.[6]
-
Carefully sweep or vacuum (using an explosion-proof vacuum) the material into a clearly labeled, sealable container for hazardous waste.[6]
-
Decontaminate the spill area with an appropriate cleaning solution.
-
For major spills, evacuate the area and contact emergency services.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9][10]
-
Specific Hazards: The compound is combustible. During a fire, irritating and highly toxic gases, such as carbon monoxide and carbon dioxide, may be generated.[7][12] Containers may explode when heated.[9]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][9]
Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Conditions for Safe Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from sources of ignition, heat, and direct sunlight.[9]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[9][12]
-
Store in a locked cabinet or an area accessible only to qualified personnel.[6][9]
Waste Disposal
-
Dispose of this compound and its containers as hazardous waste.
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[6] Do not allow the product to enter drains or waterways.[11]
References
- 1. This compound | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Hydroxymethyl)-3-methylphenol Research Chemical [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Cresol - Wikipedia [en.wikipedia.org]
- 5. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. fishersci.com [fishersci.com]
- 13. henryschein.ca [henryschein.ca]
A Technical Guide to the Solubility of 4-(Hydroxymethyl)-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(Hydroxymethyl)-2-methylphenol is an organic compound of interest in pharmaceutical and chemical manufacturing. Its solubility is a critical physical property that influences reaction kinetics, purification processes, and formulation development. An understanding of its behavior in different solvents is paramount for process optimization and ensuring product quality. This guide provides a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method, followed by various analytical techniques for quantification.
Factors Influencing Solubility
The solubility of a phenolic compound like this compound is governed by several factors. The interplay between the solute and solvent, as well as the impact of temperature, dictates the extent of dissolution.
-
Solute-Solvent Interactions: The principle of "like dissolves like" is central to understanding solubility. The presence of both a polar phenolic hydroxyl group and a hydroxymethyl group, along with a less polar methyl-substituted benzene ring, gives this compound a dual character. Its solubility will be significant in polar protic solvents (e.g., water, ethanol, methanol) that can engage in hydrogen bonding with the hydroxyl groups. It will also exhibit solubility in polar aprotic solvents and some non-polar organic solvents. The polarity of the solvent is a key determinant in the extraction and purification efficiency of phenolic compounds.[1][2]
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. By increasing the temperature, more energy is supplied to overcome the intermolecular forces within the solid lattice, allowing more of the solute to dissolve.
-
pH: For ionizable compounds like phenols, the pH of the aqueous solution can significantly affect solubility. The phenolic hydroxyl group is weakly acidic and can be deprotonated in basic solutions to form a more soluble phenoxide ion.
A conceptual overview of these influencing factors is presented in the diagram below.
Experimental Determination of Solubility
The shake-flask method is a robust and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[3] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Shake-Flask Protocol
The following protocol outlines the steps for determining the solubility of this compound.
-
Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the desired solvent. Using an excess of the solid ensures that a saturated solution is formed.[3]
-
Equilibration: Seal the containers to prevent solvent evaporation and place them in a constant temperature environment, such as a shaking water bath or a temperature-controlled incubator. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[4][5]
-
Phase Separation: After equilibration, allow the undissolved solid to settle. To separate the saturated solution from the excess solid, the samples can be centrifuged or filtered. Filtration should be performed using a syringe filter (e.g., 0.22 µm or 0.45 µm pore size) to obtain a clear, particle-free solution.[6][7]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method. Common techniques include gravimetric analysis, UV-Vis spectrophotometry, or High-Performance Liquid Chromatography (HPLC).
The general workflow for this experimental procedure is depicted below.
Analytical Quantification Methods
-
Gravimetric Analysis: This is a straightforward method where a known volume of the saturated filtrate is evaporated to dryness, and the mass of the remaining solid residue is measured.[8][9] While simple, it may be less suitable for very low solubilities or volatile solutes.
-
UV-Vis Spectrophotometry: This technique is applicable if this compound has a chromophore that absorbs light in the UV-Vis range. A calibration curve is first generated by measuring the absorbance of a series of solutions with known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance and comparing it to the calibration curve.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining solubility.[12][13] Similar to UV-Vis, a calibration curve is prepared with standard solutions of known concentrations. The saturated filtrate is then injected into the HPLC system, and the concentration is calculated from the peak area. This method is particularly useful for complex mixtures or when high accuracy is required.[14]
Data Presentation
To facilitate a clear comparison of the solubility of this compound in different solvents and at various temperatures, the experimental data should be organized in a structured table.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Analytical Method |
| e.g., Water | e.g., 25 | e.g., HPLC | ||
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC | ||
| e.g., Water | e.g., 40 | e.g., HPLC | ||
| e.g., Ethanol | e.g., 40 | e.g., HPLC |
Conclusion
While pre-existing quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined shake-flask method and employing appropriate analytical techniques, researchers can generate reliable and accurate solubility data. This information is invaluable for the effective use of this compound in drug development and other chemical applications, enabling informed decisions on solvent selection, process design, and formulation strategies.
References
- 1. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]
- 2. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. biorelevant.com [biorelevant.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. rootspress.org [rootspress.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmaguru.co [pharmaguru.co]
- 13. improvedpharma.com [improvedpharma.com]
- 14. pubs.acs.org [pubs.acs.org]
InChIKey HSKGHUJMBLYPDO-UHFFFAOYSA-N compound information
An in-depth technical guide on the compound with InChIKey HSKGHUJMBLYPDO-UHFFFAOYSA-N cannot be provided at this time. Extensive searches in major chemical databases, including PubChem and ChEMBL, did not yield any results for this specific identifier. This suggests that the provided InChIKey may be incorrect or does not correspond to a compound registered in these public resources.
The InChIKey is a standardized, hashed representation of a chemical structure, and an accurate key is essential for retrieving information about a specific compound. Without a valid InChIKey, it is not possible to identify the compound and, consequently, to gather the necessary data for a technical guide, including its chemical properties, biological activities, experimental protocols, and associated signaling pathways.
Researchers, scientists, and drug development professionals are advised to verify the accuracy of the InChIKey. If the correct InChIKey is available, a comprehensive technical guide can be compiled as per the specified requirements.
The Dual Arsenal: A Technical Guide to the Antimicrobial and Antioxidant Potential of Phenolic Compounds
Abstract
Phenolic compounds, a diverse group of secondary metabolites ubiquitously found in the plant kingdom, represent a compelling frontier in the development of novel therapeutic agents. Their inherent chemical structures bestow upon them a dual capacity to combat both microbial proliferation and oxidative stress, two pathological cornerstones of numerous human diseases. This in-depth technical guide provides a comprehensive exploration of the antimicrobial and antioxidant potential of phenolic compounds for researchers, scientists, and drug development professionals. We will dissect the intricate mechanisms of action, delineate structure-activity relationships, provide detailed experimental protocols for efficacy assessment, and discuss the current challenges and future prospects in harnessing these natural molecules for pharmaceutical applications. This guide is intended to serve as a foundational resource, bridging fundamental chemical principles with practical, field-proven insights to accelerate innovation in this promising area of research.
Introduction: The Chemical Versatility of Phenolic Compounds
Phenolic compounds are characterized by an aromatic ring bearing one or more hydroxyl (-OH) substituents. This fundamental structure is the wellspring of their remarkable biological activities. The reactivity of the hydroxyl group, its ability to donate a hydrogen atom or an electron, and the delocalization of the resulting radical within the aromatic system are central to their antioxidant prowess.[1][2] Concurrently, the overall molecular architecture, lipophilicity, and the number and position of hydroxyl groups dictate their interactions with microbial cells, underpinning their antimicrobial effects.[3][4][5] These natural compounds are broadly classified into several categories, including simple phenols, phenolic acids, flavonoids, tannins, coumarins, lignans, quinones, stilbenes, and curcuminoids, each with distinct chemical personalities and biological activities.[4]
This guide will navigate the scientific landscape of these potent molecules, offering a detailed roadmap for their investigation and potential translation into clinically relevant therapies.
The Antioxidant Sentinel: Mechanisms of Radical Scavenging
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a plethora of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Phenolic compounds act as formidable antioxidants through several key mechanisms.[1][2][6]
Key Antioxidant Mechanisms
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is stabilized by resonance, rendering it less reactive.[1][7] The efficacy of this mechanism is largely dependent on the O-H bond dissociation enthalpy (BDE).[8][9]
-
Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the phenolic compound to the free radical, forming a radical cation (ArOH•+) and an anion (R-).[1][7] The ionization potential (IP) of the phenolic compound is a critical determinant of this mechanism's favorability.[8][9]
-
Transition Metal Chelation: Certain phenolic structures, particularly those with ortho-hydroxyl groups, can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[6] This prevents their participation in the Fenton reaction, a major source of highly reactive hydroxyl radicals.
The interplay of these mechanisms contributes to the overall antioxidant capacity of a phenolic compound.
Caption: Key antioxidant mechanisms of phenolic compounds.
Structure-Activity Relationship (SAR) in Antioxidant Activity
The antioxidant capacity of phenolic compounds is intricately linked to their chemical structure. Key determinants include:
-
Number and Position of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups enhances antioxidant activity.[5][10] The ortho and para positions of hydroxyl groups are particularly effective due to their ability to stabilize the resulting phenoxyl radical through resonance.[11]
-
Presence of Other Substituents: Electron-donating groups, such as methoxy (-OCH₃) groups, can increase antioxidant activity, while electron-withdrawing groups tend to decrease it.[12]
-
Glycosylation: The attachment of sugar moieties (glycosides) often reduces the antioxidant activity compared to the corresponding aglycone, as it can mask the reactive hydroxyl groups.[13]
A quantitative structure-activity relationship (QSAR) approach can be employed to model and predict the antioxidant activities of new phenolic compounds based on these structural features.[8][9][10]
The Antimicrobial Enforcer: Mechanisms of Microbial Inhibition
Phenolic compounds exhibit broad-spectrum antimicrobial activity against a range of pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses.[4][14][15] Their mechanisms of action are multifaceted and often involve multiple cellular targets.
Principal Antimicrobial Mechanisms
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many phenolic compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability.[3][16] This can lead to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[4][16]
-
Inhibition of Cellular Enzymes: Phenolic compounds can interact with microbial enzymes through hydrogen bonding or hydrophobic interactions, leading to their inactivation.[3] This can disrupt crucial metabolic pathways, such as energy production and nucleic acid synthesis.[3][5]
-
Interference with Nucleic Acid Synthesis: Some phenolic compounds can intercalate with DNA or inhibit the enzymes involved in DNA replication and transcription, thereby preventing microbial proliferation.[4]
-
Induction of Oxidative Stress: Paradoxically, at higher concentrations, some phenolic compounds can act as pro-oxidants, generating ROS that cause damage to cellular components like DNA, proteins, and lipids.[3]
Caption: Principal antimicrobial mechanisms of phenolic compounds.
Structure-Activity Relationship (SAR) in Antimicrobial Activity
The antimicrobial efficacy of phenolic compounds is also strongly dependent on their structure:
-
Lipophilicity: An optimal level of lipophilicity is crucial for antimicrobial activity, as it governs the compound's ability to traverse the microbial cell wall and membrane.[17]
-
Hydroxyl Group Substitution: The number and position of hydroxyl groups play a significant role. For instance, the presence of free hydroxyl groups is often essential for interacting with microbial proteins.[3]
-
Steric Effects: The presence of bulky substituents near the phenolic hydroxyl group can sometimes hinder its interaction with cellular targets, reducing antimicrobial activity.[17]
Gram-positive bacteria are often more susceptible to phenolic compounds than Gram-negative bacteria, which possess an outer membrane that acts as an additional barrier.[5][16]
Experimental Protocols for Efficacy Assessment
Rigorous and standardized methodologies are essential for accurately evaluating the antioxidant and antimicrobial potential of phenolic compounds.
Assessment of Antioxidant Activity
Several in vitro assays are commonly used to determine antioxidant capacity. These can be broadly categorized based on their underlying chemical reactions.
Table 1: Common In Vitro Antioxidant Assays
| Assay | Principle | Measurement | Key Considerations |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | A stable free radical, DPPH•, is reduced by the antioxidant, leading to a color change from violet to yellow.[18][19] | Spectrophotometric measurement of the decrease in absorbance at ~517 nm.[18] | Simple, rapid, and widely used. The results can be influenced by the solvent and pH. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | A pre-formed radical cation, ABTS•+, is reduced by the antioxidant, causing a loss of color.[18][20] | Spectrophotometric measurement of the decrease in absorbance at ~734 nm.[18] | Applicable to both hydrophilic and lipophilic antioxidants. |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[12][20] | Fluorometric measurement of the decay in fluorescence over time.[20] | Based on a HAT mechanism, which is biologically relevant.[20] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[19] | Spectrophotometric measurement of the increase in absorbance at ~593 nm. | Measures the total reducing capacity of a sample. |
-
Reagent Preparation:
-
Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the phenolic compound solution at various concentrations.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The results can be expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Assessment of Antimicrobial Activity
Standard microbiological methods are employed to evaluate the antimicrobial efficacy of phenolic compounds.
Table 2: Common In Vitro Antimicrobial Assays
| Assay | Purpose | Measurement |
| Broth Microdilution Method | To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.[21][22] | Visual inspection for turbidity or measurement of optical density.[22] |
| Disk Diffusion Method | A qualitative screening method to assess the susceptibility of a microorganism to a compound.[22] | Measurement of the diameter of the zone of inhibition around the disk.[22] |
| Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC) Assay | To determine the lowest concentration of a compound that kills a specific percentage (usually 99.9%) of the initial microbial population.[21] | Plating on agar media and counting colony-forming units (CFUs). |
-
Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Prepare serial twofold dilutions of the phenolic compound in a suitable broth medium in a 96-well microplate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Synergistic Interactions: A Force Multiplier
An exciting area of research is the investigation of synergistic interactions between phenolic compounds and conventional antibiotics.[23] Phenolic compounds can enhance the efficacy of antibiotics by:
-
Increasing the permeability of the bacterial cell membrane , allowing for greater antibiotic uptake.
-
Inhibiting bacterial efflux pumps , which are responsible for extruding antibiotics from the cell.
-
Acting as adjuvants , sensitizing resistant strains to the effects of antibiotics.
The combination of phenolic compounds with antibiotics may offer a promising strategy to combat the growing threat of antimicrobial resistance.[23] Synergistic effects between different phenolic compounds have also been observed.[24][25]
Challenges and Future Directions in Drug Development
Despite their therapeutic promise, the translation of phenolic compounds into clinical drugs faces several challenges.
Bioavailability and Metabolism
Many phenolic compounds exhibit low oral bioavailability due to factors such as poor aqueous solubility, instability in the gastrointestinal tract, and extensive metabolism by gut microbiota and liver enzymes.[26][27][28] This can significantly limit their in vivo efficacy.
Strategies to Overcome Challenges
-
Formulation Strategies: The development of advanced drug delivery systems, such as nanoparticles, liposomes, and emulsions, can improve the solubility, stability, and bioavailability of phenolic compounds.
-
Prodrug Approaches: Chemical modification of phenolic compounds to create prodrugs can enhance their absorption and targeted delivery.[26]
-
Synergistic Combinations: As previously discussed, combining phenolic compounds with other agents can enhance their therapeutic effects at lower, more achievable concentrations.
Future Prospects
The future of phenolic compound research in drug development is bright.[29][30][31] Key areas of focus include:
-
High-throughput screening of natural and synthetic phenolic libraries to identify novel lead compounds.
-
In-depth mechanistic studies to elucidate the precise molecular targets of phenolic compounds.
-
Well-designed clinical trials to validate the therapeutic efficacy and safety of promising phenolic candidates.
-
Exploration of their role in preventive medicine and as functional food ingredients.[32][33]
Conclusion
Phenolic compounds represent a vast and largely untapped reservoir of bioactive molecules with significant potential for the development of novel antimicrobial and antioxidant therapies. Their multifaceted mechanisms of action, coupled with their natural origin, make them attractive candidates for addressing some of the most pressing health challenges of our time. While hurdles related to bioavailability and clinical translation remain, ongoing research and technological advancements are paving the way for the successful integration of these versatile compounds into the pharmaceutical and healthcare landscape. This guide has provided a comprehensive framework for understanding and investigating the profound potential of phenolic compounds, with the aim of inspiring and equipping the scientific community to unlock their full therapeutic promise.
References
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscholaronline.org [jscholaronline.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 13. Antibacterial Activity of Polyphenols: Structure-Activity Relationship and Influence of Hyperglycemic Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural phenolic compounds: Antimicrobial properties, antimicrobial mechanisms, and potential utilization in the preservation of aquatic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iipseries.org [iipseries.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 19. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Synergistic Antibacterial Effects of Polyphenolic Compounds from Olive Mill Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synergistic antimicrobial activities of phenolic-rich extract derived from olive pomace and UV-A light against bacterial pathogens and their biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]
- 27. researchgate.net [researchgate.net]
- 28. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. gsconlinepress.com [gsconlinepress.com]
- 30. Phenolic compounds: current industrial applications, limitations and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
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- 33. researchgate.net [researchgate.net]
The Multifaceted Reactivity of the Hydroxymethyl Group on a Phenol Ring: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the chemical reactivity of the hydroxymethyl group appended to a phenol ring. For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of this functional group's behavior is paramount for the rational design and synthesis of novel therapeutics. The interplay between the electron-donating phenolic hydroxyl group and the versatile hydroxymethyl substituent gives rise to a rich and nuanced chemical reactivity, offering a plethora of opportunities for molecular elaboration. This document will delve into the core principles governing this reactivity, detailing key transformations and providing practical, field-proven insights into experimental design and execution.
Foundational Principles: Electronic and Steric Influences
The reactivity of a hydroxymethylphenol is fundamentally dictated by the electronic synergy between the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups, as well as their relative positions on the aromatic ring. The phenolic hydroxyl group is a potent activating, ortho, para-directing substituent for electrophilic aromatic substitution, a consequence of its ability to donate electron density to the ring through resonance.[1][2] This electronic enrichment significantly influences the reactivity of the benzylic hydroxymethyl group.
The positional isomerism—ortho-, meta-, or para—of the hydroxymethyl group profoundly impacts its reactivity profile. Generally, the para-position on a phenol ring exhibits greater intrinsic reactivity towards electrophilic attack during the initial hydroxymethylation of phenol.[1] However, in subsequent reactions of the isolated hydroxymethylphenol isomers, the ortho-isomer often displays enhanced reactivity, particularly in condensation reactions.[1] This can be attributed to the proximity of the two functional groups, which can lead to intramolecular hydrogen bonding and stabilization of reaction intermediates.[3]
A key reactive intermediate that governs many of the transformations of hydroxymethylphenols is the quinone methide .[1] These highly reactive species are readily formed from ortho- and para-hydroxymethylphenols through a dehydration reaction, which can be initiated by heat or catalyzed by acid or base.[1] The formation of these intermediates is a cornerstone of phenol-formaldehyde resin chemistry and plays a pivotal role in various synthetic transformations.
Key Transformations of the Hydroxymethyl Group
The hydroxymethyl group on a phenol ring is a versatile handle for a wide array of chemical modifications. The following sections will detail the most pertinent of these transformations for drug development professionals.
Oxidation to Aldehydes and Carboxylic Acids
The oxidation of the hydroxymethyl group provides a direct route to valuable salicylaldehyde and hydroxybenzoic acid derivatives, which are common scaffolds in pharmaceuticals.
2.1.1. Oxidation to Aldehydes:
The selective oxidation of the primary alcohol to an aldehyde can be achieved using a variety of mild oxidizing agents. Over-oxidation to the carboxylic acid can be a competing side reaction, making the choice of reagent and reaction conditions critical.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and effective reagent for the oxidation of benzylic alcohols to their corresponding aldehydes. The reaction is typically performed in a non-polar solvent like dichloromethane or chloroform at room temperature.
-
Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC): These chromium-based reagents are also widely used for this transformation, offering good yields and selectivity.
Table 1: Comparison of Common Oxidizing Agents for Hydroxymethylphenol to Aldehyde Conversion
| Oxidizing Agent | Typical Solvent(s) | Reaction Temperature | Key Advantages | Potential Drawbacks |
| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Room Temperature | Mild conditions, good for sensitive substrates | Stoichiometric amounts required, can be slow |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | High yields, relatively fast reaction | Chromium waste, can be acidic |
| Pyridinium Dichromate (PDC) | Dichloromethane, DMF | Room Temperature | Milder than PCC, can be used in buffered conditions | Chromium waste, more expensive than PCC |
| Swern Oxidation | Dichloromethane | -78 °C to Room Temp. | High yields, avoids heavy metals | Requires cryogenic temperatures, unpleasant odor |
| Dess-Martin Periodinane | Dichloromethane, Chloroform | Room Temperature | Mild conditions, high yields, neutral | Expensive, can be shock-sensitive |
2.1.2. Oxidation to Carboxylic Acids:
For the synthesis of hydroxybenzoic acid derivatives, stronger oxidizing agents are employed.
-
Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent, typically used under basic conditions followed by acidic workup.
-
Jones Reagent (CrO₃ in aqueous acetone/sulfuric acid): A classic but harsh oxidizing agent that readily converts primary alcohols to carboxylic acids.
Nucleophilic Substitution: The Gateway to Diverse Functionality
The hydroxymethyl group can be converted into a good leaving group, typically by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate). This activates the benzylic carbon for nucleophilic attack, allowing for the introduction of a wide range of functional groups.
A common example is the reaction of 4-(hydroxymethyl)phenol with hydrochloric acid, where the hydroxyl group of the hydroxymethyl moiety is substituted by a chlorine atom.[4] This transformation proceeds via an SN1-type mechanism, stabilized by the electron-donating phenol ring.
Experimental Protocol: Conversion of 4-(Hydroxymethyl)phenol to 4-(Chloromethyl)phenol [4]
-
Dissolution: Dissolve 4-(hydroxymethyl)phenol in a suitable solvent, such as toluene or dioxane.
-
Acidification: Add concentrated hydrochloric acid to the solution.
-
Heating: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Diagram 1: Nucleophilic Substitution Workflow
Caption: Workflow for nucleophilic substitution.
Ether and Ester Formation
The hydroxyl group of the hydroxymethyl moiety readily undergoes etherification and esterification reactions, providing avenues for prodrug design and modification of physicochemical properties.
-
Williamson Ether Synthesis: Deprotonation of the hydroxymethyl group with a mild base, followed by reaction with an alkyl halide, yields the corresponding ether.
-
Esterification: Standard esterification conditions, such as reaction with an acid chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine), or Fischer esterification with a carboxylic acid under acidic catalysis, can be employed.
The Mannich Reaction: Aminomethylation of the Phenolic Ring
The Mannich reaction is a powerful tool for the aminomethylation of phenols, introducing a basic nitrogen-containing moiety that can be crucial for modulating the pharmacokinetic properties of a drug candidate.[5][6][7] This one-pot, three-component reaction involves a phenol, formaldehyde, and a primary or secondary amine.[8] While this reaction acts on the aromatic ring, the presence of a hydroxymethyl group can influence the regioselectivity of the aminomethylation.
Diagram 2: Generalized Mannich Reaction
Caption: The key components of the Mannich reaction.
Synthesis of Hydroxymethylphenols
A reliable and efficient synthesis of the starting hydroxymethylphenol is a critical first step. Several methods are commonly employed:
Direct Hydroxymethylation of Phenols
The reaction of a phenol with formaldehyde is the most direct route.[9][10] The reaction conditions (acidic, basic, or neutral) can be tuned to favor the formation of mono-, di-, or tri-hydroxymethylated products.[11][12]
-
Base-Catalyzed Hydroxymethylation (Lederer-Manasse Reaction): This method typically employs a base like sodium hydroxide and leads to the formation of ortho- and para-hydroxymethylphenols.[13]
-
Acid-Catalyzed Hydroxymethylation: Acidic conditions can also promote hydroxymethylation, but may also lead to polymerization, forming phenolic resins.
Reduction of Hydroxybenzaldehydes
A two-step approach involving the formylation of the phenol followed by reduction of the resulting aldehyde is often preferred for achieving high regioselectivity.
-
Formylation Reactions:
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to introduce a formyl group, primarily at the ortho-position.[14][15][16] The electrophile in this reaction is dichlorocarbene.[16]
-
Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent, also favoring ortho-formylation.[17][18][19]
-
Vilsmeier-Haack Reaction: While not always suitable for simple phenols, this reaction can be used for more activated phenolic systems.
-
-
Reduction of the Aldehyde: The resulting hydroxybenzaldehyde can be selectively reduced to the hydroxymethylphenol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[11]
Table 2: Comparison of Formylation Methods for Phenols
| Reaction Name | Reagents | Typical Position of Formylation | Key Advantages | Potential Drawbacks |
| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | ortho | Well-established, good for ortho-selectivity | Biphasic reaction, can have moderate yields |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | ortho | Milder conditions than Reimer-Tiemann | Yields can be variable[20] |
| Gattermann Reaction | HCN, HCl, Lewis Acid | para | Good for para-formylation | Use of highly toxic HCN |
| Vilsmeier-Haack | POCl₃, DMF | para | Versatile, good for electron-rich aromatics | Not always suitable for simple phenols |
Applications in Drug Discovery and Development
The hydroxymethylphenol motif and its derivatives are present in a variety of biologically active molecules. Its ability to act as a hydrogen bond donor and acceptor, coupled with its synthetic versatility, makes it a valuable scaffold in medicinal chemistry.
-
Saligenin (2-Hydroxybenzyl alcohol): This compound is a precursor to salicylic acid and is found in several natural products.[21][22][23] It serves as a pharmacophore in some β2-adrenoceptor agonists like salbutamol.[9]
-
4-Hydroxybenzyl alcohol: This isomer is found in various plants and exhibits antioxidant and anti-inflammatory properties.[24][25] It is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[26]
-
Prodrug Strategies: The hydroxymethyl group can be esterified or converted to a carbamate to create prodrugs with improved bioavailability or targeted release profiles.
Conclusion
The hydroxymethyl group on a phenol ring is a deceptively simple yet remarkably versatile functional group. Its reactivity, governed by the electronic influence of the phenolic hydroxyl group and its position on the aromatic ring, offers a rich landscape for chemical modification. For the drug development professional, a thorough understanding of the key transformations—oxidation, nucleophilic substitution, etherification, and participation in ring functionalization reactions—is essential for leveraging this scaffold in the design and synthesis of novel therapeutic agents. The ability to strategically manipulate this group through a variety of reliable synthetic methods underscores its importance as a cornerstone in modern medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. nagwa.com [nagwa.com]
- 5. researchgate.net [researchgate.net]
- 6. Brunel University Research Archive: A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence [bura.brunel.ac.uk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. Salicyl alcohol - Wikipedia [en.wikipedia.org]
- 10. research.usq.edu.au [research.usq.edu.au]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods to improve lignin’s reactivity as a phenol substitute and as replacement for other phenolic compounds: A brief review :: BioResources [bioresources.cnr.ncsu.edu]
- 14. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. Duff reaction - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. synarchive.com [synarchive.com]
- 20. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 21. 2-hydroxybenzyl alcohol, 90-01-7 [thegoodscentscompany.com]
- 22. selleckchem.com [selleckchem.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. lifechempharma.com [lifechempharma.com]
- 25. caymanchem.com [caymanchem.com]
- 26. nbinno.com [nbinno.com]
A Technical Guide to Natural Phenolic Compounds and Their Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of natural phenolic compounds and their derivatives, focusing on their sources, analysis, and potential applications in drug development. Phenolic compounds, a diverse group of plant secondary metabolites, have garnered significant attention for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This document serves as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in this promising field.
Natural Sources and Classification of Phenolic Compounds
Phenolic compounds are ubiquitously present in the plant kingdom, contributing to the color, flavor, and defense mechanisms of plants. They are found in a wide variety of foods and beverages, including fruits, vegetables, cereals, legumes, tea, and wine. The classification of phenolic compounds is based on their chemical structure, primarily the number and arrangement of their phenol rings. The major classes include flavonoids, phenolic acids, tannins, stilbenes, and lignans.
Major Classes and Dietary Sources
-
Flavonoids: This is the largest and most studied group of phenolic compounds, comprising over 8,000 identified types. They are further categorized into flavonols (e.g., quercetin, kaempferol), flavones (e.g., apigenin, luteolin), flavanones (e.g., naringenin, hesperetin), flavan-3-ols (e.g., catechins, epicatechins), anthocyanins, and isoflavones. Rich sources of flavonoids include apples, onions, dark chocolate, red cabbage, tea, and berries.
-
Phenolic Acids: These compounds are divided into two main groups: hydroxybenzoic acids (e.g., gallic acid, vanillic acid) and hydroxycinnamic acids (e.g., caffeic acid, ferulic acid). They are commonly found in coffee, cereal grains, and various fruits and vegetables.
-
Tannins: These are high-molecular-weight polyphenols that can be classified into hydrolysable and condensed tannins. They are responsible for the astringent taste in many plant-based foods and beverages like tea, wine, and unripe fruits.
-
Stilbenes: Resveratrol, a well-known stilbene found in grapes, berries, and red wine, is recognized for its potential health benefits.
-
Lignans: These compounds are abundant in flax seeds, sesame seeds, and whole grains.
Quantitative Data on Phenolic Content
The concentration of phenolic compounds varies significantly among different plant sources, and even within the same plant depending on factors like cultivar, maturity, and growing conditions. The following tables summarize the total phenolic and flavonoid content in a selection of fruits and vegetables, providing a comparative overview for researchers seeking potent natural sources.
Table 1: Total Phenolic and Flavonoid Content in Selected Fruits
| Fruit | Total Phenolic Content (mg GAE/100g) | Total Flavonoid Content (mg CE/100g) | Flavonoids/Phenolics Ratio |
| Watermelon | 215 ± 1.24 | 73 ± 0.81 | 0.34 |
| Strawberry | 211 ± 1.69 | 50 ± 1.24 | 0.23 |
| Grapes | 174 ± 1.24 | 56 ± 1.69 | 0.32 |
| Apple | 125 ± 1.69 | 40 ± 0.94 | 0.32 |
| Mango | 105 ± 2.49 | 36 ± 0.81 | 0.34 |
| Melon | 47 ± 1.24 | 15 ± 0.81 | 0.32 |
*GAE: Gallic Acid Equivalents; CE: Catechin Equivalents. Data adapted from selected studies.
Table 2: Total Phenolic and Flavonoid Content in Selected Vegetables
| Vegetable | Total Phenolic Content (mg GAE/100g) | Total Flavonoid Content (mg CE/100g) | Flavonoids/Phenolics Ratio |
| Bell Pepper | 213 ± 1.24 | 25 ± 1.69 | 0.12 |
| Spinach | 158 ± 1.24 | 30 ± 0.81 | 0.19 |
| Onion | 120 ± 2.49 | 24 ± 1.24 | 0.20 |
| Carrot | 85 ± 1.69 | 15 ± 0.94 | 0.18 |
| Radish | 70 ± 1.24 | 10 ± 0.81 | 0.14 |
| Cabbage | 65 ± 1.69 | 7 ± 0.94 | 0.11 |
*GAE: Gallic Acid Equivalents; CE: Catechin Equivalents. Data adapted from selected studies.
Table 3: Phenolic Compound Content in Various Fruit Peels (mg/g of extract)
| Fruit Peel | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Total Tannin Content (mg CE/g) |
| Mango | 27.51 ± 0.63 | 1.75 ± 0.08 | 8.99 ± 0.13 |
| Grapefruit | 27.22 ± 1.00 | - | - |
| Lime | 23.32 ± 2.07 | - | - |
| Avocado | - | - | 9.01 ± 0.20 |
*GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; CE: Catechin Equivalents. Data from a study on twenty different fruit peels.
Experimental Protocols
Accurate and reproducible experimental methods are paramount in the study of phenolic compounds. This section provides detailed protocols for the key stages of analysis, from extraction to quantification.
Extraction of Phenolic Compounds
The choice of extraction method and solvent is critical and depends on the nature of the plant material and the target phenolic compounds.
Protocol 1: Solvent Extraction (Maceration)
This is a conventional and widely used method for extracting phenolic compounds.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind it into a fine powder.
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a flask and add a suitable solvent (e.g., 80% methanol or ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Agitate the mixture using a shaker at a constant speed (e.g., 150 rpm) for a defined period (e.g., 24 hours) at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Storage: Store the dried extract at -20°C for further analysis.
Quantification of Total Phenolic Content
The Folin-Ciocalteu method is a widely accepted spectrophotometric assay for determining the total phenolic content.
Protocol 2: Folin-Ciocalteu Assay
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent (10%): Dilute the commercial Folin-Ciocalteu reagent 1:10 with distilled water.
-
Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of sodium carbonate in 100 mL of distilled water.
-
Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid (e.g., 1 mg/mL) and then prepare a series of dilutions (e.g., 20, 40, 60, 80, 100 µg/mL) to create a standard curve.
-
-
Assay Procedure:
-
Pipette 0.5 mL of the extract solution (or standard solution) into a test tube.
-
Add 2.5 mL of 10% Folin-Ciocalteu reagent and mix thoroughly.
-
After 5 minutes, add 2.0 mL of 7.5% sodium carbonate solution.
-
Incubate the mixture in the dark at room temperature for 1 hour.
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at 765 nm using a spectrophotometer against a blank (containing the solvent instead of the sample).
-
Construct a standard curve by plotting the absorbance of the gallic acid standards versus their concentrations.
-
Determine the total phenolic content of the extract from the standard curve and express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).
-
Analysis of Individual Phenolic Compounds
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual phenolic compounds.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample and Standard Preparation:
-
Dissolve the dried extract in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Prepare standard solutions of individual phenolic compounds of interest at various concentrations to create calibration curves.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column such as a C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using two solvents, for example, Solvent A: 0.1% formic acid in water and Solvent B: 0.1% formic acid in acetonitrile. The gradient program should be optimized to achieve good separation of the target compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: A standard injection volume is 10-20 µL.
-
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the absorbance at specific wavelengths (e.g., 280 nm for phenolic acids, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids).
-
-
Identification and Quantification:
-
Identify the phenolic compounds in the sample by comparing their retention times with those of the authentic standards.
-
Quantify the concentration of each compound by using the calibration curves generated from the standard solutions.
-
Modulation of Signaling Pathways
Phenolic compounds exert their biological effects by modulating various intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these interactions is crucial for drug development.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. Certain flavonoids like apigenin and quercetin have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate MAPK signaling.
Caption: Modulation of the MAPK signaling pathway by flavonoids.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and growth. Polyphenols like resveratrol and curcumin can inhibit this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by polyphenols.
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction, analysis, and biological evaluation of phenolic compounds from natural sources.
Caption: General experimental workflow for phenolic compound analysis.
Conclusion
Natural phenolic compounds represent a vast and promising reservoir of bioactive molecules with significant potential for the development of new therapeutic agents. Their diverse chemical structures and wide range of biological activities make them attractive candidates for addressing various health challenges, including chronic inflammatory diseases and cancer. This technical guide provides a foundational resource for researchers, offering essential information on their natural sources, analytical methodologies, and mechanisms of action. Further research into the bioavailability, metabolism, and specific molecular targets of these compounds will be crucial in translating their potential into effective clinical applications. The continued exploration of this rich natural pharmacopeia holds great promise for the future of drug discovery.
Methodological & Application
Synthesis of 4-(Hydroxymethyl)-2-methylphenol from o-Cresol: A Detailed Protocol and Mechanistic Overview
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 4-(hydroxymethyl)-2-methylphenol, a valuable intermediate in pharmaceutical and chemical manufacturing. The protocol details the base-catalyzed hydroxymethylation of o-cresol using formaldehyde, a classic example of the Lederer-Manasse reaction. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, offer troubleshooting guidance, and emphasize critical safety protocols for handling the hazardous materials involved. This document is intended for researchers and process chemists engaged in fine chemical synthesis and drug development.
Introduction and Scientific Background
This compound is a key building block in the synthesis of various complex organic molecules, including pharmaceuticals and specialty polymers. Its bifunctional nature, possessing both a phenolic hydroxyl group and a benzylic alcohol, allows for diverse subsequent chemical transformations.
The synthesis commences with ortho-cresol (o-cresol), an aromatic compound derived from phenol.[1] The core transformation is an electrophilic aromatic substitution known as the Lederer-Manasse reaction , which introduces a hydroxymethyl (-CH₂OH) group onto the phenol ring.[2][3] In this specific synthesis, the directing effects of the hydroxyl and methyl groups on the o-cresol ring guide the substitution pattern. The strongly activating, ortho, para-directing hydroxyl group governs the regioselectivity. While the ortho-positions are sterically hindered to varying degrees by the existing substituents, the para-position is electronically activated and relatively unhindered, making it the primary site of electrophilic attack by formaldehyde.
The reaction is typically performed under basic conditions, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, thereby accelerating the reaction with the weakly electrophilic formaldehyde.[4][5] Careful control of reaction conditions, such as temperature and stoichiometry, is paramount to maximize the yield of the desired mono-hydroxymethylated product and minimize the formation of polymeric resins and di-substituted byproducts like 2,6-bis(hydroxymethyl)-4-methylphenol.[4][6]
Reaction Mechanism: The Lederer-Manasse Reaction
The base-catalyzed hydroxymethylation of o-cresol proceeds through the following key steps:
-
Phenoxide Formation: The basic catalyst (e.g., Sodium Hydroxide) deprotonates the acidic phenolic hydroxyl group of o-cresol, forming the sodium o-cresolate salt. This phenoxide ion is a significantly more potent nucleophile than the neutral phenol.
-
Electrophilic Attack: The formaldehyde molecule, with its electron-deficient carbonyl carbon, acts as the electrophile. The electron-rich phenoxide ring attacks the carbonyl carbon. Due to the electronic directing effects of the hydroxyl group, this attack occurs preferentially at the positions ortho and para to it. In the case of o-cresol, the para position is favored, leading to the formation of the desired product.
-
Protonation: A subsequent protonation step during acidic work-up neutralizes the intermediate and the phenoxide to yield the final this compound product.
Experimental Protocol
This section provides a detailed, field-proven protocol for the synthesis of this compound.
Materials and Equipment
| Reagents & Materials | Equipment |
| o-Cresol (≥99%) | 500 mL Three-neck round-bottom flask |
| Formaldehyde solution (37 wt. % in H₂O) | Magnetic stirrer and stir bar |
| Sodium Hydroxide (NaOH) pellets | Heating mantle with temperature controller |
| Acetic Acid (Glacial) or Hydrochloric Acid (2M) | Reflux condenser |
| Deionized Water | Dropping funnel |
| Ethanol (for recrystallization) | Buchner funnel and filter paper |
| Ice bath | Beakers, graduated cylinders |
Quantitative Data
The following table summarizes the recommended quantities and molar ratios for the synthesis.
| Reagent | Molecular Wt. ( g/mol ) | Molar Ratio | Amount | Volume |
| o-Cresol | 108.14 | 1.0 | 21.6 g | - |
| Sodium Hydroxide | 40.00 | 1.0 | 8.0 g | - |
| Formaldehyde (37%) | 30.03 | 1.1 | 24.0 mL | - |
| Deionized Water | 18.02 | - | - | 200 mL |
| Acetic Acid | 60.05 | - | - | ~12 mL (to neutralize) |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Place the entire setup in a water bath on a magnetic stirrer hotplate.
-
Preparation of Sodium o-Cresolate: In the flask, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 200 mL of deionized water. Once the NaOH has fully dissolved and the solution has cooled, add 21.6 g (0.2 mol) of o-cresol. Stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution of sodium o-cresolate is formed.
-
Addition of Formaldehyde: Cool the solution to room temperature. Slowly add 24.0 mL (~0.22 mol) of 37% formaldehyde solution to the reaction mixture dropwise via the dropping funnel over a period of 30 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction: After the addition is complete, let the reaction stir at room temperature (20-25°C) for 48-72 hours.[6] The extended reaction time at a lower temperature is crucial for favoring the mono-substituted product over polymer formation. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add glacial acetic acid (or 2M HCl) dropwise while stirring until the solution becomes acidic (pH ~5-6), tested with pH paper. The product will precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts and unreacted formaldehyde.
-
Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.
Purification Protocol
The crude product can be purified by recrystallization to achieve high purity.
-
Solvent Selection: A mixture of ethanol and water is an effective solvent system for recrystallization.[7]
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) solution, and dry under vacuum. The expected yield of the purified product is typically in the range of 60-75%.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
Critical Safety Notice: This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).
-
o-Cresol: Toxic, corrosive, and a skin irritant.[8][9] Acute exposure can cause severe burns, and chronic exposure may lead to nervous system disorders.[8][9][10] Always wear chemical-resistant gloves and safety goggles.[8]
-
Formaldehyde: A known human carcinogen, highly toxic, and a potent sensitizer.[11][12] Inhalation of vapors can cause severe irritation to the respiratory tract.[11][12] All handling must be done in a well-ventilated fume hood.
-
Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage upon contact. Handle with care and avoid generating dust.
-
General Precautions: An eyewash station and safety shower must be readily accessible.[12] All personnel must wear safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.[8][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Incorrect pH during neutralization. 3. Reagents are old or degraded. | 1. Extend the reaction time and monitor via TLC. 2. Ensure pH is brought to ~5-6 for complete precipitation. 3. Use fresh, high-purity o-cresol and a recently opened bottle of formaldehyde. |
| Formation of an Oily or Resinous Product | 1. Reaction temperature was too high. 2. Excess formaldehyde was used. 3. Neutralization was too rapid. | 1. Maintain strict temperature control (20-25°C). Use an ice bath if necessary to control the initial exotherm.[4] 2. Use the exact stoichiometry recommended. 3. Add acid slowly and with vigorous stirring during work-up. |
| Product is Difficult to Purify | 1. Presence of significant amounts of di-substituted byproduct. 2. Contamination with unreacted o-cresol. | 1. Ensure a low reaction temperature and avoid excess formaldehyde. If isomers are present, column chromatography may be required.[7] 2. Ensure complete precipitation during work-up and wash the crude product thoroughly with cold water. |
References
- 1. o-Cresol - Wikipedia [en.wikipedia.org]
- 2. Lederer-Manasse Reaction and Mechanism [maxbrainchemistry.com]
- 3. brainly.in [brainly.in]
- 4. chemcess.com [chemcess.com]
- 5. The reaction PhenolxrightarrowNaOHK2S2O8Quinol is called class 12 chemistry CBSE [vedantu.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. nj.gov [nj.gov]
- 10. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. laballey.com [laballey.com]
- 12. concordia.ca [concordia.ca]
- 13. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Base-Catalyzed Hydroxymethylation of 2-Methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Hydroxymethylated Phenols
The hydroxymethylation of phenols, a cornerstone of organic synthesis, provides access to a versatile class of intermediates crucial for the production of resins, adhesives, and specialty chemicals. Specifically, the introduction of a hydroxymethyl group onto the phenolic ring of 2-methylphenol (o-cresol) yields valuable precursors for the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This process, often carried out under basic conditions in what is known as a Lederer-Manasse reaction, allows for the controlled functionalization of the aromatic ring.[1][2]
This application note provides a detailed protocol for the base-catalyzed hydroxymethylation of 2-methylphenol. It delves into the underlying reaction mechanism, offers a step-by-step experimental guide, and discusses key parameters that influence the reaction's outcome. The aim is to equip researchers with the necessary knowledge to perform this synthesis efficiently and safely, while also providing a framework for troubleshooting and optimization.
Reaction Mechanism: A Base-Catalyzed Electrophilic Aromatic Substitution
The base-catalyzed hydroxymethylation of 2-methylphenol is a classic example of an electrophilic aromatic substitution reaction. The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, typically a hydroxide such as sodium hydroxide (NaOH).[3] This deprotonation generates a phenoxide ion, which is a much more potent nucleophile than the parent phenol due to the increased electron density on the aromatic ring.[3][4]
The increased nucleophilicity of the phenoxide ion facilitates the attack on the electrophilic carbon of formaldehyde. Formaldehyde, in an aqueous basic solution, exists in equilibrium with its hydrated form, methanediol.[5] The phenoxide ion attacks the formaldehyde, leading to the formation of a transient intermediate that, upon proton abstraction from a water molecule, regenerates the aromaticity of the ring and yields the hydroxymethylated product.
The substitution pattern is dictated by the directing effects of the hydroxyl and methyl groups already present on the aromatic ring. Both are ortho-, para-directing groups. In the case of 2-methylphenol, the incoming hydroxymethyl group will preferentially add to the positions ortho and para to the hydroxyl group. The steric hindrance from the adjacent methyl group influences the regioselectivity of the reaction.
Caption: Reaction mechanism of base-catalyzed hydroxymethylation.
Experimental Protocol
This protocol is synthesized from established procedures for the hydroxymethylation of cresols and related phenols.[6][7][8] Researchers should adapt this protocol based on their specific experimental goals and available equipment.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 2-Methylphenol (o-cresol) | C₇H₈O | 108.14 | 95-48-7 | Purity ≥ 98% |
| Formaldehyde solution | CH₂O | 30.03 | 50-00-0 | 37% in H₂O |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Pellets or solution |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying |
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) apparatus
Procedure:
Caption: Experimental workflow for hydroxymethylation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylphenol (1.0 eq) in deionized water.
-
Base Addition: Slowly add sodium hydroxide (0.1-0.5 eq) to the stirring solution. The amount of base can be varied to control the reaction rate.[6] A kinetic study of the reaction of o-cresol with formaldehyde showed that the rate increases with an increase in pH.[6]
-
Formaldehyde Addition: Gently heat the mixture to the desired reaction temperature (typically 60-80 °C). Once the temperature has stabilized, add the formaldehyde solution (1.0-1.2 eq) dropwise over a period of 30-60 minutes. The molar ratio of formaldehyde to phenol is a critical parameter that can influence the degree of hydroxymethylation.
-
Reaction: After the addition of formaldehyde is complete, continue to stir the reaction mixture at the set temperature. The reaction time can range from a few hours to overnight, depending on the desired conversion.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup: Once the reaction is deemed complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture to a pH of approximately 7 with dilute hydrochloric acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired hydroxymethylated 2-methylphenol derivatives.
Troubleshooting and Optimization
-
Low Conversion: If the conversion of 2-methylphenol is low, consider increasing the reaction temperature, prolonging the reaction time, or increasing the amount of base catalyst.[9]
-
Formation of Multiple Products: The formation of di- and tri-hydroxymethylated products can occur, especially with a higher molar ratio of formaldehyde.[10][11] To favor the mono-hydroxymethylated product, use a molar ratio of formaldehyde to 2-methylphenol close to 1:1.
-
Polymerization: At higher temperatures and catalyst concentrations, polymerization of the hydroxymethylated phenols can occur, leading to the formation of resins.[12] Careful control of the reaction conditions is crucial to minimize this side reaction.
References
- 1. askfilo.com [askfilo.com]
- 2. brainly.in [brainly.in]
- 3. m.youtube.com [m.youtube.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Synthesis of 2 : 4 : 6-trishydroxymethylphenol and of 2 : 4 : 6-trishydroxybenzylphenol derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. CRESOL FORMALDEHYDE RESIN – Power-Plast [power-plast.com]
Application Notes and Protocols: Reaction Mechanism of Phenol Hydroxymethylation with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxymethylation of phenol with formaldehyde is a cornerstone of organic and polymer chemistry, forming the basis for the production of phenolic resins, commonly known as Bakelite.[1] This reaction, which involves the introduction of a hydroxymethyl (-CH₂OH) group onto the phenol ring, is of significant interest to researchers in drug development and chemical synthesis due to the versatile reactivity of the resulting hydroxymethylphenols. These products can serve as key intermediates in the synthesis of more complex molecules, including ligands, specialty polymers, and other functional materials.
This document provides a detailed overview of the reaction mechanism, quantitative data to guide experimental design, comprehensive experimental protocols for the synthesis and analysis of hydroxymethylphenols, and characterization data.
Reaction Mechanism
The reaction between phenol and formaldehyde is a step-growth polymerization that can be catalyzed by either acids or bases.[1] The initial and most critical step is the formation of hydroxymethylphenols. Phenol is reactive towards formaldehyde at the ortho (2- and 6-) and para (4-) positions of the aromatic ring.[1]
Base-Catalyzed Mechanism
In alkaline conditions, phenol is deprotonated to form the more nucleophilic phenoxide ion. The negative charge of the phenoxide ion is delocalized across the aromatic ring, activating the ortho and para positions for electrophilic attack by formaldehyde.[1] The reaction rate in a base-catalyzed environment typically increases with pH, reaching a maximum around pH 10.[1] The reaction proceeds through the formation of mono-, di-, and tri-hydroxymethylphenols. With an excess of formaldehyde, the resulting products, known as resoles, are rich in hydroxymethyl groups and can undergo thermal crosslinking to form a rigid three-dimensional network.[1]
Acid-Catalyzed Mechanism
Under acidic conditions, formaldehyde is protonated to form a highly electrophilic carbocation. This carbocation then attacks the electron-rich ortho and para positions of the phenol ring. The reaction is typically carried out with a molar excess of phenol to formaldehyde to produce thermoplastic prepolymers called novolacs.[1] These novolacs consist of phenol units linked by methylene bridges and require the addition of a curing agent, such as hexamethylenetetramine, to form a thermoset polymer.[1]
Signaling Pathways and Experimental Workflows
Quantitative Data
The formation of various hydroxymethylphenols is a series of consecutive and competitive reactions. The rate of formation of each isomer is highly dependent on the reaction conditions. The following table summarizes the rate constants for the base-catalyzed hydroxymethylation of phenol at 40°C, as determined by Higuchi et al. (1999).
| Reaction Step | Product Formed | Rate Constant (l/mol·s) |
| Phenol + Formaldehyde | 2-Hydroxymethylphenol (2-HMP) | k₁ = 1.35 x 10⁻⁴ |
| Phenol + Formaldehyde | 4-Hydroxymethylphenol (4-HMP) | k₂ = 1.05 x 10⁻⁴ |
| 2-HMP + Formaldehyde | 2,6-Dihydroxymethylphenol (2,6-DHMP) | k₃ = 0.65 x 10⁻⁴ |
| 2-HMP + Formaldehyde | 2,4-Dihydroxymethylphenol (2,4-DHMP) | k₄ = 0.50 x 10⁻⁴ |
| 4-HMP + Formaldehyde | 2,4-Dihydroxymethylphenol (2,4-DHMP) | k₅ = 0.80 x 10⁻⁴ |
| 2,6-DHMP + Formaldehyde | 2,4,6-Trihydroxymethylphenol (THMP) | k₆ = 0.25 x 10⁻⁴ |
| 2,4-DHMP + Formaldehyde | 2,4,6-Trihydroxymethylphenol (THMP) | k₇ = 0.30 x 10⁻⁴ |
Reaction Conditions: Formaldehyde/Phenol molar ratio = 3.0; NaOH/Phenol molar ratio = 0.5; Temperature = 40°C.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxymethylphenol and 4-Hydroxymethylphenol
This protocol is adapted from a procedure for the synthesis of 2-hydroxymethyl derivatives of phenols and is suitable for producing a mixture of mono-hydroxymethylated products.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 eq) in a 1 M aqueous solution of NaOH (1.1 eq).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add formaldehyde solution (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture in an ice bath and neutralize by slow addition of concentrated HCl until the pH is approximately 7.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The products, 2-hydroxymethylphenol and 4-hydroxymethylphenol, can be separated by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Expected Yield: The ratio of ortho to para isomers is dependent on the specific reaction conditions. Yields are typically moderate to good.
Protocol 2: Synthesis of 2,4,6-Trihydroxymethylphenol
This protocol is a generalized procedure for the exhaustive hydroxymethylation of phenol.
Materials:
-
Phenol
-
Formaldehyde (37% aqueous solution)
-
Calcium hydroxide (Ca(OH)₂) or another suitable base
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve phenol (1.0 eq) in water.
-
Add a catalytic amount of Ca(OH)₂.
-
Heat the mixture to 70°C with stirring.
-
Add an excess of formaldehyde solution (e.g., 3.0-3.5 eq) portion-wise over 30 minutes.
-
Maintain the reaction at 70°C for 4-6 hours.
-
Monitor the disappearance of starting material and mono/di-substituted intermediates by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling or can be isolated by careful neutralization and extraction as described in Protocol 1.
-
Purification can be achieved by recrystallization from a suitable solvent such as water or an ethanol/water mixture.
Expected Yield: High yields of the tri-substituted product can be achieved with careful control of stoichiometry and reaction time.
Protocol 3: HPLC Analysis of Reaction Mixture
This protocol provides a general method for monitoring the progress of the phenol hydroxymethylation reaction.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
Reference standards of phenol, 2-HMP, 4-HMP, 2,4-DHMP, 2,6-DHMP, and THMP
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 10 mL) of a mobile phase-like solvent (e.g., acetonitrile/water) containing a small amount of acid to neutralize the catalyst.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or TFA). A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-25 min: Gradient to 80% Acetonitrile
-
25-30 min: Hold at 80% Acetonitrile
-
30-35 min: Gradient back to 10% Acetonitrile
-
35-40 min: Hold at 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Quantification: Create a calibration curve for each analyte using the reference standards to determine the concentration of each component in the reaction mixture over time.
Characterization Data
¹H and ¹³C NMR Spectroscopy
The following table provides expected chemical shifts for the various hydroxymethylphenol isomers in CDCl₃.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Phenol | 7.27 (t, 2H), 6.96 (t, 1H), 6.88 (d, 2H), 5.0 (br s, 1H, OH) | 155.0 (C-OH), 129.7 (CH), 120.8 (CH), 115.4 (CH) |
| 2-Hydroxymethylphenol | 7.20 (dd, 1H), 7.15 (td, 1H), 6.90 (d, 1H), 6.85 (t, 1H), 4.85 (s, 2H, CH₂), ~5.5 (br s, 1H, ArOH), ~2.5 (br s, 1H, CH₂OH) | 155.5 (C-OH), 129.0 (CH), 128.5 (C), 121.0 (CH), 119.5 (CH), 116.0 (CH), 62.5 (CH₂) |
| 4-Hydroxymethylphenol | 7.25 (d, 2H), 6.80 (d, 2H), 4.60 (s, 2H, CH₂), ~5.0 (br s, 1H, ArOH), ~2.0 (br s, 1H, CH₂OH) | 155.0 (C-OH), 132.0 (C), 128.5 (CH), 115.5 (CH), 64.5 (CH₂) |
| 2,4,6-Trihydroxymethylphenol | 6.90 (s, 2H), 4.75 (s, 4H, 2,6-CH₂), 4.60 (s, 2H, 4-CH₂), ~5.0 (br s, 1H, ArOH), ~2.5 (br s, 3H, CH₂OH) | 154.0 (C-OH), 129.5 (C), 128.0 (CH), 127.5 (C), 63.0 (2,6-CH₂), 64.0 (4-CH₂) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The hydroxyl proton signals are often broad and their chemical shifts are highly variable.
FTIR Spectroscopy
The formation of hydroxymethylphenols can be monitored by the appearance of characteristic absorption bands in the infrared spectrum.
-
O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl groups (both phenolic and alcoholic).
-
C-O Stretching: A strong band around 1230 cm⁻¹ corresponds to the phenolic C-O stretching, while the alcoholic C-O stretching appears in the 1050-1000 cm⁻¹ region.
-
Aromatic C-H Bending: The substitution pattern on the aromatic ring can be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.
By following these protocols and utilizing the provided data, researchers can effectively synthesize, analyze, and characterize a range of hydroxymethylphenol compounds for various applications in drug development and materials science.
References
Application Notes & Protocols: 4-(Hydroxymethyl)-2-methylphenol in Advanced Polymer Synthesis
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Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(Hydroxymethyl)-2-methylphenol as a versatile monomer in the synthesis of advanced polymers. We delve into the synthesis of high-performance polybenzoxazines and modified phenolic resins, offering not just step-by-step protocols but also the underlying chemical principles and rationale for experimental choices. This guide is designed to bridge theory with practice, enabling the creation of novel polymers with tailored properties for a range of sophisticated applications.
Introduction: The Strategic Advantage of this compound
This compound is a bifunctional aromatic compound possessing both a phenolic hydroxyl group and a primary benzylic alcohol. Its unique structure offers distinct advantages in polymer design:
-
Controlled Reactivity: The molecule has two primary reactive sites: the phenolic ring (at the ortho-position not occupied by the methyl group) and the hydroxymethyl group. The methyl group at the C2 position sterically hinders one ortho site, which can be leveraged to control cross-linking and favor the formation of more linear, processable polymers compared to unsubstituted phenols.
-
Versatility in Polymerization: The presence of two different types of hydroxyl groups allows it to participate in various polymerization reactions, including condensation reactions to form phenolic resins, ring-opening polymerization to create polybenzoxazines, and polyesterification.
This guide will focus on two high-value applications: its use as a precursor for polybenzoxazine thermosets and as a modifying agent in novolac-type phenolic resins.
Application I: Synthesis of High-Performance Polybenzoxazines
Polybenzoxazines are a class of high-performance phenolic polymers that overcome many of the limitations of traditional phenolic resins, such as the release of volatile byproducts during curing.[1] They are formed through the thermal ring-opening polymerization (ROP) of benzoxazine monomers.[2][3] this compound is an excellent starting material for creating a specialized benzoxazine monomer. The resulting polymers are known for their near-zero volumetric change during curing, excellent thermal stability, high char yield, and low moisture absorption.[2][4]
Mechanism & Scientific Rationale
The synthesis involves two main stages:
-
Benzoxazine Monomer Synthesis: A Mannich-like condensation reaction between the phenol (this compound), a primary amine (e.g., aniline), and formaldehyde.[3][5] The reaction forms a six-membered heterocyclic oxazine ring.
-
Thermal Ring-Opening Polymerization (ROP): Upon heating, typically between 180-250°C, the oxazine ring undergoes a thermally activated cationic ring-opening polymerization.[6][7] This process occurs without the need for a catalyst and releases no byproducts.[5] The presence of the hydroxymethyl group on the starting phenol can potentially participate in secondary curing reactions, further increasing the cross-link density and thermal performance of the final thermoset.
Experimental Workflow Diagram
Caption: Workflow for Polybenzoxazine Synthesis and Characterization.
Detailed Protocol: Synthesis of a Benzoxazine Monomer and Polymer
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Paraformaldehyde (2.0 eq)
-
Toluene (or other suitable solvent like chloroform)
-
1N Sodium Hydroxide (NaOH) solution
-
Deionized (DI) Water
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
Part A: Monomer Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), aniline (1.0 eq), and toluene.
-
Stir the mixture until a clear solution is formed.
-
Add paraformaldehyde (2.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic phase three times with 1N NaOH solution to remove unreacted phenol, followed by two washes with DI water to remove residual NaOH.[7]
-
Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid or solid is the benzoxazine monomer. Dry further in a vacuum oven at 50°C overnight.[5]
Part B: Thermal Polymerization
-
Place a sample of the synthesized monomer into a mold or an aluminum pan for analysis.
-
Cure the monomer in a programmable oven using a stepwise heating schedule. A typical schedule is: 1 hour at 150°C, 1 hour at 180°C, 2 hours at 200°C, and a final post-cure for 1 hour at 220°C.
-
Allow the oven to cool slowly to room temperature to prevent thermal shock and cracking of the resulting thermoset polymer.
Characterization and Expected Results
The synthesized monomer and polymer should be characterized to confirm their structure and properties.
| Technique | Purpose | Expected Result for Monomer | Expected Result for Polymer |
| FTIR | Structural Confirmation | Appearance of characteristic benzoxazine ring bands at ~1230 cm⁻¹ (asym. C-O-C stretch), ~1030 cm⁻¹ (sym. C-O-C stretch), and ~930 cm⁻¹ (benzene ring attached to oxazine).[7] | Disappearance or significant reduction of the characteristic benzoxazine ring bands. Appearance of a broad O-H stretching band (~3400 cm⁻¹) due to phenolic group formation. |
| ¹H NMR | Monomer Structure Verification | Signals corresponding to the -O-CH₂-N- (~5.3 ppm) and Ar-CH₂-N- (~4.5 ppm) protons of the oxazine ring. | Not applicable (insoluble cross-linked material). |
| DSC | Determine Curing Profile | A broad exothermic peak, typically between 200-260°C, indicating the ring-opening polymerization.[7] | A glass transition temperature (Tg) should be observable, typically >170°C, indicating the formation of a rigid network.[4] No curing exotherm should be present. |
| TGA | Thermal Stability Analysis | N/A | High thermal stability with a decomposition temperature (Td5%) > 350°C and a high char yield at 800°C (>40%) in a nitrogen atmosphere.[5] |
Application II: Synthesis of Modified Novolac Phenolic Resins
Novolac resins are a type of phenolic resin produced under acidic catalysis with a less-than-stoichiometric amount of formaldehyde relative to the phenol.[8] They are thermoplastic and require a curing agent (like hexamethylenetetramine) to form a thermoset. Using this compound as a comonomer in a novolac synthesis allows for precise structural control.
Mechanism & Scientific Rationale
In traditional novolac synthesis, phenols are linked by methylene bridges formed from formaldehyde.[8][9] The functionality of phenol is three (two ortho, one para). This compound offers two key features:
-
Reduced Functionality: The methyl group blocks one reactive ortho site. This inherently limits the degree of branching and cross-linking, leading to resins with a more linear structure.
-
Built-in Methylene Bridge Source: The hydroxymethyl group can react directly with an activated site on another phenol ring under acidic conditions, eliminating a water molecule to form a methylene bridge.[10] This provides an alternative to formaldehyde for forming some of the linkages, offering better control over the polymer's molecular weight and structure.
The resulting resins can exhibit improved solubility in organic solvents, better processability, and excellent resistance to alkali and heat, making them suitable for applications like photoresists and printing plates.[10]
Synthesis Workflow Diagram
Caption: Workflow for Modified Novolac Resin Synthesis.
Detailed Protocol: Synthesis of a Modified Novolac Resin
Materials:
-
m-Cresol (or other phenol)
-
This compound
-
Oxalic Acid (catalyst, ~1% of total phenol weight)
-
Ethylene glycol monomethyl ether (EGME) (solvent, ~10-15% of total phenol weight)[10]
Procedure:
-
Charge the reactor with m-cresol, this compound, oxalic acid, and EGME.[10] The molar ratio of the phenolic compounds can be varied to tailor the final properties.
-
Heat the mixture with stirring to 95-100°C under a nitrogen atmosphere.
-
Maintain this temperature for 4-6 hours. Water produced during the condensation reaction will be refluxed.
-
After the condensation period, prepare the system for dehydration. Gradually increase the temperature to 180-200°C while simultaneously reducing the pressure to distill off water and the EGME solvent.[10]
-
Hold at the final temperature and pressure for 20-30 minutes to ensure complete removal of volatiles.
-
Cool the molten resin and discharge it from the reactor. The product is a solid, thermoplastic novolac resin.
Characterization and Expected Results
Characterization focuses on the molecular weight, distribution, and thermal properties of the thermoplastic resin.
| Technique | Purpose | Expected Result |
| GPC/SEC | Molecular Weight (MW) and Polydispersity (PDI) | Controlled MW (e.g., 2,000-30,000 g/mol ) and a narrower PDI compared to standard novolacs, indicating a more regular structure.[10] |
| Softening Point | Measure of thermosoftening behavior | A distinct softening point, measurable by the ring and ball method, which will vary depending on the final molecular weight.[10] |
| FTIR | Structural Confirmation | Broad O-H stretch (~3400 cm⁻¹), aromatic C-H and C=C stretches (~3030, 1600, 1500 cm⁻¹), and bands indicating methylene bridges (~1450 cm⁻¹). |
Safety and Handling
-
This compound, other phenols, paraformaldehyde, and solvents should be handled in a well-ventilated fume hood.
-
Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
-
High-temperature reactions should be conducted with appropriate shielding and temperature control.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Monomer Yield (Benzoxazine) | Incomplete reaction; inefficient washing. | Extend reflux time; ensure pH of NaOH wash is >12 to effectively remove unreacted phenol. |
| Incomplete Curing (Polybenzoxazine) | Curing temperature too low or time too short. | Increase final post-cure temperature or duration. Confirm curing profile with DSC to ensure the full exotherm is passed. |
| Gelation During Novolac Synthesis | Reaction temperature too high; excessive reaction time. | Carefully control the temperature and monitor viscosity. Reduce reaction time. Adjust catalyst concentration. |
| Broad PDI in Novolac Resin | Poor control over condensation reaction. | Ensure homogenous mixing and stable temperature control. The ratio of reactants is critical for controlling MW. |
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. polen.itu.edu.tr [polen.itu.edu.tr]
- 3. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpage.unina.it [wpage.unina.it]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: Derivatization of 4-(Hydroxymethyl)-2-methylphenol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Hydroxymethyl)-2-methylphenol is a chemical compound with applications in various fields, including the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this analyte is crucial for quality control, process monitoring, and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high resolution and sensitivity.[1] However, due to the presence of polar hydroxyl groups, this compound exhibits low volatility and poor thermal stability, making it unsuitable for direct GC-MS analysis.[2]
Derivatization is an essential sample preparation step that chemically modifies the analyte to improve its chromatographic behavior.[3] The most common approach for compounds containing active hydrogen atoms, such as phenols and alcohols, is silylation.[4] This process replaces the active hydrogens on the phenolic and alcohol hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[4] The resulting derivative is more volatile, more thermally stable, and less likely to exhibit peak tailing, leading to improved chromatographic separation and detection.[5] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for subsequent GC-MS analysis.
Experimental Protocols
This section details the necessary materials, reagent preparation, and step-by-step procedures for the derivatization and analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) as a catalyst (often available as BSTFA + 1% TMCS)
-
Pyridine or Acetone (anhydrous, GC grade)
-
Ethyl Acetate (anhydrous, GC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (HPLC grade)
-
Deionized Water
-
2 mL screw-top GC vials with PTFE-lined septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with ethyl acetate.
Sample Preparation
The appropriate sample preparation will depend on the matrix. The goal is to extract the analyte into a suitable, dry organic solvent. A generic liquid-liquid extraction is described below.
-
Accurately weigh or measure a known quantity of the sample into a centrifuge tube.
-
If the sample is aqueous, adjust the pH to ~5-6.
-
Add a suitable volume of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Transfer the dried extract to a clean GC vial for the derivatization step.
Silylation Protocol
This procedure should be performed in a well-ventilated fume hood. It is critical to use anhydrous solvents and avoid exposure to moisture, as silylating reagents react readily with water.[6]
-
Transfer 100 µL of the dried sample extract or working standard solution into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas.
-
Add 50 µL of anhydrous pyridine (or acetone) to the dried residue to dissolve it.[7]
-
Add 100 µL of the derivatizing agent, BSTFA containing 1% TMCS.[8]
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30-45 minutes using a heating block or oven to ensure complete derivatization of both hydroxyl groups.[8]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Caption: Workflow for derivatization and GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical starting conditions and can be optimized as needed.
| Parameter | Condition |
| Gas Chromatograph | System equipped with a split/splitless injector |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 270°C |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless, depending on concentration |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 25°C/min, hold for 5 min |
| Mass Spectrometer | Quadrupole or Ion Trap Mass Spectrometer |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-450 amu |
Data Presentation
Following derivatization, both the phenolic and benzylic alcohol hydroxyl groups of this compound are converted to their trimethylsilyl (TMS) ethers. The resulting di-TMS derivative is then analyzed.
Caption: Silylation of this compound.
Quantitative Data Summary
The table below summarizes the expected mass spectral data for the di-TMS derivative of this compound. Retention time is approximate and will vary based on the specific GC-MS system and conditions used.
| Analyte | Derivative | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Di-TMS Derivative | 282.5 | 10 - 15 | 282 [M]⁺ (Molecular Ion), 267 [M-15]⁺ (Loss of CH₃), 179, 147, 73 (Base Peak, Si(CH₃)₃) |
Note: The [M-15]⁺ fragment is a characteristic loss of a methyl group from a TMS moiety and is often prominent in the mass spectra of TMS derivatives.[9]
Conclusion
The protocol described provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. Silylation with BSTFA effectively increases the volatility and thermal stability of the analyte, enabling accurate and sensitive quantification.[6] This method is suitable for implementation in quality control laboratories and research settings where precise measurement of this compound is required. Optimization of sample extraction and GC-MS parameters may be necessary depending on the specific sample matrix and analytical instrumentation.
References
- 1. shimadzu.com [shimadzu.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Simultaneous Quantification of Hydroxymethylphenol Isomers
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of three positional isomers of hydroxymethylphenol: 2-hydroxymethylphenol (o-cresol), 3-hydroxymethylphenol (m-cresol), and 4-hydroxymethylphenol (p-cresol). Due to their structural similarity, the chromatographic separation of these isomers presents a significant analytical challenge. This method utilizes a phenyl-hexyl stationary phase to achieve baseline separation through a combination of hydrophobic and π-π interactions. The protocol has been developed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantitative analysis of hydroxymethylphenols in various sample matrices. All procedures are detailed in accordance with International Council for Harmonisation (ICH) guidelines for analytical method validation.
Introduction
Hydroxymethylphenols are a class of organic compounds that are intermediates in various industrial syntheses and are also found as metabolites of certain pharmaceutical compounds. Accurate quantification of the individual isomers is often critical for process monitoring, quality control, and metabolic studies. The subtle differences in the position of the hydroxymethyl group on the phenol ring result in very similar physicochemical properties, making their separation by conventional reversed-phase chromatography on standard C18 columns challenging, often leading to poor resolution, particularly between the ortho- and meta-isomers.[1]
This application note describes a robust and selective HPLC method employing a phenyl-hexyl stationary phase. The phenyl groups in the stationary phase provide an alternative separation mechanism through π-π interactions with the aromatic ring of the hydroxymethylphenol isomers, enhancing the resolution beyond what is achievable with simple hydrophobic interactions.[1] The method is validated for its linearity, precision, accuracy, and sensitivity to ensure reliable and accurate quantification.
Materials and Methods
Reagents and Materials
-
2-Hydroxymethylphenol (≥99% purity)
-
3-Hydroxymethylphenol (≥99% purity)
-
4-Hydroxymethylphenol (≥99% purity)
-
Gallic Acid (internal standard, ≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Phosphoric acid (85%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC or equivalent |
| Column | Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 20-50% B; 15-20 min: 50% B; 20-22 min: 50-20% B; 22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Internal Standard | Gallic Acid |
Preparation of Standard Solutions
Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each hydroxymethylphenol isomer and the internal standard (gallic acid) and dissolve in 100 mL of methanol in separate volumetric flasks.
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for each hydroxymethylphenol isomer. The concentration of the internal standard should be kept constant at 20 µg/mL in all working standard solutions.
Sample Preparation
The sample preparation protocol will depend on the matrix. A general procedure for a liquid sample is outlined below.
Protocol: Liquid-Liquid Extraction
-
To 1 mL of the sample, add 100 µL of the internal standard stock solution (1000 µg/mL).
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to ICH guidelines (Q2(R1)) for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[2]
Specificity
The specificity of the method was evaluated by analyzing a blank matrix and a matrix spiked with the three hydroxymethylphenol isomers and the internal standard. The chromatograms demonstrated baseline separation of all analytes with no interference from the matrix.
Linearity
Linearity was established by analyzing the calibration standards at six concentration levels. The calibration curves were constructed by plotting the ratio of the peak area of each analyte to the internal standard against the respective concentration.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| 2-Hydroxymethylphenol | 1 - 100 | > 0.999 |
| 3-Hydroxymethylphenol | 1 - 100 | > 0.999 |
| 4-Hydroxymethylphenol | 1 - 100 | > 0.999 |
Precision and Accuracy
Precision was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Accuracy was assessed by recovery studies on a spiked matrix at three concentration levels.
| Analyte | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |
| 2-Hydroxymethylphenol | < 2.0 | < 2.0 | 98.5 - 101.2 |
| 3-Hydroxymethylphenol | < 2.0 | < 2.0 | 99.1 - 100.8 |
| 4-Hydroxymethylphenol | < 2.0 | < 2.0 | 98.9 - 101.5 |
LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| 2-Hydroxymethylphenol | 0.15 | 0.50 |
| 3-Hydroxymethylphenol | 0.12 | 0.40 |
| 4-Hydroxymethylphenol | 0.10 | 0.35 |
Results and Discussion
The developed HPLC method successfully separated the three hydroxymethylphenol isomers with good resolution and symmetric peak shapes. The use of a phenyl-hexyl column was crucial for achieving the separation, particularly between the closely eluting 2- and 3-hydroxymethylphenol. The elution order was 2-hydroxymethylphenol, followed by 3-hydroxymethylphenol, and finally 4-hydroxymethylphenol. This is consistent with the principle that the para-isomer, being the most symmetrical, often exhibits stronger retention on reversed-phase columns. The addition of a small amount of phosphoric acid to the mobile phase helped to suppress the ionization of the phenolic hydroxyl group, leading to improved peak shape.[3] The detection wavelength of 275 nm was chosen as it provides good sensitivity for all three isomers, with 3-hydroxybenzyl alcohol having a reported λmax around this wavelength.[4]
Visualizations
Caption: Workflow for the HPLC quantification of hydroxymethylphenols.
Caption: Chemical structures of hydroxymethylphenol isomers.
Caption: Overview of the HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note provides a reliable, sensitive, and selective approach for the simultaneous quantification of 2-, 3-, and 4-hydroxymethylphenol. The utilization of a phenyl-hexyl stationary phase is key to achieving the necessary resolution of these challenging positional isomers. The method has been successfully validated according to ICH guidelines and is suitable for routine use in quality control and research environments.
References
- 1. benchchem.com [benchchem.com]
- 2. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Structural Elucidation of 4-(Hydroxymethyl)-2-methylphenol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a comprehensive guide to utilizing one-dimensional (1D) and two-dimensional (2D) NMR experiments for the structural characterization of 4-(Hydroxymethyl)-2-methylphenol, also known as 4-hydroxy-3-methylbenzyl alcohol. This compound is a valuable building block in organic synthesis and can be found in various natural products and pharmacologically active molecules. Understanding its precise structure is crucial for quality control, reaction monitoring, and drug discovery efforts.
This document outlines detailed protocols for the acquisition of ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra. It further presents a detailed analysis of the expected spectral data and showcases how the combination of these experiments leads to the complete assignment of all proton and carbon signals, confirming the molecular structure of this compound.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key correlations for this compound dissolved in a common deuterated solvent such as CDCl₃ or DMSO-d₆. These predictions are based on the analysis of structurally similar compounds, including ortho- and para-cresol, as well as substituted benzyl alcohols.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H3 | ~6.95 | d | 1H | ~8.0 |
| H5 | ~7.05 | dd | 1H | ~8.0, ~2.0 |
| H6 | ~6.70 | d | 1H | ~2.0 |
| -CH₂OH | ~4.40 | s | 2H | - |
| -CH₃ | ~2.15 | s | 3H | - |
| Ar-OH | ~9.20 | s | 1H | - |
| -CH₂OH | ~5.10 | t | 1H | ~5.5 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 |
| C1 | ~154.0 | Quaternary |
| C2 | ~125.0 | Quaternary |
| C3 | ~129.0 | CH |
| C4 | ~130.0 | Quaternary |
| C5 | ~128.0 | CH |
| C6 | ~115.0 | CH |
| -CH₂OH | ~63.0 | CH₂ |
| -CH₃ | ~16.0 | CH₃ |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended for a standard 500 MHz NMR spectrometer.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
¹H NMR Spectroscopy
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard 1D ¹H NMR spectrum with the following parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16.
-
-
Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
¹³C{¹H} NMR and DEPT-135 Spectroscopy
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
-
Process the FID similarly to the ¹H spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
Pulse Program: A standard DEPT-135 pulse sequence.
-
The remaining parameters can be similar to the standard ¹³C experiment.
-
-
In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
2D NMR: COSY, HSQC, and HMBC
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
Pulse Program: A standard gradient-selected COSY sequence (e.g., cosygpqf).
-
Acquire data with appropriate spectral widths in both dimensions, typically the same as the ¹H spectrum.
-
Process the 2D data to generate a contour plot showing cross-peaks between coupled protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
Pulse Program: A standard gradient-selected HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Set the spectral width in the F2 dimension (¹H) to 10-12 ppm and in the F1 dimension (¹³C) to 160-180 ppm.
-
Process the 2D data to obtain a spectrum where each cross-peak correlates a proton with its directly attached carbon.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments.
-
Pulse Program: A standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf).
-
Use similar spectral widths as in the HSQC experiment.
-
Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.
-
The resulting spectrum will show correlations between protons and carbons that are two or three bonds apart.
-
Data Interpretation and Structural Elucidation
The combination of the above NMR experiments allows for the complete structural assignment of this compound.
-
¹H NMR: Provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The aromatic protons are expected to show characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR and DEPT-135: Identifies the number of unique carbon environments and distinguishes between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
COSY: Confirms the connectivity of adjacent aromatic protons.
-
HSQC: Directly links each proton to its attached carbon atom, allowing for the unambiguous assignment of protonated carbons.
-
HMBC: Provides the key long-range correlations that piece the molecular puzzle together. For instance, correlations from the methyl protons to the aromatic ring carbons and from the methylene protons to the aromatic ring will confirm the positions of the substituents.
Visualizations
The following diagrams illustrate the experimental workflow and the key correlations used in the structural elucidation of this compound.
Experimental protocol for the synthesis of hydroxymethylated phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxymethylation of phenol is a fundamental organic reaction that introduces one or more hydroxymethyl (-CH₂OH) groups onto the aromatic ring. The resulting products, ortho- and para-hydroxymethyl phenols, are crucial intermediates in the chemical industry. They serve as precursors for phenol-formaldehyde resins (resols), and are used in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic compounds.[1] The reaction is typically performed by reacting phenol with formaldehyde under either acidic or basic conditions, with the choice of catalyst significantly influencing the regioselectivity (the ratio of ortho- to para- isomers) and the overall yield.[1]
This document provides detailed experimental protocols for two common methods of synthesizing hydroxymethylated phenols: a classical base-catalyzed approach and a modern, selective method using a heterogeneous catalyst.
General Reaction Pathway
The reaction proceeds via electrophilic aromatic substitution, where formaldehyde (or its protonated form) acts as the electrophile. Under basic conditions, the phenoxide ion is the active nucleophile. The position of the attack (ortho or para) is directed by the hydroxyl group of the phenol.
Caption: General reaction scheme for the hydroxymethylation of phenol.
Quantitative Data Summary
The choice of catalyst and reaction pH has a profound effect on the conversion of phenol and the selectivity towards ortho- and para-hydroxymethylated products. The following table summarizes results from a study using a microporous titanoaluminophosphate (TiAPO-5) molecular sieve catalyst under various pH conditions.
| Catalyst/Condition | Phenol Conversion (%) | o-Hydroxymethyl Phenol Yield (%) | p-Hydroxymethyl Phenol Yield (%) | o/p Selectivity Ratio |
| TiAPO-5 (pH ~7) | 35.4 | 20.3 | 10.2 | ~2.0 |
| Acidic (pH ~4) | 8.0 | 3.6 | 4.4 | ~0.8 |
| Basic (NaOH, pH ~10) | 45.2 | 18.5 | 22.1 | ~0.8 |
| Data sourced from a study on ortho-selective hydroxymethylation over TiAPO-5 molecular sieves. Reaction conditions: 373 K, 24 h. |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of Hydroxymethylated Phenols
This protocol describes a standard method for producing a mixture of hydroxymethylated phenols (resols) using a sodium hydroxide catalyst. This method is robust and widely used for the synthesis of prepolymers for phenolic resins.[1][2]
Materials:
-
Phenol (99%+)
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate (reagent grade)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Digital thermometer or thermocouple
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the three-neck flask, combine 47 g (0.5 mol) of phenol with 100 mL of deionized water. Begin stirring the mixture.
-
Catalyst Addition: Prepare a 10% (w/v) NaOH solution. Slowly add the NaOH solution to the phenol mixture until the pH of the reaction mixture reaches 9-10.
-
Reagent Addition: Slowly add 61 g (0.75 mol) of 37% formaldehyde solution to the flask. This corresponds to a formaldehyde to phenol (F/P) molar ratio of 1.5.
-
Reaction: Heat the mixture to 70-80°C using the heating mantle. Maintain this temperature with continuous stirring for 2-3 hours.[2] Below 60°C and at high pH, subsequent condensation reactions are generally negligible.[2]
-
Quenching and Neutralization: Cool the reaction mixture to room temperature in an ice bath. Slowly neutralize the mixture to pH 7 by adding 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product three times with 100 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash once with 100 mL of brine to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate for 20-30 minutes, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate. The resulting viscous oil or solid is the crude hydroxymethylated phenol product.
Protocol 2: Ortho-Selective Synthesis using a Heterogeneous Catalyst
This protocol utilizes a solid acid catalyst, such as a titanoaluminophosphate (TiAPO-5) molecular sieve, to achieve high selectivity for the ortho-isomer. This method is advantageous for its ease of catalyst separation and potential for recycling.
Materials:
-
Phenol (99%+)
-
Formaldehyde (37 wt. % in H₂O)
-
TiAPO-5 molecular sieve catalyst
-
Deionized Water
-
Ethyl Acetate
Equipment:
-
Same as Protocol 1, plus filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Catalyst Activation: Activate the TiAPO-5 catalyst by heating it at 380 K (107°C) for 3 hours prior to the reaction.
-
Reaction Setup: To a three-neck flask equipped with a reflux condenser and stirrer, add 9.4 g (0.1 mol) of phenol, 24.3 g (0.3 mol) of 37% formaldehyde solution, 100 mL of deionized water, and 1 g of the pre-activated TiAPO-5 catalyst.
-
Reaction: Heat the mixture to reflux (approximately 373 K or 100°C) and maintain for 24 hours with vigorous stirring to ensure the catalyst remains suspended.
-
Monitoring: The reaction progress can be monitored by periodically taking aliquots, filtering the catalyst, and analyzing the filtrate by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Separate the solid TiAPO-5 catalyst by vacuum filtration. The catalyst can be washed, dried, and stored for potential reuse.
-
Work-up: Process the filtrate as described in Protocol 1 (Steps 6-9) to extract, dry, and isolate the final product, which will be enriched in o-hydroxymethylphenol.
General Experimental Workflow
The overall process for the synthesis, purification, and analysis of hydroxymethylated phenols follows a logical sequence of steps, as illustrated below.
Caption: A typical workflow for the synthesis of hydroxymethylated phenols.
Purification and Characterization
Purification: The crude product from these syntheses is typically a mixture of isomers and potentially some unreacted starting materials. Further purification may be necessary depending on the desired application.
-
Column Chromatography: For laboratory-scale purification and separation of ortho- and para-isomers, column chromatography using silica gel is effective.[3]
-
Recrystallization: If a specific isomer is the major product and is a solid, recrystallization from a suitable solvent system can yield a highly pure compound.
-
Distillation: Trimethylsilyl derivatives of the hydroxymethylated phenols can be prepared and separated by fractional distillation, followed by hydrolysis to regenerate the pure phenol alcohols.
Characterization: The identity and purity of the synthesized products should be confirmed using standard analytical techniques.
-
FT-IR Spectroscopy: In-line FT-IR can be used to monitor the reaction progress by observing the consumption of phenol and formaldehyde and the appearance of product peaks.[1][2] Characteristic peaks include C-O stretching for the alcohol and broad O-H stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure, identifying the isomeric substitution pattern on the aromatic ring, and assessing purity.[3]
-
Chromatography (GC/HPLC): Gas Chromatography and High-Performance Liquid Chromatography are used to determine the purity of the product and quantify the ratio of different isomers and byproducts.[3]
-
Mass Spectrometry (MS): Coupled with GC or LC, mass spectrometry confirms the molecular weight of the synthesized compounds.[4]
References
Synthesis and Application of 4-(Hydroxymethyl)-2-methylphenol Derivatives: A Guide for Researchers
Introduction
This application note provides detailed protocols for the synthesis of 4-(hydroxymethyl)-2-methylphenol and its derivatives, compounds of significant interest in medicinal chemistry and materials science. Substituted phenols are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antioxidant properties. The introduction of a hydroxymethyl group provides a reactive handle for further chemical modifications, making these compounds versatile building blocks for the development of novel therapeutic agents and functional polymers. This document outlines the selective synthesis of the title compound, summarizes the antimicrobial activities of related derivatives, and presents a putative mechanism of action.
Data Presentation
The antimicrobial efficacy of phenolic derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for thymol derivatives, which are structurally related to this compound, against Methicillin-Resistant Staphylococcus aureus (MRSA).
| Compound | Organism | MIC (µg/mL) | Reference |
| Carvacrol | S. aureus LAC | 512 | [1] |
| 4-Isopropyl-3-methylphenol | S. aureus LAC | 512 | [1] |
| Chlorothymol | S. aureus LAC | 32 | [1] |
| Thymol Iodide | S. aureus LAC | >512 | [1] |
Experimental Protocols
Protocol 1: Selective Synthesis of this compound
This protocol is adapted from a patented procedure for the selective para-hydroxymethylation of phenols.[2]
Materials:
-
2-Methylphenol (o-cresol)
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Isopropanol
-
18-Crown-6
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a pressure reactor, charge isopropanol, 2-methylphenol, sodium hydroxide, and 18-crown-6 ether.
-
Displace the atmosphere with an inert gas (e.g., nitrogen).
-
Heat the mixture to 80°C with stirring.
-
Slowly add one equivalent of formaldehyde solution to the reaction mixture.
-
Maintain the reaction at 80°C for 43 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with hydrochloric acid to a pH of approximately 7.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol
This protocol describes the di-hydroxymethylation of p-cresol, which can be adapted for o-cresol. To favor mono-substitution, the molar ratio of formaldehyde to the phenol should be reduced.
Materials:
-
p-Cresol (4-methylphenol)
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of sodium hydroxide in water, add p-cresol and stir until dissolved.
-
Add an excess of formaldehyde solution (for di-substitution, a molar ratio of formaldehyde to p-cresol of at least 2.2:1 is used).[3]
-
Stir the reaction mixture at 60°C for 4 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Synthetic Pathway for this compound
Caption: Selective para-hydroxymethylation of 2-methylphenol.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of hydroxymethyl-phenol derivatives.
Proposed Mechanism of Antimicrobial Action
Phenolic compounds are known to exert their antimicrobial effects primarily through the disruption of the bacterial cell membrane.[4]
Caption: Postulated mechanism of action for phenolic antimicrobial agents.
References
- 1. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5019656A - Process for preparing p-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS analysis of silylated cresol derivatives
An essential method for the analysis of cresol isomers—o-cresol, m-cresol, and p-cresol—involves derivatization followed by gas chromatography-mass spectrometry (GC-MS). This approach is critical in environmental monitoring, industrial quality control, and toxicology, where accurate quantification of these isomers is necessary. Cresol isomers are challenging to separate chromatographically in their native form due to similar physical properties, particularly the co-elution of m- and p-cresol.[1] Silylation, a derivatization technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, overcomes this challenge by increasing the volatility and thermal stability of the analytes, leading to improved chromatographic resolution and distinct mass spectral fragmentation patterns.[2]
This application note provides detailed protocols for the silylation of cresol isomers and their subsequent analysis by GC-MS.
Principle of Silylation
Silylation of cresols is typically achieved using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3] The reaction involves the substitution of the acidic proton of the hydroxyl group with a TMS group, forming a more volatile and less polar trimethylsilyl ether. This derivatization enhances the chromatographic separation of the cresol isomers on standard capillary columns and allows for their distinct identification and quantification based on their mass spectra.[2][4]
Experimental Protocols
Protocol 1: Silylation using MSTFA
This protocol is adapted from a method developed for the separation of isomeric cresols and xylenols.[4]
Materials:
-
Cresol standards (o-, m-, and p-cresol)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Dichloromethane (DCM), anhydrous
-
GC vials with inserts
-
Heating block or water bath
Procedure:
-
Prepare a standard solution of the cresol isomers in dichloromethane.
-
Into a GC vial, add an aliquot of the cresol standard solution.
-
Add an excess of MSTFA to the vial.
-
Seal the vial and heat at 40°C for 30 minutes.[4]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA
This protocol is suitable for the derivatization of cresols in various sample matrices, including environmental samples.[1][5]
Materials:
-
Sample extract containing cresol isomers
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (as a catalyst, optional)
-
GC vials with inserts
-
Heating block or water bath (optional, reaction can proceed at room temperature)
Procedure:
-
Place an aliquot of the sample extract into a GC vial insert.
-
Add 100 µL of BSTFA.[5]
-
(Optional) Add 30 µL of pyridine to catalyze the reaction.[5]
-
Seal the vial and let it stand at room temperature (25°C) for 10 minutes.[5] For some applications, heating at a higher temperature (e.g., 50°C) for a longer duration may be used, but optimization is recommended as this can sometimes lead to decreased signal for certain isomers.[1]
-
The derivatized sample is ready for immediate GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the analysis. The following parameters are typical for the separation of silylated cresol derivatives.[2][4]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature of 80°C for 2 min, ramp to 110°C at 3°C/min, then ramp to 260°C at 25°C/min, and hold for 5 min.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Data Presentation
Silylation allows for the baseline separation of the three cresol isomers, which typically elute in the order of o-cresol, m-cresol, and then p-cresol.[1][4]
Table 1: Chromatographic and Mass Spectral Data of Silylated Cresol Isomers
| Compound | Retention Time (min) | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| o-Cresol-TMS | 9.12[1] | 180 | 91[4] | 165, 135[4] |
| m-Cresol-TMS | 9.45[1] | 180 | 165[4] | 91 |
| p-Cresol-TMS | 9.74[1] | 180 | 165[4] | 91 |
Note: Retention times can vary depending on the specific GC system and conditions. The key diagnostic feature is the difference in the base peak between the o-cresol derivative and the m- and p-cresol derivatives.[4] The base peak at m/z 91 for silylated o-cresol is attributed to the formation of a stable tropylium ion.[4]
Table 2: Quantitative Analysis Parameters for Cresol Isomers
| Parameter | o-Cresol | m-Cresol | p-Cresol | Reference |
| Limit of Quantification (LOQ) | 20 µg/kg (in sewage sludge) | 20 µg/kg (in sewage sludge) | 20 µg/kg (in sewage sludge) | [5] |
| Linearity Range | - | - | - | - |
| Correlation Coefficient (R²) | >0.99 (general for phenols) | >0.99 (general for phenols) | >0.99 (general for phenols) | |
| Recovery | >91% (in sewage sludge) | >91% (in sewage sludge) | >91% (in sewage sludge) | [5] |
Further validation would be required to establish linearity, LOD, and LOQ for specific applications and matrices.
Visualizations
References
- 1. ufmg.br [ufmg.br]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes & Protocols: The Utility of 4-(Hydroxymethyl)-2-methylphenol as a Versatile Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist
Section 1: A Strategic Overview of 4-(Hydroxymethyl)-2-methylphenol
This compound, also known as 4-hydroxy-3-methylbenzyl alcohol, is a bifunctional organic compound that serves as a highly valuable building block in modern organic synthesis.[1] Its structure, featuring a phenol, a primary benzylic alcohol, and an activated aromatic ring, offers a triad of reactive sites. This trifunctionality allows for selective, stepwise modifications, making it an ideal intermediate for constructing complex molecular architectures, particularly in the pharmaceutical and specialty chemical industries.[2]
The strategic importance of this intermediate lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl provides a site for etherification or esterification and strongly activates the aromatic ring for electrophilic substitution. The hydroxymethyl group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. This versatility allows chemists to introduce diverse functionalities and build molecular complexity in a controlled manner.
Physicochemical Properties
A clear understanding of the compound's physical properties is essential for its effective use in experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-Hydroxy-3-methylbenzyl alcohol | PubChem[1] |
| CAS Number | 18299-15-5 | PubChem[1] |
| Molecular Formula | C₈H₁₀O₂ | PubChem[1] |
| Molecular Weight | 138.16 g/mol | PubChem[1] |
| Appearance | Solid (Typical) | N/A |
| Melting Point | 84 - 88 °C (for a related isomer) | Sigma-Aldrich |
Section 2: Core Synthetic Applications & Mechanistic Considerations
The utility of this compound stems from its ability to participate in a wide range of chemical transformations. Its synthesis is rooted in the foundational chemistry of phenol-formaldehyde reactions, typically formed via the base-catalyzed hydroxymethylation of p-cresol.[3][4]
The phenolate anion, formed under basic conditions, is a potent nucleophile that attacks formaldehyde. The electron-donating effects of both the hydroxyl and methyl groups direct this addition primarily to the ortho position, yielding the target intermediate.[5]
Below is a visualization of the primary reaction pathways accessible from this intermediate.
Caption: Key synthetic pathways for this compound.
Key Reaction Classes:
-
Oxidation of the Benzylic Alcohol: The primary alcohol can be selectively oxidized. Mild reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) will yield the corresponding aldehyde, 4-hydroxy-3-methylbenzaldehyde, a valuable fragrance and pharmaceutical precursor. Stronger oxidants risk over-oxidation and polymerization of the electron-rich phenol ring.
-
Conversion to Benzylic Halides: The hydroxymethyl group can be transformed into a good leaving group, typically a halide, using reagents like SOCl₂ or PBr₃. The resulting 4-(halomethyl)-2-methylphenol is a potent electrophile, primed for nucleophilic substitution to introduce a vast array of functionalities (e.g., amines, ethers, thioethers).
-
Electrophilic Aromatic Substitution: The powerful activating and ortho-, para-directing influence of the phenolic hydroxyl group dominates the regioselectivity of these reactions. With one ortho position blocked by the methyl group and the para position occupied, electrophilic attack (e.g., halogenation, nitration) is strongly directed to the remaining ortho position (C5). This provides a reliable method for synthesizing specifically substituted phenols.[6]
-
Derivatization of the Phenolic Hydroxyl: The acidic phenolic proton can be removed by a base, and the resulting phenoxide can act as a nucleophile in Williamson ether synthesis or acylation reactions. This allows for the introduction of protecting groups or moieties that modulate the compound's solubility or biological activity.
Section 3: Detailed Experimental Protocols
The following protocols are representative examples of the synthesis and subsequent transformation of this compound. They are designed to be self-validating, including steps for purification and characterization.
Protocol 3.1: Synthesis of this compound from p-Cresol
This protocol is adapted from the principles of base-catalyzed phenol-formaldehyde condensation.[4]
Materials:
-
p-Cresol
-
Formalin (37 wt% solution in H₂O)
-
Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-cresol (1.0 eq) in water. Add a catalytic amount of sodium hydroxide (e.g., 0.2 eq) and stir until a homogenous solution is formed.
-
Addition of Formaldehyde: Cool the flask in an ice bath to 0-5 °C. Slowly add formalin (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24-48 hours. The causality here is that lower temperatures control the initial exothermic reaction, while the extended time at room temperature allows the hydroxymethylation to proceed to completion.
-
Workup & Neutralization: Cool the reaction mixture again in an ice bath. Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is ~7. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes). The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove residual acid) and brine (to remove water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Combine the pure fractions, remove the solvent, and dry the resulting solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.
Protocol 3.2: Selective Oxidation to 4-Hydroxy-3-methylbenzaldehyde
This protocol utilizes manganese dioxide (MnO₂), a mild oxidant ideal for converting benzylic alcohols to aldehydes without affecting the sensitive phenol group.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DCM, add activated MnO₂ (5-10 eq by weight). The large excess of MnO₂ is crucial as its activity can vary, and this ensures the reaction goes to completion.
-
Reaction: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup & Filtration: Once the reaction is complete (typically 4-12 hours), filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with additional DCM to recover all the product. The Celite® prevents the fine MnO₂ particles from clogging the filter paper.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification & Characterization: The resulting crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., toluene/hexane). Confirm the structure of the desired aldehyde via NMR and IR spectroscopy (noting the appearance of a strong carbonyl stretch at ~1680 cm⁻¹).
The following diagram illustrates the workflow for the oxidation protocol.
Caption: Experimental workflow for the oxidation of the intermediate.
Section 4: Safety, Handling, and Storage
Safe handling of all chemicals is paramount. While a specific SDS for this compound is not available, data from analogous phenolic compounds must be used to inform handling procedures.[7][8]
| Hazard Category | Precaution and PPE Requirement | Source |
| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [7] |
| Skin Irritation | Causes skin irritation/burns. Wear protective gloves (e.g., nitrile), a lab coat, and other protective clothing to prevent skin exposure. | [7][8] |
| Eye Damage | Causes serious eye irritation/damage. Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible. | [7][8] |
| Respiratory | May cause respiratory irritation. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. | [2][7] |
-
Handling: Limit all personal contact. Use in a well-ventilated chemical fume hood.[7] Avoid generating dust. Keep containers securely sealed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acid chlorides, and bases.[8][9] Keep containers tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Section 5: References
-
Apollo Scientific. (n.d.). 4-(Hydroxymethyl)phenol Safety Data Sheet. Retrieved from Apollo Scientific.
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14251856, this compound. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 2-Chloro-4-(hydroxymethyl)phenol: A Comprehensive Technical Guide for Chemical Intermediates. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). 4-Chloro-2-methylphenol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023). 4-(2-Hydroxyethyl)phenol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025). 4-Chloro-2-methylphenol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Matrix Fine Chemicals. (n.d.). 2-(HYDROXYMETHYL)-4-METHYLPHENOL | CAS 4383-07-7. Retrieved from --INVALID-LINK--
-
Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Retrieved from --INVALID-LINK--
-
J. Edu. & Sci. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). Classification of composite reaction of the hydroxymethylation of phenol with formaldehyde. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)phenol. PMC. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol. Retrieved from --INVALID-LINK--
-
Forest Products Laboratory. (1999). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Process for the synthesis of ortho-cresol, 2,6-xylenol and 2,3,6-trimethyl phenol. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 4-(Hydroxymethyl)phenol. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Novel two‐stage phenol–formaldehyde resol resin synthesis. Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-methylphenol in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
References
- 1. This compound | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 4. prepchem.com [prepchem.com]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Note: Purification of 4-(Hydroxymethyl)-2-methylphenol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-2-methylphenol is a phenolic compound with significant potential in pharmaceutical synthesis and materials science. As with many organic compounds, achieving high purity is essential for its intended applications, ensuring reproducibility and safety in downstream processes. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system at varying temperatures. An ideal solvent for recrystallization will dissolve the compound to a greater extent at higher temperatures than at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. This application note provides a detailed protocol for the purification of this compound via recrystallization, including solvent selection rationale, a step-by-step procedure, and data presentation guidelines.
Data Presentation: Solvent Screening
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. Based on the polar phenolic hydroxyl and hydroxymethyl groups, as well as the less polar methyl-substituted benzene ring, a solvent system approach is often optimal. A polar solvent in which the compound is soluble, combined with a less polar miscible solvent in which it is less soluble, can provide a suitable medium for crystal growth.
The following table summarizes the estimated solubility of this compound in various common laboratory solvents, providing a basis for solvent system selection.
| Solvent | Chemical Formula | Boiling Point (°C) | Estimated Solubility at 20°C ( g/100 mL) | Estimated Solubility at Boiling Point ( g/100 mL) | Remarks |
| Water | H₂O | 100 | Low | Moderate | Potential as an anti-solvent in a mixed system. |
| Ethanol | C₂H₅OH | 78 | High | Very High | Good solvent, but may result in lower recovery if used alone. |
| Methanol | CH₃OH | 65 | High | Very High | Similar to ethanol, good solvent properties. |
| Ethyl Acetate | C₄H₈O₂ | 77 | Moderate | High | A potential solvent in a mixed system with a non-polar co-solvent. |
| Toluene | C₇H₈ | 111 | Low | Moderate | Can be used as a solvent or as the less polar component in a mixed system. |
| Hexane | C₆H₁₄ | 69 | Very Low | Low | Suitable as an anti-solvent or for washing crystals. |
Note: The solubility data presented are estimations based on the chemical structure and solubility of analogous compounds. Experimental verification is recommended for protocol optimization.
Experimental Protocols
This section details the recommended protocol for the purification of this compound using a mixed solvent system of ethanol and water. This system is chosen for its effectiveness with polar phenolic compounds, allowing for controlled crystallization.
Materials:
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Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
Protocol: Recrystallization from Ethanol/Water
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the minimum volume of hot ethanol (near boiling) required to completely dissolve the solid with continuous stirring. Start with approximately 20-30 mL and add more in small increments if necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute's weight).
-
Reheat the solution to boiling for 5-10 minutes with stirring to allow for the adsorption of colored impurities.
-
-
Hot Gravity Filtration (if decolorizing carbon was used or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by placing them on the heating source.
-
Quickly filter the hot solution through the fluted filter paper into the clean, hot flask to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
Heat the clear filtrate to boiling.
-
Slowly add hot deionized water dropwise to the boiling ethanol solution until a faint, persistent turbidity (cloudiness) is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Formation:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture) to remove any adhering mother liquor containing soluble impurities.
-
-
Drying:
-
Dry the purified crystals on the filter paper by drawing air through the Buchner funnel for a period.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity.
-
Calculate the percent recovery.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the recrystallization process.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationships in the two-solvent recrystallization process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Hydroxymethyl)-2-methylphenol
Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-2-methylphenol. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to help researchers and chemists improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is the base-catalyzed hydroxymethylation of 2-methylphenol (o-cresol) with formaldehyde. This reaction is a variant of the Lederer-Manasse reaction. Under basic conditions, the phenoxide ion of o-cresol acts as a nucleophile, attacking formaldehyde to introduce a hydroxymethyl (-CH₂OH) group onto the aromatic ring, primarily at the position para to the hydroxyl group.
Q2: What are the major side products in this synthesis?
A2: The primary side product is the di-substituted species, 2,6-bis(hydroxymethyl)-4-methylphenol. Over-reaction can also lead to the formation of phenolic resins, which are complex polymeric structures. The formation of these byproducts is a common cause of reduced yield of the desired mono-substituted product.
Q3: How can I minimize the formation of the di-substituted byproduct?
A3: To favor mono-hydroxymethylation, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of o-cresol to formaldehyde of approximately 1:1 or slightly less than 1 equivalent of formaldehyde is recommended. Additionally, lower reaction temperatures and shorter reaction times can help reduce the extent of di-substitution.
Q4: What is a suitable method for purifying the final product?
A4: Purification of this compound can typically be achieved through recrystallization. A common solvent system is a mixture of ethyl acetate and heptane or toluene. For more challenging separations where the product is contaminated with di-substituted byproduct, column chromatography on silica gel is an effective method.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause | Troubleshooting Suggestion |
| Low or No Product Yield | 1. Inactive Reagents: Formaldehyde solution may have degraded or polymerized. o-Cresol may be of low purity. | Use a fresh, stabilized aqueous solution of formaldehyde (e.g., 37 wt. %). Ensure the purity of o-cresol by distillation if necessary. |
| 2. Insufficient Base: The amount of base (e.g., NaOH) may be inadequate to deprotonate the phenol effectively. | Ensure the molar ratio of base to o-cresol is at least 1:1 to facilitate the formation of the phenoxide ion. | |
| 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | While low temperatures favor mono-substitution, the reaction should be maintained at a reasonable temperature (e.g., 40-50°C) to ensure a practical reaction rate. Monitor progress by TLC. | |
| High Percentage of Di-substituted Byproduct | 1. Excess Formaldehyde: Using too much formaldehyde will drive the reaction towards di-substitution. | Carefully control the stoichiometry. Use a molar equivalent of formaldehyde to o-cresol of 0.9 to 1.0. |
| 2. High Reaction Temperature or Prolonged Time: Higher temperatures and longer reaction times increase the rate of the second hydroxymethylation. | Maintain a moderate reaction temperature (40-50°C) and monitor the reaction by TLC. Quench the reaction once the starting material is mostly consumed. | |
| Formation of Insoluble Resin | 1. High Reaction Temperature: Elevated temperatures can promote polymerization and resin formation. | Do not exceed the recommended reaction temperature. Ensure efficient stirring to avoid localized overheating. |
| 2. Incorrect pH during Workup: Acidification should be done carefully. | Neutralize the reaction mixture slowly with cooling to precipitate the product without causing excessive polymerization. | |
| Difficulty in Product Isolation/Purification | 1. Oily Product: The crude product may not solidify, making filtration difficult. | Try to triturate the oily product with a non-polar solvent like heptane or diethyl ether to induce crystallization. If that fails, proceed with extraction and column chromatography. |
| 2. Co-precipitation of Byproducts: The desired product and the di-substituted byproduct may crystallize together. | If recrystallization is ineffective, use column chromatography for separation. A gradient elution of ethyl acetate in heptane is typically effective. |
Troubleshooting Logic Diagram
Experimental Protocol: Synthesis of this compound
This protocol is designed to favor the mono-hydroxymethylation of o-cresol.
Materials:
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2-Methylphenol (o-cresol)
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl), 2M
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Deionized Water
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Ethyl Acetate
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Heptane
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve o-cresol (1.0 eq.) and sodium hydroxide (1.05 eq.) in deionized water.
-
Addition of Formaldehyde: Stir the mixture until all solids have dissolved. Gently heat the solution to 40°C.
-
Slowly add formaldehyde (37 wt. %, 0.95 eq.) to the solution dropwise over 20-30 minutes, maintaining the temperature between 40-50°C.
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Reaction Monitoring: Allow the reaction to stir at 45°C. Monitor the progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) (e.g., using a 3:1 heptane/ethyl acetate mobile phase). The reaction is typically complete when the o-cresol spot has significantly diminished (usually 2-4 hours).
-
Workup - Neutralization: Once the reaction is complete, cool the flask in an ice bath to 0-5°C.
-
Slowly add 2M HCl with vigorous stirring to neutralize the mixture to a pH of ~7. The product should precipitate as a white or off-white solid.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash it with cold deionized water.
-
Purification:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate, and then add heptane until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to form crystals. Filter the purified crystals and dry them under vacuum.
-
Column Chromatography (if needed): If recrystallization is insufficient, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in heptane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
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Experimental Workflow Diagram
Reaction Pathway and Side Reactions
The primary reaction is an electrophilic aromatic substitution on the activated phenoxide ring. The main competing reaction is a second hydroxymethylation at the available ortho position.
Technical Support Center: Hydroxymethylation of o-Cresol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydroxymethylation of o-cresol.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products of the hydroxymethylation of o-cresol?
The primary products of the base-catalyzed hydroxymethylation of o-cresol with formaldehyde are mono- and di-hydroxymethylated o-cresols. Due to the directing effects of the hydroxyl and methyl groups on the aromatic ring, electrophilic substitution by formaldehyde occurs at the positions ortho and para to the hydroxyl group. The main products are:
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4-hydroxymethyl-2-methylphenol
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6-hydroxymethyl-2-methylphenol
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4,6-bis(hydroxymethyl)-2-methylphenol
Q2: What are the common side products in the hydroxymethylation of o-cresol?
The most common "side products" are actually higher molecular weight species formed from the condensation of the initial hydroxymethylated products. These include dimers, oligomers, and ultimately, cresol-formaldehyde resins.[1] The formation of these is a significant consideration, especially when specific hydroxymethylated monomers are the desired product.
Other potential, though less common, small-molecule side products under certain conditions can include:
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Products from over-methylation leading to tri-hydroxymethylated species.
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Compounds arising from the Cannizzaro reaction of formaldehyde in strongly alkaline conditions, producing methanol and formate.
Q3: What are the key reaction parameters that influence the product distribution?
The distribution of products is highly dependent on several factors:[2][3]
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Molar ratio of o-cresol to formaldehyde: An excess of o-cresol favors the formation of mono-hydroxymethylated products, while an excess of formaldehyde promotes the formation of di- and tri-hydroxymethylated products and subsequent polymerization.[4]
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pH of the reaction medium: The reaction is typically base-catalyzed. The type and concentration of the base affect the reaction rate and the propensity for side reactions.
-
Reaction temperature: Higher temperatures generally increase the reaction rate but can also promote the condensation reactions that lead to resin formation.
-
Reaction time: Longer reaction times can lead to a higher degree of hydroxymethylation and subsequent polymerization.
Troubleshooting Guides
Issue 1: Low yield of desired hydroxymethylated o-cresol and formation of a solid precipitate (resin).
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Possible Cause: The reaction conditions are favoring the condensation of the hydroxymethylated intermediates. This is often due to a high reaction temperature, prolonged reaction time, or an excess of formaldehyde.
-
Troubleshooting Suggestions:
-
Reduce the reaction temperature: Conduct the reaction at a lower temperature to slow down the condensation reactions.
-
Decrease the reaction time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, HPLC) and stop the reaction once the desired product is formed in a reasonable yield.
-
Adjust the stoichiometry: Use a molar excess of o-cresol relative to formaldehyde to favor the formation of mono-hydroxymethylated products.
-
Control the pH: Use a milder base or a lower concentration of the base to control the reaction rate.
-
Issue 2: Formation of multiple hydroxymethylated isomers, making purification difficult.
-
Possible Cause: The reaction conditions are not selective for a specific substitution pattern.
-
Troubleshooting Suggestions:
-
Use a chelating catalyst: Certain metal salt catalysts can favor ortho-hydroxymethylation through chelation with the phenolic hydroxyl group.
-
Explore different solvent systems: The polarity of the solvent can influence the regioselectivity of the reaction.
-
Optimize the reaction temperature: Lower temperatures may improve selectivity.
-
Issue 3: Incomplete conversion of o-cresol.
-
Possible Cause: The reaction conditions are too mild, the catalyst is inactive, or the reaction time is too short.
-
Troubleshooting Suggestions:
-
Increase the reaction temperature or time: Cautiously increase the temperature or extend the reaction time while monitoring for the formation of side products.
-
Check the catalyst activity: Ensure the base catalyst is not old or contaminated.
-
Increase the formaldehyde concentration: A slight increase in the molar ratio of formaldehyde can drive the reaction to completion, but be mindful of increased side product formation.
-
Data Presentation
Table 1: Influence of Reactant Molar Ratio on Product Distribution (Illustrative Data)
| o-Cresol:Formaldehyde Molar Ratio | Mono-hydroxymethylated o-cresol (%) | Di-hydroxymethylated o-cresol (%) | Oligomers/Resin (%) |
| 2:1 | 65 | 25 | 10 |
| 1:1 | 40 | 45 | 15 |
| 1:2 | 15 | 60 | 25 |
| 1:3 | 5 | 55 | 40 |
Note: This table presents illustrative data based on general principles of phenol-formaldehyde chemistry. Actual yields will vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of 4,6-bis(hydroxymethyl)-2-methylphenol
This protocol is adapted from a similar synthesis for a related compound.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine o-cresol (1.0 mol), 37% aqueous formaldehyde (2.2 mol), and a 20% aqueous solution of sodium hydroxide (1.1 mol).
-
Reaction Execution: Maintain the reaction mixture at a controlled temperature (e.g., 40-50°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS after derivatization.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to a pH of approximately 6-7.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash it with cold water, and dry it under vacuum. If the product remains in solution, it can be extracted with an organic solvent like ethyl acetate.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene).
Protocol 2: Analysis of Reaction Mixture by HPLC
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase. If necessary, quench the reaction in the aliquot with a small amount of acid.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 270-280 nm).
-
-
Quantification: Use external or internal standards of o-cresol and, if available, the pure hydroxymethylated derivatives for accurate quantification.
Mandatory Visualization
Caption: Reaction pathway for the hydroxymethylation of o-cresol.
Caption: General experimental workflow for o-cresol hydroxymethylation.
Caption: Troubleshooting logic for o-cresol hydroxymethylation.
References
Technical Support Center: Purification of 4-(Hydroxymethyl)-2-methylphenol
Welcome to the Technical Support Center for the purification of 4-(Hydroxymethyl)-2-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to confidently remove impurities and obtain a high-purity product for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The synthesis of this compound via the hydroxymethylation of 2-methylphenol with formaldehyde can lead to several impurities. Understanding these potential byproducts is the first step in devising an effective purification strategy. The primary impurities include:
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Unreacted 2-methylphenol: The starting material may not fully react, leading to its presence in the crude product.
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Isomeric byproduct (6-Hydroxymethyl-2-methylphenol): The hydroxymethyl group can also add to the ortho position relative to the hydroxyl group, leading to the formation of this isomer.
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Di-hydroxymethylated byproduct (2,6-bis(hydroxymethyl)-4-methylphenol): Overreaction can lead to the addition of two hydroxymethyl groups to the phenol ring.
The relative amounts of these impurities will depend on the specific reaction conditions, such as the stoichiometry of reactants, temperature, and reaction time.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used techniques for purifying this compound are recrystallization and flash column chromatography.
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Recrystallization is a cost-effective method for removing small amounts of impurities from a solid compound. It is particularly effective if the impurities have significantly different solubilities in the chosen solvent compared to the desired product.
-
Flash Column Chromatography is a more powerful technique that can separate compounds with very similar polarities. This method is ideal when dealing with a complex mixture of impurities or when a very high degree of purity is required.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for a quick assessment of the purity of different fractions and helps in optimizing the purification conditions. For phenolic compounds, visualization of the TLC plate can be achieved using a UV lamp (if the compounds are UV-active) or by staining with a suitable reagent such as potassium permanganate, p-anisaldehyde, or an iron(III) chloride solution.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Suggestion |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution. | Select a solvent with a lower boiling point. Ensure the solution cools down slowly and without disturbance. You can try seeding the solution with a pure crystal of the product. |
| Poor recovery of the purified product. | The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used. | Choose a less effective solvent or use a solvent mixture. Use the minimum amount of hot solvent required to dissolve the crude product. |
| Product is still impure after recrystallization. | The impurities have very similar solubility profiles to the product in the chosen solvent. | Consider a different solvent or a solvent mixture for recrystallization. If impurities persist, column chromatography is recommended. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Suggestion |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimized. The column was not packed properly. | Perform a TLC analysis with different solvent systems to find the optimal eluent for separation. Ensure the silica gel is packed uniformly without any cracks or channels. |
| The product is eluting too quickly (high Rf value). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| The product is not eluting from the column (low Rf value). | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on established methods for the recrystallization of phenolic compounds and is a good starting point for purifying this compound.
Materials:
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Crude this compound
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Solvent (e.g., a mixture of ethyl acetate and hexane, or toluene)
-
Erlenmeyer flasks
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Hot plate with magnetic stirrer
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Büchner funnel and filter flask
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Filter paper
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent mixture. A good solvent will dissolve the crude product when hot but not when cold. A common starting point is a mixture of ethyl acetate and hexane.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[3][4]
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
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TLC plates and chamber
Procedure:
-
TLC Analysis: Develop a suitable solvent system for the column by performing TLC analysis of the crude mixture. The ideal eluent should provide a good separation of the desired product from the impurities, with the product having an Rf value of approximately 0.2-0.4. A common starting eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[2][6]
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.
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Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
-
Elution:
-
Add the eluent to the top of the column and apply gentle pressure (e.g., with a pipette bulb or compressed air) to start the elution.
-
Collect the eluting solvent in fractions in separate test tubes.
-
-
Fraction Analysis:
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Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Visualizing the Purification Process
Workflow for Purification and Analysis
Caption: General workflow for the purification of this compound.
Expected TLC Profile
Caption: Expected TLC profile showing the separation of impurities from the desired product.
References
Troubleshooting low conversion in phenol hydroxymethylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in phenol hydroxymethylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion in phenol hydroxymethylation?
Low conversion in phenol hydroxymethylation can be attributed to several factors, often related to reaction conditions and catalyst performance. Key issues include:
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Suboptimal Reaction Conditions: Incorrect temperature, pH, or reactant ratios can significantly hinder the reaction rate and lead to the formation of undesired byproducts.
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Catalyst Deactivation: The catalyst can lose activity during the reaction, a common issue with solid acid catalysts which can be deactivated by coke formation.[1][2]
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Side Reactions: The desired hydroxymethylated phenols can participate in secondary reactions, such as condensation with phenol to form diphenylmethane or reaction with another formaldehyde molecule, reducing the final yield.[3]
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Inappropriate Catalyst Selection: The choice of catalyst, whether acidic, basic, or a metal salt, plays a crucial role in both conversion and regioselectivity (the preference for ortho- or para-hydroxymethylation).[4]
Q2: How does the pH of the reaction medium affect the conversion and selectivity?
The pH of the reaction medium is a critical parameter. In base-catalyzed reactions (e.g., using NaOH or KOH), the phenoxide ion is the reactive species.
-
Weakly Alkaline Conditions (pH 8.5-10.5): These conditions generally favor the formation of the para-hydroxymethylphenol.[5]
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Strongly Alkaline Conditions (pH 10.5-13.5): An increase in pH can lead to a decrease in the ortho/para ratio.[5]
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Acidic Conditions: Under acidic conditions, the reaction is also possible, but the catalytic activity might be marginal, leading to lower yields.
The choice of base can also influence the ortho/para ratio, with different metal hydroxides showing varying selectivities.[5]
Q3: My catalyst appears to be losing activity over time. What could be the cause and how can I prevent it?
Catalyst deactivation is a significant challenge, particularly with solid acid catalysts.
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Cause: The primary cause of deactivation is often the formation of coke on the catalyst surface.[1][2] Both phenol and formaldehyde (or its precursor, methanol, in some synthesis routes) can contribute to coke formation.[1][2] Strong Brønsted acid sites on catalysts are particularly susceptible to coking when methanol is present.[1][2]
-
Prevention and Mitigation:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of coke formation.
-
Catalyst Regeneration: Depending on the catalyst and the nature of the coke, regeneration through calcination (burning off the coke in a controlled atmosphere) may be possible.
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Catalyst Selection: Choosing a catalyst with a pore structure and acid site distribution less prone to coking can be beneficial.
-
A troubleshooting workflow for catalyst deactivation is outlined below.
Q4: I am observing significant amounts of byproducts. What are the common side reactions and how can I minimize them?
Side reactions can significantly reduce the yield of the desired hydroxymethylated phenol.
-
Common Byproducts:
-
Diphenylmethanes: Formed by the condensation of a hydroxymethylphenol with another molecule of phenol.
-
Bis(hydroxymethyl)phenols: Resulting from the reaction of the initial product with another molecule of formaldehyde.[6]
-
Polymers/Resins: At higher temperatures and concentrations, extensive polymerization can occur, leading to the formation of phenolic resins (e.g., Bakelite).
-
-
Minimization Strategies:
-
Control Stoichiometry: Carefully controlling the phenol to formaldehyde ratio can help minimize the formation of bis(hydroxymethyl)phenols.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of condensation reactions.
-
Optimize Reaction Time: Shorter reaction times can limit the extent of subsequent reactions of the initial product.
-
The relationship between reactants and potential products is illustrated in the diagram below.
Troubleshooting Guides
Issue: Low overall conversion of phenol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Temperature | Verify the reaction temperature is within the optimal range for your specific catalyst system. | An increase in temperature generally increases the reaction rate, but excessively high temperatures can promote side reactions.[7] |
| Suboptimal pH | Measure and adjust the pH of the reaction mixture. For base-catalyzed reactions, ensure the pH is in the appropriate alkaline range.[5] | Optimal pH will maximize the concentration of the reactive phenoxide species. |
| Poor Catalyst Activity | If using a solid catalyst, check for signs of deactivation. Consider regenerating the catalyst or using a fresh batch. | A fresh or regenerated catalyst should restore the initial reaction rate. |
| Insufficient Reaction Time | Monitor the reaction progress over time (e.g., by TLC or GC) to ensure it has reached completion. | The concentration of phenol should decrease to a plateau. |
| Reactant Quality | Ensure the purity of phenol and the concentration of the formaldehyde solution. | High-purity reactants are essential for achieving high conversion and minimizing side reactions. |
Issue: Poor selectivity towards the desired isomer (ortho- vs. para-).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Catalyst | The choice of catalyst significantly influences regioselectivity. For ortho-selectivity, consider using catalysts that can form a chelate in the transition state, such as those involving certain metal ions (e.g., Mg²⁺, Zn²⁺).[4] | The ratio of ortho- to para-hydroxymethylphenol will shift towards the desired isomer. |
| Incorrect Base in Catalysis | In base-catalyzed reactions, the cation of the hydroxide can influence the ortho/para ratio.[5] Experiment with different hydroxides (e.g., NaOH, KOH, Ca(OH)₂). | The selectivity will change depending on the base used. |
| Suboptimal Temperature | The reaction temperature can affect the ortho/para ratio. Analyze the product mixture at different temperatures. | A change in temperature may favor the formation of one isomer over the other. |
Experimental Protocols
General Procedure for Base-Catalyzed Phenol Hydroxymethylation
This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and a suitable solvent (e.g., water).
-
Base Addition: Slowly add an aqueous solution of the base catalyst (e.g., sodium hydroxide) while stirring. The amount of base should be sufficient to achieve the desired pH.
-
Temperature Control: Place the flask in a temperature-controlled water or oil bath and bring the mixture to the desired reaction temperature (e.g., 60-70°C).
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde to the reaction mixture. The molar ratio of phenol to formaldehyde should be carefully controlled based on the desired product.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable technique (e.g., TLC, GC, or HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a suitable acid (e.g., dilute HCl).
-
Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Note on Reimer-Tiemann Reaction for Salicylaldehyde Synthesis
While the Reimer-Tiemann reaction produces an ortho-hydroxymethylated derivative (salicylaldehyde), it is notorious for low yields.[8][9] The reaction involves reacting phenol with chloroform in the presence of a strong base.[10][11] The reactive intermediate is dichlorocarbene.[8] Due to the typically low yields, alternative synthetic routes may be more efficient for producing salicylaldehyde.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Phenol methylation on acid catalysts: Study of the catalyst deactivation kinetics and mechanism [ri.conicet.gov.ar]
- 3. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alkoxyalkylation of Electron-Rich Aromatic Compounds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. hkasme.org [hkasme.org]
- 10. quora.com [quora.com]
- 11. Conversion of phenol to salicylic acid and to salicyaldehyde class 12 chemistry JEE_Main [vedantu.com]
Technical Support Center: Optimizing Reaction Conditions for Selective Hydroxymethylation
Welcome to the technical support center for selective hydroxymethylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve high selectivity and yield in your hydroxymethylation reactions.
Introduction to Selective Hydroxymethylation
Hydroxymethylation, the addition of a hydroxymethyl (-CH₂OH) group to a molecule, is a fundamental transformation in organic synthesis.[1] It is a key step in the synthesis of numerous pharmaceuticals, natural products, and polymers.[2] The primary challenge lies in achieving selectivity—directing the hydroxymethyl group to a specific position on a substrate, especially in complex molecules with multiple potential reaction sites. This guide will focus on strategies to control regioselectivity and minimize common side reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during selective hydroxymethylation experiments in a question-and-answer format.
Low Yield of the Desired Hydroxymethylated Product
Question: I am observing a low yield of my target hydroxymethylated compound. What are the likely causes and how can I improve it?
Answer: Low yields in hydroxymethylation can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Reactivity of the Formaldehyde Source: Formaldehyde is a common C1 electrophile used in these reactions.[3] Aqueous formaldehyde (formalin) is convenient but can introduce water, which may not be suitable for water-sensitive substrates or reagents like Grignard reagents.[4] Paraformaldehyde, a solid polymer of formaldehyde, can be used as an anhydrous source, but its depolymerization can be slow and temperature-dependent.[4][5] For highly sensitive reactions, freshly prepared, anhydrous formaldehyde gas or using a high molecular weight formaldehyde polymer might be necessary.[4]
-
Incomplete Reaction: The reaction may not be going to completion. Consider extending the reaction time or increasing the temperature. However, be aware that prolonged reaction times or higher temperatures can also promote side reactions. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
Substrate Reactivity: The inherent reactivity of your substrate plays a significant role. Electron-rich substrates, such as phenols, are generally more reactive towards hydroxymethylation.[6][7][8] For less reactive substrates, more forcing conditions or the use of a catalyst may be required.
Poor Regioselectivity (Formation of Isomers)
Question: My reaction is producing a mixture of ortho- and para-hydroxymethylated isomers. How can I improve the selectivity for the desired isomer?
Answer: Controlling regioselectivity is a central challenge in the hydroxymethylation of aromatic compounds like phenols. The choice of catalyst and reaction conditions is paramount.
-
Catalyst Selection:
-
Base-Catalyzed Reactions: In alkaline conditions, the reaction of phenol with formaldehyde, known as the Lederer-Manasse reaction, typically yields a mixture of ortho and para isomers.[6][9] The ortho/para ratio can be influenced by the nature of the base and the counter-ion.
-
Acid-Catalyzed Reactions: Acidic conditions can also be employed, but may lead to the formation of polymeric byproducts (resins).[6]
-
Lewis Acid Catalysis: Lewis acids like TiCl₄ can promote selective hydroxymethylation.[10] Chiral scandium complexes have been successfully used for catalytic asymmetric hydroxymethylation of silicon enolates.[3]
-
Heterogeneous Catalysts: The use of solid acid or base catalysts, such as zeolites or functionalized resins, can offer advantages in terms of product separation and catalyst recycling. Microporous titanoaluminophosphate molecular sieves have shown ortho-selectivity in the hydroxymethylation of phenol.
-
-
Directing Groups: The presence of directing groups on the substrate can influence the position of hydroxymethylation. For example, in phenols, the hydroxyl group directs the incoming electrophile to the ortho and para positions.
-
Temperature and Solvent Effects: The reaction temperature and solvent can also affect the ortho/para ratio. Lower temperatures often favor the para isomer due to steric hindrance at the ortho position.
Formation of Byproducts and Side Reactions
Question: I am observing significant byproduct formation in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired hydroxymethylation, leading to a complex product mixture and reduced yield.
-
Multiple Hydroxymethylations: If the product of the initial hydroxymethylation is still reactive, it can undergo further hydroxymethylation, leading to di- or tri-hydroxymethylated products.[5] This is particularly common when an excess of formaldehyde is used. To minimize this, a stoichiometric amount or a slight excess of the limiting reagent should be used.
-
Condensation and Polymerization: The hydroxymethylated product can react with another molecule of the starting material or with itself to form condensation products, such as diphenylmethanes in the case of phenols. This is often promoted by higher temperatures and acidic conditions. Careful control of reaction temperature and pH is crucial to suppress these side reactions.
-
Cannizzaro Reaction: In the presence of a strong base, formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to produce methanol and formic acid.[5] The formic acid can then neutralize the base, potentially halting the desired reaction.[5]
Issues with Specific Substrate Classes
Question: I am trying to perform hydroxymethylation on a ketone via its enolate, but the reaction is not working well. What are the key considerations for this type of reaction?
Answer: The hydroxymethylation of carbonyl compounds via their enolates requires careful control of the enolate formation and its subsequent reaction with formaldehyde.
-
Enolate Formation: The choice of base is critical for generating the enolate. For complete and irreversible enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used.[11][12] This prevents side reactions of the base with the carbonyl compound. The reaction is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent undesired side reactions.
-
Formaldehyde Source: Anhydrous formaldehyde is essential for reactions involving organometallic reagents like enolates, which are sensitive to water.[4] Paraformaldehyde is a common choice.
-
Regioselectivity of Enolate Formation: For unsymmetrical ketones, the formation of either the kinetic or thermodynamic enolate can be controlled by the choice of base, temperature, and solvent. This, in turn, will determine the regioselectivity of the hydroxymethylation.
Question: How can I achieve selective hydroxymethylation of an alkene?
Answer: The direct hydroxymethylation of alkenes can be challenging. A common strategy involves a two-step process:
-
Hydroformylation: The alkene is first reacted with carbon monoxide and hydrogen in the presence of a catalyst (e.g., a rhodium complex) to form an aldehyde.
-
Reduction: The resulting aldehyde is then reduced to the corresponding alcohol.
Recently, dual-catalyst systems, such as Rh/Ru, have been developed for the regioselective hydroxymethylation of alkenes to linear alcohols using CO₂/H₂.[13]
Key Reaction Parameters and Optimization Strategies
To aid in the optimization process, the following table summarizes key parameters and their general effects on selective hydroxymethylation reactions.
| Parameter | Effect on Reaction | Optimization Strategy |
| Formaldehyde Source | Can introduce water (formalin) or require depolymerization (paraformaldehyde). | Choose based on substrate and reagent sensitivity. Use anhydrous sources for water-sensitive reactions.[4] |
| Catalyst | Influences rate, yield, and regioselectivity. | Screen a range of acid, base, Lewis acid, or heterogeneous catalysts to find the optimal system for the desired selectivity.[3][6] |
| Solvent | Can affect solubility, reaction rate, and selectivity. | Select a solvent that dissolves all reactants and is inert under the reaction conditions. For Grignard-type reactions, anhydrous ethers like THF are preferred.[4] |
| Temperature | Affects reaction rate and can influence selectivity and byproduct formation. | Start at a lower temperature and gradually increase if the reaction is slow. Monitor for byproduct formation at higher temperatures.[5] |
| pH | Crucial for base- or acid-catalyzed reactions. Can impact substrate and product stability. | Optimize the pH to maximize the rate of the desired reaction while minimizing side reactions. The rate of o-hydroxymethyl phenol formation increases with pH. |
| Stoichiometry | The ratio of reactants can control the extent of hydroxymethylation. | Use a controlled stoichiometry to avoid multiple hydroxymethylations.[5] |
Experimental Protocols
Protocol 1: Ortho-Selective Hydroxymethylation of Phenol using a Heterogeneous Catalyst
This protocol is adapted from a method utilizing a microporous titanoaluminophosphate (TiAPO-5) molecular sieve for the ortho-selective hydroxymethylation of phenol.
Materials:
-
Phenol
-
Formaldehyde (37-41 w/v solution)
-
TiAPO-5 catalyst
-
Solvent (e.g., water)
-
Triethylamine (optional, for subsequent aldehyde formation)
Procedure:
-
Activate the TiAPO-5 catalyst by heating at 380 K for 3 hours prior to the reaction.
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenol in the chosen solvent.
-
Add the activated TiAPO-5 catalyst (2-10 wt % relative to phenol).
-
Add the formaldehyde solution to the reaction mixture.
-
Reflux the mixture at 373 K for 24 hours.
-
Monitor the reaction progress by TLC or GC analysis of aliquots taken at appropriate time intervals.
-
Upon completion, cool the reaction mixture, filter to remove the catalyst, and isolate the product using standard workup and purification techniques (e.g., extraction, chromatography).
Protocol 2: Hydroxymethylation of a Ketone via a Preformed Lithium Enolate
This protocol is a general method for the α-hydroxymethylation of saturated ketones.[11]
Materials:
-
Ketone substrate
-
Lithium diisopropylamide (LDA) solution in an appropriate solvent (e.g., THF)
-
Anhydrous paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the ketone in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the ketone solution with stirring. Maintain the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add finely powdered anhydrous paraformaldehyde to the reaction mixture in one portion.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Perform an aqueous workup (e.g., extraction with an organic solvent like diethyl ether or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Lederer-Manasse Reaction Mechanism (Base-Catalyzed)
References
- 1. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 2. Radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03083C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO1986000886A1 - Process for hydroxymethylation - Google Patents [patents.google.com]
- 5. US4299992A - Process for the selective hydroxymethylation of nitrotoluenes - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Predicting the hydroxymethylation rate of phenols with formaldehyde by molecular orbital calculation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. brainly.in [brainly.in]
- 10. researchgate.net [researchgate.net]
- 11. Steroids and related products. XLVI. The regiospecific alpha-hydroxymethylation of saturated carbonyl compounds via preformed enolate ions. An improved synthesis of 17-hdyroxymethyl 20-keto steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Analysis of 4-(Hydroxymethyl)-2-methylphenol
Welcome to the technical support center for the HPLC analysis of 4-(Hydroxymethyl)-2-methylphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed during the HPLC analysis of this compound?
A1: The most frequently encountered issues include peak tailing, poor peak resolution, shifting retention times, and baseline instability. These problems can often be attributed to interactions between the analyte's hydroxyl groups and the stationary phase, improper mobile phase conditions, or column degradation.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for phenolic compounds like this compound is often caused by secondary interactions between the analyte's hydroxyl groups and active sites on the silica-based stationary phase, such as residual silanols.[1][2][3] To mitigate this, consider adjusting the mobile phase pH, using a highly end-capped column, or adding a competing base to the mobile phase.[2]
Q3: My retention times are inconsistent between injections. What could be the cause?
A3: Fluctuating retention times can stem from several factors, including changes in mobile phase composition, temperature variations, or issues with the HPLC pump delivering a consistent flow rate.[2][4][5] Ensure your mobile phase is well-mixed and degassed, the column temperature is stable, and the pump is functioning correctly. A slow column equilibration after a gradient run can also lead to retention time drift.[1]
Q4: I am observing poor resolution between my analyte peak and an impurity. How can I improve it?
A4: To enhance resolution, you can optimize the mobile phase composition, for instance, by adjusting the organic-to-aqueous ratio or changing the pH.[6] Alternatively, you could switch to a column with a different selectivity, a smaller particle size, or a longer length to increase efficiency.[3]
Q5: What is a good starting HPLC method for this compound analysis?
A5: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water containing a small amount of acid, such as 0.1% phosphoric acid or formic acid, to suppress the ionization of the phenolic hydroxyl group.[7] Detection is typically performed using a UV detector at a wavelength around 280 nm.[7]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue when analyzing polar compounds like this compound on reversed-phase columns.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
| Potential Cause | Recommended Solution | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 with an acid like phosphoric or formic acid to suppress silanol ionization.[2][3] | Sharper, more symmetrical peaks. |
| Column Activity | Use a column with a highly deactivated, end-capped stationary phase. | Reduced peak tailing due to fewer active sites. |
| Analyte Overload | Reduce the concentration of the injected sample.[8] | Improved peak shape as interactions with the stationary phase become more linear. |
| Metal Chelation | Add a chelating agent like EDTA to the mobile phase if metal contamination in the sample or system is suspected. | Elimination of tailing caused by analyte-metal interactions. |
Issue 2: Retention Time Variability
Inconsistent retention times can compromise the reliability of your analytical method.
Troubleshooting Workflow for Retention Time Variability
Caption: A systematic approach to diagnosing retention time variability.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent Mobile Phase Composition | Ensure mobile phase components are accurately measured and thoroughly mixed. Use a degasser to remove dissolved gases.[6][9] | Stable retention times across multiple runs. |
| Fluctuating Column Temperature | Use a thermostatted column compartment to maintain a constant temperature.[2] | Improved retention time reproducibility. |
| Pump Malfunction | Check the pump for leaks and ensure check valves are functioning correctly. Purge the pump to remove any air bubbles.[4][6] | Consistent flow rate and stable backpressure, leading to stable retention times. |
| Insufficient Column Equilibration | Increase the column equilibration time between runs, especially after a gradient elution.[10] | Consistent starting conditions for each injection, resulting in reproducible retention. |
Experimental Protocols
Starting HPLC-UV Method for this compound
This protocol is a general starting point and may require optimization for your specific application and instrumentation.
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 10% B to 90% B over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 0.1 mg/mL. |
Experimental Workflow Diagram
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. hplc.eu [hplc.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmahealthsciences.net [pharmahealthsciences.net]
- 10. youtube.com [youtube.com]
Preventing over-oxidation during the synthesis of hydroxymethylphenols
A Guide to Preventing Over-oxidation and Maximizing Yield
Welcome to the Technical Support Center for the synthesis of hydroxymethylphenols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of these valuable compounds, with a primary focus on preventing over-oxidation, a critical challenge that can significantly impact yield and purity.
Introduction: The Challenge of Over-oxidation
The synthesis of hydroxymethylphenols, key intermediates in pharmaceuticals and other fine chemicals, is often complicated by their susceptibility to over-oxidation. The electron-donating hydroxyl group on the phenol ring makes it highly reactive and prone to further oxidation to form undesirable byproducts such as quinones and carboxylic acids.[1][2] This guide provides in-depth troubleshooting strategies and preventative measures to help you navigate this common synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for over-oxidation during hydroxymethylphenol synthesis?
A1: Over-oxidation typically occurs through two main pathways. First, the target hydroxymethylphenol itself can be oxidized, converting the hydroxymethyl group into an aldehyde (hydroxybenzaldehyde) and subsequently a carboxylic acid (hydroxybenzoic acid).[3] Second, the phenol ring is susceptible to oxidation, leading to the formation of colored quinone and benzoquinone byproducts, which can be difficult to remove.[1][4]
Q2: Which synthetic routes are most prone to over-oxidation issues?
A2: Reactions that employ strong oxidizing agents or are conducted at elevated temperatures are particularly susceptible to over-oxidation.[5] For instance, while the Duff reaction and the Reimer-Tiemann reaction are common methods for the ortho-formylation of phenols, they can lead to over-oxidation if not carefully controlled.[6][7][8] Similarly, direct hydroxymethylation of phenols with formaldehyde under harsh basic conditions can also promote side reactions.[3]
Q3: How can I detect the presence of over-oxidation byproducts in my reaction mixture?
A3: Several analytical techniques can be used to identify over-oxidation byproducts. Thin Layer Chromatography (TLC) is a quick method to visualize the formation of more polar byproducts. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection offers quantitative analysis of the reaction components.[9][10][11] UV-Vis spectroscopy can also be employed to detect the characteristic absorbance of quinone byproducts.[12]
Troubleshooting Guide: Strategies to Mitigate Over-oxidation
This section provides specific troubleshooting advice for common issues encountered during the synthesis of hydroxymethylphenols.
Issue 1: Formation of Colored Impurities (Quinones)
Possible Cause: The phenolic ring is being oxidized. This is often exacerbated by the presence of trace metal impurities, which can catalyze oxidation, or exposure to air (oxygen) at elevated temperatures.
Troubleshooting Suggestions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Use of Chelating Agents: Introduce a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester metal ions that can catalyze oxidation.[13][14][15]
-
Temperature Control: Maintain the lowest effective reaction temperature to slow down the rate of oxidation.[3]
-
Antioxidant Additives: Consider the use of antioxidants or stabilizers, such as certain organic acids, which can help prevent the oxidation of phenols.[16][17]
Experimental Protocol: Incorporating a Chelating Agent
-
To your reaction vessel containing the phenol and solvent, add EDTA (typically 0.1-1 mol%) before introducing other reagents.
-
Stir the mixture for 10-15 minutes to allow for chelation of any trace metals.
-
Proceed with the addition of your formylating or hydroxymethylating agent under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC, observing for any reduction in the formation of colored spots/peaks corresponding to quinones.
Issue 2: Formation of Hydroxybenzaldehyde and Hydroxybenzoic Acid
Possible Cause: The hydroxymethyl group of the product is being oxidized. This can be due to an overly potent oxidizing agent, prolonged reaction times, or elevated temperatures.[18]
Troubleshooting Suggestions:
-
Choice of Reagents:
-
Duff Reaction: This reaction uses hexamine as the formyl source and is generally ortho-selective, proceeding through an iminium intermediate which is then hydrolyzed to the aldehyde.[19][20] While less prone to over-oxidation of the ring, controlling the hydrolysis step is key.
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene as the reactive species.[7][21][22] Careful control of temperature and reaction time is crucial to prevent the aldehyde from further reacting.
-
Hydroxymethylation with Formaldehyde: Use a stoichiometric amount or only a slight excess of formaldehyde to minimize side reactions.[3]
-
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or HPLC. Quench the reaction as soon as the starting material is consumed or the desired product concentration is maximized.[3]
-
Temperature Control: Maintain a moderate reaction temperature. For hydroxymethylation of 2-chlorophenol, for instance, gentle heating to 40-50°C may be necessary, but higher temperatures can favor byproduct formation.[3]
Workflow for Optimizing Reaction Conditions
References
- 1. Video: Oxidation of Phenols to Quinones [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Oxidation of Phenols to Quinones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. US3403186A - Stabilization of phenols - Google Patents [patents.google.com]
- 17. US3403188A - Stabilization of phenols - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Duff_reaction [chemeurope.com]
- 20. synarchive.com [synarchive.com]
- 21. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
Technical Support Center: Purification of Hydroxymethyl-methylphenol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of hydroxymethyl-methylphenol (hydroxymethyl-cresol) isomers.
Frequently Asked Questions (FAQs)
Q1: What are hydroxymethyl-methylphenol isomers and why are they difficult to separate?
Hydroxymethyl-methylphenols, also known as hydroxymethyl-cresols, are a group of aromatic organic compounds that are derivatives of cresol (methylphenol). Cresol itself exists as three isomers: ortho-, meta-, and para-cresol.[1] When a hydroxymethyl group (-CH₂OH) is added to the benzene ring of these cresol isomers, a variety of positional isomers are created.
The primary challenge in their purification stems from the fact that these isomers often have very similar physical and chemical properties, such as polarity, solubility, and boiling points.[2] For instance, the boiling points of m-cresol and p-cresol differ by only 0.29 °C, making their separation by standard distillation extremely difficult.[3] This similarity in properties makes resolving them by common techniques like crystallization or chromatography a significant challenge.[4]
Q2: What are the common methods for purifying hydroxymethyl-methylphenol isomers?
The most common purification methods include:
-
Recrystallization/Crystallization: Effective if the isomers have sufficiently different solubilities in a particular solvent system. Techniques like fractional crystallization or melt crystallization can be employed.[5][6]
-
Column Chromatography: A widely used technique that separates compounds based on their differential adsorption to a stationary phase. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for isomer separation.[2][5]
-
Fractional Distillation: This method is generally less effective for close-boiling isomers unless they are first converted into derivatives with more distinct boiling points, such as trimethylsilyl ethers.[7][8]
Q3: How can I identify the different isomers in my mixture?
Analytical techniques are essential for identifying and quantifying isomers. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates the isomers and provides their mass spectra for identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, allowing for the differentiation of positional isomers.[5]
-
High-Performance Liquid Chromatography (HPLC): Can be used with various detectors (e.g., UV, MS) to separate and quantify isomers.[9]
Troubleshooting Guides
Crystallization & Recrystallization Issues
Q: My recrystallization attempt failed to yield pure crystals or resulted in a low yield. What should I do?
A: Failure in recrystallization is often due to an inappropriate solvent choice or the presence of impurities that inhibit crystal growth.
-
Potential Cause 1: Poor Solvent Choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Recommended Solution: Perform a solvent screen with a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, ethanol, water, or mixtures thereof). If isomers have very similar polarities, fractional crystallization, which involves multiple, sequential crystallization steps, may be necessary.[5]
-
-
Potential Cause 2: Presence of Impurities. Byproducts or starting materials with similar structures can co-crystallize with the desired product.
-
Recommended Solution: First, try to remove impurities by another method, such as a quick filtration through a silica plug. For challenging separations, consider specialized techniques like melt crystallization or stripping crystallization, which combines distillation and crystallization to achieve high purity.[6][10]
-
-
Potential Cause 3: Over-saturation or Rapid Cooling. Cooling the solution too quickly can cause the compound to "crash out" as an amorphous solid, trapping impurities.
-
Recommended Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Seeding the solution with a pure crystal of the desired product can help initiate proper crystal growth.[3]
-
Column Chromatography Challenges
Q: I am unable to separate my isomers using silica gel column chromatography. The spots on my TLC plate are too close together.
A: Poor separation in chromatography indicates that the chosen mobile phase and stationary phase are not providing sufficient selectivity for the isomers.
-
Potential Cause 1: Inappropriate Mobile Phase Polarity.
-
Recommended Solution: Systematically vary the solvent ratio of your mobile phase (e.g., hexane/ethyl acetate). Even small changes can significantly impact resolution. If isomers are very polar, consider a reverse-phase column or a different technique like Hydrophilic Interaction Liquid Chromatography (HILIC).[11]
-
-
Potential Cause 2: Lack of Selectivity of the Stationary Phase.
-
Potential Cause 3: Sample Overloading.
-
Recommended Solution: Overloading the column leads to broad, overlapping peaks. Reduce the amount of crude material applied to the column.
-
Distillation Difficulties
Q: Fractional distillation is not separating my hydroxymethyl-cresol isomers. Is there a way to make this work?
A: Direct fractional distillation is often ineffective for isomers with very close boiling points.[8]
-
Recommended Solution: Derivatization.
-
A common strategy is to convert the hydroxyl groups into less polar, more volatile derivatives. Treating the isomer mixture with an agent like trimethylchlorosilane converts the polar phenol and alcohol groups into trimethylsilyl (TMS) ethers.[7] These derivatives often have more differentiated boiling points and are thermally stable, allowing for effective separation by fractional distillation under vacuum. After separation, the TMS ethers can be easily hydrolyzed back to the pure hydroxymethyl-cresol isomers.[7]
-
Data Presentation
Table 1: Physical Properties of Cresol Isomers [1]
| Isomer | Systematic Name | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water ( g/100 ml) |
| o-cresol | 2-methylphenol | 108.14 | 29.8 | 191.0 | 2.5 |
| m-cresol | 3-methylphenol | 108.14 | 11.8 | 202.7 | 2.4 |
| p-cresol | 4-methylphenol | 108.14 | 34.8 | 201.9 | 1.9 |
Table 2: Physical Properties of Selected Hydroxymethyl-phenol Isomers [7]
| Compound | Systematic Name | Molar Mass ( g/mol ) | Melting Point (°C) |
| p-Hydroxybenzyl alcohol | 4-(Hydroxymethyl)phenol | 124.14 | 119-120 |
| 2,4-Di-(hydroxymethyl)-phenol | 4-(Hydroxymethyl)-2-methylphenol | 154.16 | 93-94 |
| 2,4,6-Tri-(hydroxymethyl)-phenol | 2,6-bis(hydroxymethyl)phenol | 184.19 | 84 |
*Note: The systematic names provided are interpretations based on the common structures formed during phenol-formaldehyde reactions.
Experimental Protocols
Protocol 1: Purification by Recrystallization [5]
This protocol is a general guideline and may require optimization for specific isomers.
-
Dissolution: In a flask, dissolve the crude isomer mixture in the minimum amount of a suitable hot solvent (e.g., ethyl acetate/hexanes mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, subsequently cool the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Purification via Silyl Ether Derivatives and Fractional Distillation [7]
This method is suitable for heat-sensitive compounds or isomers with very close boiling points.
-
Derivatization:
-
Dissolve the crude hydroxymethyl-methylphenol isomer mixture in an anhydrous solvent like pyridine or dichloromethane.
-
Add trimethylchlorosilane to the solution. The reaction forms trimethylsilyl ethers of the hydroxyl groups.
-
Stir the reaction at room temperature until completion (monitor by TLC or GC).
-
Work up the reaction by filtering off the pyridinium hydrochloride byproduct and removing the solvent under reduced pressure.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus suitable for vacuum distillation.
-
Carefully distill the resulting liquid residue of silyl ethers under reduced pressure.
-
Collect the fractions based on their boiling points. Each fraction should be enriched in one of the silyl ether isomers.
-
-
Hydrolysis:
-
To regenerate the pure hydroxymethyl-methylphenol isomer, hydrolyze the collected silyl ether fraction. This can be achieved by boiling with water in a methanol solution.
-
The byproducts of hydrolysis (trimethylsilanol and hexamethyldisiloxane) are neutral and can be easily removed during the final product isolation and purification (e.g., by recrystallization).[7]
-
Visualizations
Caption: A general workflow for the purification and analysis of chemical isomers.
Caption: A decision tree for troubleshooting common issues in isomer separation.
References
- 1. Cresol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Di-substituted Byproducts in Hydroxymethylation
Welcome to the technical support center for hydroxymethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the formation of di-substituted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is hydroxymethylation and where is it used?
A: Hydroxymethylation is a chemical reaction that introduces a hydroxymethyl group (-CH₂OH) onto a molecule. In organic synthesis, this reaction is frequently applied to electron-rich aromatic compounds, such as phenols, to produce valuable intermediates for pharmaceuticals, polymers, and other specialty chemicals. A classic example is the Lederer-Manasse reaction, where phenol reacts with formaldehyde to form hydroxybenzyl alcohols.
Q2: What are the common byproducts in hydroxymethylation of phenols?
A: The primary challenge in the hydroxymethylation of phenols is controlling the selectivity. Common byproducts include:
-
Di- and poly-substituted products: Multiple hydroxymethyl groups are introduced onto the aromatic ring.
-
Positional isomers: The hydroxymethyl group can add at different positions (ortho, para) on the aromatic ring.
-
Polymerization products: Phenol-formaldehyde resins (e.g., Bakelite) can form, especially under conditions that favor polymerization.[1]
Q3: Why is the formation of di-substituted byproducts a problem?
A: The formation of di-substituted and other byproducts complicates the purification of the desired mono-hydroxymethylated product, leading to lower yields and increased costs. In pharmaceutical and fine chemical synthesis, high purity of intermediates is crucial for the quality and safety of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during hydroxymethylation reactions aimed at producing mono-substituted products.
| Problem | Potential Cause | Suggested Solution |
| High percentage of di- and poly-substituted byproducts | 1. Incorrect stoichiometry: Excess formaldehyde relative to the substrate. 2. Prolonged reaction time: The initially formed mono-substituted product reacts further. 3. High reaction temperature: Can favor multiple substitutions and polymerization. 4. Inappropriate catalyst: Some catalysts may not provide sufficient selectivity for mono-substitution. | 1. Optimize the substrate-to-formaldehyde ratio. Start with a stoichiometric or slight excess of the phenol. 2. Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the desired mono-substituted product is maximized. 3. Lower the reaction temperature. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 4. Select a catalyst known for high mono-selectivity. For example, NaBO₂ or certain zinc salts have been reported to favor mono-hydroxymethylation.[2][3] |
| Low yield of the desired mono-hydroxymethylated product | 1. Low reactivity of the substrate. 2. Catalyst deactivation. 3. Suboptimal reaction conditions (solvent, pH, temperature). 4. Formation of insoluble polymers. | 1. Increase the reaction temperature slightly or use a more activating catalyst. 2. Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper activation. 3. Screen different solvents and pH conditions. For phenols, basic conditions generally favor the reaction. 4. Adjust the stoichiometry and temperature to disfavor polymerization. |
| Poor regioselectivity (undesired ortho/para ratio) | 1. The chosen catalyst does not favor the desired isomer. 2. Reaction temperature. | 1. Select a catalyst that directs the substitution to the desired position. For example, certain divalent metal salts like Zn(NO₃)₂ can favor ortho-hydroxymethylation.[3] 2. Vary the reaction temperature, as it can influence the ortho/para selectivity. |
| Difficulty in purifying the mono-substituted product | 1. Similar polarity of mono- and di-substituted products. 2. Presence of unreacted starting material and polymeric byproducts. | 1. Employ high-performance liquid chromatography (HPLC) or flash column chromatography with an optimized solvent system. 2. Consider a work-up procedure to remove unreacted phenol, such as a basic wash. Polymeric material may precipitate upon addition of a non-solvent. |
Experimental Protocols
Below are detailed protocols for selective mono-hydroxymethylation of phenol, which can be adapted for other substrates.
Protocol 1: Selective ortho-Hydroxymethylation of Phenol using Sodium Metaborate (NaBO₂)
This method is known for its high ortho-selectivity and good yields of the mono-substituted product.[2][4]
Materials:
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Phenol
-
Paraformaldehyde
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Sodium metaborate (NaBO₂)
-
Water
-
Ethyl acetate
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Brine
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Anhydrous sodium sulfate
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), paraformaldehyde (1.2 eq), and sodium metaborate (NaBO₂) (1.1 eq).
-
Add water to the flask (the original literature suggests that water promotes the reaction).
-
Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed and the formation of the mono-substituted product is maximized, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure mono-hydroxymethylated phenol.
Protocol 2: Selective ortho-Hydroxymethylation of Phenol using Zinc Nitrate
Divalent metal salts like zinc nitrate can act as catalysts to promote ortho-selective hydroxymethylation.[3]
Materials:
-
Phenol
-
Formaldehyde solution (37 wt. % in H₂O)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., water or an organic solvent like xylene)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) and zinc nitrate hexahydrate (0.1-0.5 eq) in the chosen solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with stirring.
-
Slowly add the formaldehyde solution (1.1 eq) to the reaction mixture.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
If an organic solvent was used, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine. If water was the solvent, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the mono-hydroxymethylation of phenol. The data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Mono-substituted Product Yield (%) | Di-substituted Product Formation | Regioselectivity (ortho:para) | Reference |
| None (Base-catalyzed) | Water | 100 | 24 | Moderate | Significant | Low | |
| TiAPO-5 | Water | 100 | 24 | ~17 | Not specified | Ortho-selective | |
| NaBO₂ | Water | 40 | 1-3 | 65-97 | Low | High ortho-selectivity | [2] |
| Zn(NO₃)₂·6H₂O | Water | 50-70 | 4-6 | High | Low | High ortho-selectivity (~10:1) | [3] |
| MgCl₂ | Water | 50-70 | 4-6 | Moderate | Moderate | ~1.5:1 | [3] |
Visualizations
Reaction Pathway: Lederer-Manasse Reaction
Caption: General mechanism of the Lederer-Manasse reaction.
Experimental Workflow: Selective Mono-hydroxymethylation
Caption: A typical experimental workflow for selective mono-hydroxymethylation.
Troubleshooting Logic: High Di-substitution
Caption: A logical guide to troubleshooting high di-substitution.
References
Technical Support Center: Catalyst Deactivation in Phenol Alkylation Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation in phenol alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in phenol alkylation?
A1: Catalyst deactivation in phenol alkylation is primarily caused by three mechanisms:
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Fouling (Coking): This is the most common issue, where carbonaceous deposits, known as coke, form on the catalyst surface.[1][2] These deposits physically block the active sites and pores of the catalyst, preventing reactants from reaching them.[1][2] Coke formation is particularly prevalent with zeolite catalysts like HZSM-5 and can result from the polymerization of reactants or products.
-
Poisoning: This occurs when impurities in the feed (reactants or solvent) strongly adsorb to the active sites, rendering them inactive.[3][4] Common poisons for acid catalysts include nitrogen-containing organic compounds and water, which can neutralize acid sites.[4]
-
Thermal Degradation (Sintering): At high reaction temperatures, the small, active particles of a supported catalyst can agglomerate into larger ones. This process, known as sintering, reduces the active surface area and overall catalytic activity.[3][4]
Q2: My zeolite catalyst is deactivating rapidly. What is the most likely cause?
A2: For zeolite catalysts such as HZSM-5, the most probable cause of rapid deactivation is coking.[1][2] The strong acid sites within the zeolite pores can promote side reactions that lead to the formation of heavy, carbon-rich molecules that block the pore structure.[2]
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their initial activity. The most common method for catalysts deactivated by coking is calcination.[5][6] This involves a controlled heating of the catalyst in the presence of air or a dilute oxygen stream to burn off the coke deposits.[5] For some types of poisoning, regeneration might involve washing with a solvent or a specific chemical treatment.[7]
Q4: How does the choice of alkylating agent (e.g., alcohol vs. olefin) affect catalyst deactivation?
A4: The choice of alkylating agent can significantly impact deactivation. Alcohols, for instance, can dehydrate to form water as a byproduct.[6] Water can act as a poison to some acid catalysts by competing for active sites or, in some cases, causing structural changes to the catalyst support.[7] Olefins do not produce water, but they can be more prone to polymerization, leading to faster coke formation.
Q5: What is the difference between O-alkylation and C-alkylation selectivity, and how does it relate to deactivation?
A5: In phenol alkylation, the alkyl group can attach to the oxygen atom (O-alkylation, forming an ether) or to the aromatic ring (C-alkylation, forming an alkylphenol). Weaker acid sites may favor O-alkylation, while stronger acid sites are often required for C-alkylation. As a catalyst deactivates, especially through the poisoning of its strongest acid sites, you may observe a shift in selectivity towards the O-alkylated product.
Troubleshooting Guides
Issue 1: Rapid Loss of Phenol Conversion
Symptoms: A sharp decrease in phenol conversion within the first few hours of the experiment.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Severe Coking | Perform Thermogravimetric Analysis (TGA) on the spent catalyst to quantify coke content. A significant weight loss above 400°C indicates heavy coking. | Lower the reaction temperature. A decrease in temperature can slow down the polymerization reactions that lead to coke. Increase the phenol to alkylating agent ratio to reduce the concentration of the coke precursor. |
| Catalyst Poisoning | Analyze the purity of reactants and solvent for potential poisons (e.g., water, nitrogen compounds). | Purify the feedstocks. Use molecular sieves or other appropriate methods to remove water and other impurities. |
| Reactor Channeling | Observe for non-uniform temperature profiles across the catalyst bed. | Ensure proper packing of the catalyst bed in a fixed-bed reactor to avoid channeling. |
Issue 2: Change in Product Selectivity Over Time
Symptoms: The ratio of desired alkylphenol isomer decreases, while byproducts or other isomers increase as the reaction progresses. For example, a decrease in the desired 2,6-dialkylphenol selectivity.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Selective Deactivation of Active Sites | Characterize the acidity of the fresh and spent catalyst using Temperature Programmed Desorption (TPD) of a base like ammonia. A decrease in the high-temperature desorption peak suggests the loss of strong acid sites. | Modify the catalyst to tune its acidity. For example, impregnation with certain metals can alter the acid site distribution. |
| Pore Mouth Blockage | Measure the surface area and pore volume of the fresh and spent catalyst (e.g., via N2 adsorption). A significant decrease indicates pore blockage. | Consider using a catalyst with a larger pore size or a hierarchical pore structure to improve diffusion and reduce the risk of blockage. |
| Reaction Temperature Too High | Correlate the change in selectivity with reaction temperature. | Optimize the reaction temperature. Higher temperatures can sometimes favor thermodynamically stable but undesired products. |
Issue 3: Incomplete Regeneration of the Catalyst
Symptoms: After regeneration (e.g., calcination), the catalyst activity is not fully restored to its initial level.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Coke Removal | Perform TGA on the regenerated catalyst. Any residual weight loss at high temperatures indicates remaining coke. | Increase the regeneration time or temperature. Ensure a sufficient flow of air/oxygen during calcination. |
| Thermal Degradation (Sintering) during Regeneration | Characterize the active phase particle size of the fresh, spent, and regenerated catalyst (e.g., using TEM or XRD). An increase in particle size indicates sintering. | Lower the regeneration temperature. Use a more controlled, slower heating ramp during calcination.[6] |
| Irreversible Poisoning | If activity loss persists after thorough regeneration, and coking/sintering are ruled out, suspect irreversible poisoning. | Identify and eliminate the source of the poison from the feedstock. The catalyst may need to be replaced. |
Data Presentation
Table 1: Effect of Time on Stream on Phenol Conversion and Product Selectivity
| Time on Stream (hours) | Phenol Conversion (%) | Selectivity to 2-alkylphenol (%) | Selectivity to 4-alkylphenol (%) | Selectivity to 2,6-dialkylphenol (%) |
| 1 | 85.2 | 45.1 | 30.5 | 20.3 |
| 2 | 78.6 | 48.2 | 32.1 | 15.1 |
| 4 | 65.3 | 52.5 | 35.0 | 9.8 |
| 6 | 51.7 | 55.8 | 36.5 | 5.2 |
Note: Data synthesized from trends observed in phenol alkylation literature. Actual values are representative.
Table 2: Catalyst Performance of Fresh vs. Regenerated HZSM-5
| Cycle | Initial Phenol Conversion (%) | Phenol Conversion after 8h (%) | Coke Content (wt%) |
| Fresh Catalyst | 98.5 | 60.2 | 15.8 |
| After 1st Regeneration | 95.3 | 58.1 | 16.2 |
| After 2nd Regeneration | 92.1 | 55.4 | 16.9 |
Note: Data synthesized from trends observed in zeolite catalysis literature. Actual values are representative.
Experimental Protocols
Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor
-
Catalyst Loading:
-
Load a specific amount (e.g., 1.0 g) of the catalyst into a stainless-steel fixed-bed reactor.
-
Secure the catalyst bed with quartz wool at both ends.
-
-
Catalyst Pre-treatment:
-
Heat the reactor to a specified temperature (e.g., 400°C) under a flow of inert gas (e.g., N₂) for a set duration (e.g., 2 hours) to remove any adsorbed moisture.
-
-
Reaction Start-up:
-
Adjust the reactor to the desired reaction temperature (e.g., 250°C) and pressure.
-
Introduce the feed mixture (e.g., a pre-mixed solution of phenol and an alcohol) into the reactor using a high-pressure liquid pump at a defined weight hourly space velocity (WHSV).
-
-
Product Collection and Analysis:
-
Collect liquid product samples periodically (e.g., every hour) from the reactor outlet after cooling and depressurizing.
-
Analyze the composition of the product samples using Gas Chromatography (GC) equipped with a suitable column and a Flame Ionization Detector (FID).
-
Calculate phenol conversion and product selectivity based on the GC analysis.
-
Protocol 2: Regeneration of Coked Catalyst by Calcination
-
Reactor Purge:
-
After the reaction, stop the liquid feed and purge the reactor with an inert gas (e.g., N₂) at the reaction temperature for 1-2 hours to remove any remaining hydrocarbons.
-
-
Controlled Oxidation:
-
Cool the reactor to a lower temperature (e.g., 150°C).
-
Introduce a stream of a dilute oxidizing agent (e.g., 5% O₂ in N₂) at a controlled flow rate.
-
Slowly ramp the temperature (e.g., 2-5°C/min) to the target regeneration temperature (typically 450-550°C). Caution: A rapid temperature increase can cause thermal damage to the catalyst.
-
Hold at the target temperature for several hours (e.g., 4-6 hours) until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO₂.
-
-
Cool Down:
-
Switch the gas flow back to the inert gas.
-
Cool the reactor down to the reaction temperature for the next run or to room temperature for storage.
-
Protocol 3: Coke Quantification by Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Carefully unload the spent catalyst from the reactor.
-
Place a small, accurately weighed amount of the spent catalyst (e.g., 10-20 mg) into a TGA crucible.
-
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Heat the sample under an inert atmosphere (e.g., N₂) from room temperature to a temperature sufficient to remove physisorbed water and volatile organics (e.g., 200°C). Hold at this temperature for a period (e.g., 30 minutes) to establish a stable baseline.
-
Continue heating to a higher temperature (e.g., 800°C) under an oxidizing atmosphere (air or O₂).
-
-
Data Analysis:
-
The weight loss observed in the oxidizing atmosphere at high temperatures (typically above 400°C) corresponds to the combustion of coke.
-
Calculate the weight percentage of coke based on the initial catalyst weight.
-
Visualizations
Caption: Key mechanisms of catalyst deactivation in phenol alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. scispace.com [scispace.com]
- 5. ias.ac.in [ias.ac.in]
- 6. products.evonik.com [products.evonik.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Addressing poor resolution in the separation of cresol isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of cresol isomers (ortho-, meta-, and para-cresol).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of cresol isomers in a question-and-answer format.
Q1: Why am I observing poor resolution or co-elution of my cresol isomer peaks, particularly between m- and p-cresol?
A1: Poor resolution or co-elution of cresol isomers is a common challenge due to their similar physicochemical properties and structures.[1] Several factors can contribute to this issue:
-
Inadequate Stationary Phase Selectivity: Standard C18 (ODS) columns in High-Performance Liquid Chromatography (HPLC) often fail to provide sufficient selectivity for cresol isomers as they primarily rely on hydrophobic interactions.[2] Similarly, in Gas Chromatography (GC), commonly used columns may not adequately separate the isomers.[3]
-
Suboptimal Mobile Phase Composition (HPLC): The composition of your mobile phase is critical for achieving separation. An incorrect solvent ratio or the absence of a suitable modifier can lead to poor resolution.[2]
-
Inappropriate GC Temperature Program: The temperature ramp rate in your GC method can significantly impact separation. A ramp that is too fast may not allow for sufficient interaction with the stationary phase.[3]
-
Undesirable Secondary Interactions: Active sites on the stationary phase, such as residual silanol groups in HPLC columns, can lead to peak tailing and poor resolution.[2][4]
Solutions:
-
HPLC Column Selection: Consider switching to a stationary phase that offers alternative separation mechanisms. Phenyl columns are highly effective as they introduce π-π interactions, which enhance selectivity for aromatic compounds like cresols.[1][5]
-
HPLC Mobile Phase Optimization: Experiment with adjusting the organic modifier (e.g., methanol or acetonitrile) concentration.[2] The use of mobile phase additives, such as β-cyclodextrin, can also significantly improve the resolution of all three cresol isomers by forming inclusion complexes.[2][6]
-
GC Column Selection: For GC, consider using specialized columns with unique selectivity for positional isomers, such as those with cyclodextrin-based or specific chiral stationary phases.[7][8]
-
Derivatization: For both HPLC and GC, derivatizing the cresol isomers can enhance their separation. Silylation for GC analysis makes the compounds more volatile and can lead to sharper peaks and complete separation.[3][9] Acylation for HPLC analysis can also improve resolution on a standard C18 column.[10]
Q2: My chromatogram shows two peaks instead of three for the cresol isomers. What is happening?
A2: This is a classic sign of co-elution, most commonly between m-cresol and p-cresol.[3] Without derivatization, running the three isomeric cresols on a standard GC column often results in two peaks: the first for o-cresol and the second being a composite of m- and p-cresol.[3] To resolve this, you will need to implement one of the solutions mentioned in Q1, such as changing the column or employing a derivatization technique.[2][3]
Q3: My cresol peaks are broad and tailing. What are the potential causes and how can I fix this?
A3: Peak broadening and tailing can compromise the accuracy and precision of your analysis. The common causes include:
-
Secondary Silanol Interactions (HPLC): Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of the cresols, causing peak tailing.[2]
-
Solution: Use a well-end-capped column. Adding a small amount of an acidic modifier, like 0.1% formic acid or phosphoric acid, to the mobile phase can suppress the ionization of these silanol groups and minimize secondary interactions.[2]
-
-
Column Overloading: Injecting too much sample can lead to distorted peak shapes.[11]
-
Solution: Reduce the injection volume or the concentration of your sample.[11]
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and poor peak shape.[12]
-
Solution: Replace the column if it has exceeded its lifetime or shows signs of significant performance degradation. Trimming the first few centimeters of a GC column can sometimes restore performance.[12]
-
Data Presentation
Table 1: HPLC Methods for Cresol Isomer Separation
| Stationary Phase | Mobile Phase | Key Feature | Reference |
| Phenyl | Water/Acetonitrile (80:20 v/v) | Utilizes π-π interactions for enhanced selectivity. | [1][5] |
| C18 (with derivatization) | Water/Methanol (65:35 v/v) with 0.1% formic acid | Derivatization with acetyl chloride improves separation. | [10] |
| β-Cyclodextrin Bonded | Not Specified | Forms inclusion complexes to resolve isomers. | [2][6] |
Table 2: GC Methods for Cresol Isomer Separation
| Column Type | Carrier Gas | Key Feature | Reference |
| Agilent HP-5ms (with silylation) | Helium | Derivatization with MSTFA allows for baseline separation. | [3] |
| Agilent CP-Chirasil-Dex CB | Helium | Chiral stationary phase with unique selectivity for positional isomers. | [8] |
| 2,6-di-O-pentyl-3-O-allyl-β-CD | Not Specified | Cyclodextrin derivative stationary phase for isomer separation. | [7] |
Experimental Protocols
Protocol 1: HPLC Separation of Cresol Isomers using a Phenyl Column
This protocol is based on a method that leverages a phenyl stationary phase for improved selectivity.[1]
-
Instrumentation:
-
Reagents:
-
Standard Preparation:
-
Chromatographic Conditions:
-
Mobile Phase: Water/Acetonitrile (80:20 v/v).[5]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).[2][5]
-
Detection Wavelength: 270 nm or individual maxima (o-cresol: ~280 nm, m-cresol: ~272 nm, p-cresol: ~278 nm).[10]
-
Injection Volume: 20 µL.[2]
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the working standard mixture and samples.
-
Identify and quantify the cresol isomers based on the retention times and peak areas of the standards.
-
Protocol 2: GC Separation of Cresol Isomers with Silylation
This protocol involves a derivatization step to enhance the volatility and separation of the cresol isomers.[3]
-
Instrumentation:
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID).
-
Capillary column (e.g., Agilent HP-5ms, 30 m x 0.25 mm x 0.25 µm).[3]
-
-
Reagents:
-
Derivatization Procedure:
-
Chromatographic Conditions:
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).[3]
-
Temperature Program:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID) or as per MS requirements.
-
-
Procedure:
-
Inject the derivatized standard mixture and samples into the GC.
-
The expected elution order is o-cresol, m-cresol, and then p-cresol.[3]
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor cresol isomer separation.
Caption: HPLC separation principles for cresol isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 5. shimadzu.com [shimadzu.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mass Spectrometry Analysis of 4-(Hydroxymethyl)-2-methylphenol
Welcome to the technical support guide for identifying unknown peaks in the mass spectrum of 4-(Hydroxymethyl)-2-methylphenol (C₈H₁₀O₂; Monoisotopic Mass: 138.0681 Da). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret complex mass spectral data. Here, we address common issues in a practical, question-and-answer format, grounded in established scientific principles.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I'm seeing a prominent peak at m/z 161.0573, which is more intense than my expected protonated molecule at m/z 139.0754. Is my sample contaminated?
A1: Not necessarily contamination in the traditional sense. This is a classic case of sodium adduct formation, a very common occurrence in electrospray ionization (ESI) mass spectrometry.
Causality & Expertise: In ESI-MS, ions are formed by applying a high voltage to a liquid to create an aerosol. The analyte molecules in the droplets pick up charge from the solvent, typically a proton ([M+H]⁺). However, if trace amounts of alkali metal salts (like sodium) are present, the analyte can form an adduct with the sodium ion ([M+Na]⁺) instead.[1][2] These sodium ions are ubiquitous and can originate from glassware, solvents, reagents, or even fingerprints.[2] Phenolic compounds, like this compound, have oxygen atoms with lone pairs of electrons that readily chelate with cations like Na⁺, often making the sodium adduct surprisingly stable and sometimes more abundant than the protonated molecule.
Troubleshooting Protocol:
-
Confirm the Adduct: Verify that the mass difference between the unknown peak and your expected molecular ion corresponds to a common adduct.
-
Minimize Sodium Sources:
-
Use high-purity solvents (e.g., LC-MS grade).
-
Switch from glass to polypropylene vials and volumetric flasks.[2]
-
Ensure scrupulous cleanliness of all items in the sample path.
-
-
Promote Protonation: If sodium adducts are still problematic, you can intentionally promote the formation of the [M+H]⁺ ion by adding a small amount (e.g., 0.1%) of a proton source like formic acid to your mobile phase. This increases the concentration of available H⁺ ions, making protonation more favorable.
Data Summary: Common Adducts
| Adduct Ion | Formula | Mass Added (Da) | Expected m/z for C₈H₁₀O₂ |
| Proton | [M+H]⁺ | 1.0078 | 139.0759 |
| Sodium | [M+Na]⁺ | 22.9898 | 161.0579 |
| Potassium | [M+K]⁺ | 38.9637 | 177.0318 |
| Ammonium | [M+NH₄]⁺ | 18.0344 | 156.1025 |
This table provides a quick reference for identifying potential adducts based on their mass difference from the neutral molecule.[1][3][4]
Q2: My base peak is not the molecular ion ([M+H]⁺). Instead, I see a major peak at m/z 121.0653. What is this peak and why is it so intense?
A2: This is likely a fragment ion resulting from the neutral loss of water (H₂O), a phenomenon known as in-source fragmentation. The peak at m/z 121.0653 corresponds to the [M+H-H₂O]⁺ ion.
Causality & Expertise: this compound has a benzylic alcohol functional group. Under the energetic conditions of the mass spectrometer's ion source, this group can be easily eliminated as a neutral water molecule after protonation. This process is driven by the formation of a highly stable, resonance-stabilized carbocation.[5]
This phenomenon, called "in-source fragmentation" or "in-source collision-induced dissociation (CID)," occurs when ions are accelerated in the region between the atmospheric pressure ion source and the high-vacuum mass analyzer.[6][7] Collisions with residual gas molecules can impart enough energy to cause fragmentation before the ions are even mass-analyzed.[8][9] The intensity of this fragment can sometimes exceed that of the precursor ion, especially if the source conditions are too "hot" or energetic.
Troubleshooting Workflow:
References
- 1. support.waters.com [support.waters.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. In-source fragmentation [jeolusa.com]
- 8. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry [mdpi.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H and 13C NMR data for 4-(Hydroxymethyl)-2-methylphenol
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 4-(Hydroxymethyl)-2-methylphenol and a Comparative Study with Structural Analogs
Welcome to this comprehensive technical guide designed for researchers, scientists, and drug development professionals. In this guide, we will delve into the detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of this compound. As a Senior Application Scientist, my goal is to provide not just data, but a deeper understanding of the experimental choices and the logic behind spectral interpretation. This guide will serve as a valuable resource by comparing the NMR data of our target compound with structurally related phenols, offering insights into how subtle structural modifications influence the NMR spectrum.
The Significance of this compound
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds and specialty polymers. A thorough characterization of their molecular structure is paramount for quality control and for understanding their reactivity. NMR spectroscopy is an unparalleled tool for elucidating the precise structure and electronic environment of molecules in solution.
Predicted 1H and 13C NMR Data for this compound
Structure and Numbering:
Figure 1: Structure of this compound with atom numbering for NMR assignment.
Predicted 1H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH3 (on C2) | ~2.2 | Singlet | 3H | - |
| -CH2OH (on C4) | ~4.5 | Singlet | 2H | - |
| Phenolic -OH (on C1) | ~5.0 (variable) | Broad Singlet | 1H | - |
| -CH2OH | ~2.0 (variable) | Broad Singlet | 1H | - |
| H3 (Aromatic) | ~6.8 | Doublet | 1H | ~8.0 |
| H5 (Aromatic) | ~7.0 | Doublet of Doublets | 1H | ~8.0, ~2.0 |
| H6 (Aromatic) | ~6.9 | Doublet | 1H | ~2.0 |
Predicted 13C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H3 (on C2) | ~16 |
| -C H2OH (on C4) | ~64 |
| C1 | ~153 |
| C2 | ~125 |
| C3 | ~130 |
| C4 | ~138 |
| C5 | ~128 |
| C6 | ~115 |
Comparative Analysis with Structurally Related Phenols
To substantiate our predictions and understand the influence of substituent effects, we will now compare the expected data for this compound with the experimental NMR data of similar compounds.
Comparison Table of 1H NMR Data (Aromatic Region):
| Compound | H3 (ppm) | H5 (ppm) | H6 (ppm) | Reference |
| This compound (Predicted) | ~6.8 (d) | ~7.0 (dd) | ~6.9 (d) | - |
| 2-Methylphenol | 7.13-7.06 (m) | 6.84 (t) | 7.13-7.06 (m) | [1] |
| 4-Methylphenol | 7.03 (d) | 6.75 (d) | 7.03 (d) | [1] |
| 4-Chloro-2-methylphenol | 7.07 (d) | 7.03 (dd) | 6.67 (d) | [2] |
| 2-Methoxy-4-methylphenol | 6.6-6.8 (m) | 6.6-6.8 (m) | 6.6-6.8 (m) | [3] |
Comparison Table of 13C NMR Data:
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | -CH3 (ppm) | Reference |
| This compound (Predicted) | ~153 | ~125 | ~130 | ~138 | ~128 | ~115 | ~16 | - |
| 2-Methylphenol | 154.5 | 124.9 | 130.2 | 127.3 | 121.3 | 115.7 | 14.9 | [1] |
| 4-Methylphenol | 155.7 | 132.2 | 130.3 | 116.3 | 130.3 | 132.2 | 21.4 | [1] |
| 2-Methoxy-4-methylphenol | - | - | - | - | - | - | - | [4] |
Note: Complete assignment for 2-Methoxy-4-methylphenol was not available.
Causality Behind Experimental Choices and Spectral Interpretation
The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl3) is a common choice for many organic molecules due to its excellent dissolving power and the single deuterium lock signal.[1][5] However, for phenols, the chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
The predicted chemical shifts are based on the principle of additive effects of substituents on the benzene ring. The electron-donating methyl and hydroxymethyl groups influence the electron density at different positions on the ring, leading to the observed shielding and deshielding effects. For instance, the ortho and para positions relative to the powerful electron-donating hydroxyl group are expected to be more shielded (lower ppm values).
Standard Experimental Protocol for NMR Data Acquisition
The following is a generalized, yet robust, protocol for acquiring high-quality 1H and 13C NMR spectra.
References
- 1. rsc.org [rsc.org]
- 2. 4-Chloro-2-methylphenol(1570-64-5) 1H NMR [m.chemicalbook.com]
- 3. 2-Methoxy-4-methylphenol(93-51-6) 1H NMR [m.chemicalbook.com]
- 4. 2-Methoxy-4-methylphenol(93-51-6) 13C NMR spectrum [chemicalbook.com]
- 5. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Analytical Landscape for 4-Hydroxy-3-methylbenzyl Alcohol: A Comparative Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical behavior of 4-hydroxy-3-methylbenzyl alcohol is crucial for its identification, characterization, and quantification. This guide provides a comparative overview of its expected mass spectrometry fragmentation pattern and alternative analytical methodologies, supported by predicted data and established experimental protocols.
Mass Spectrometry (MS) Fragmentation Pattern
The electron ionization mass spectrum of 4-hydroxy-3-methylbenzyl alcohol is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from characteristic bond cleavages. The fragmentation is primarily driven by the stability of the resulting benzylic and phenoxy ions.
Table 1: Predicted Mass Spectrometry Fragmentation Data for 4-Hydroxy-3-methylbenzyl Alcohol
| m/z (Predicted) | Proposed Fragment Ion | Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 138 | [C₈H₁₀O₂]⁺• | C₈H₁₀O₂ | Moderate | Molecular Ion (M⁺•) |
| 137 | [C₈H₉O₂]⁺ | C₈H₉O₂ | Moderate | Loss of H• from the benzylic carbon |
| 121 | [C₈H₉O]⁺ | C₈H₉O | Low | Loss of •OH from the benzylic alcohol |
| 109 | [C₇H₉O]⁺ | C₇H₉O | High | Benzylic C-C bond cleavage with loss of •CHO |
| 107 | [C₇H₇O]⁺ | C₇H₇O | Very High (Base Peak) | α-cleavage, loss of •CH₂OH |
| 79 | [C₆H₇]⁺ | C₆H₇ | High | Loss of CO from the [C₇H₇O]⁺ ion |
| 77 | [C₆H₅]⁺ | C₆H₅ | Moderate | Loss of H₂ from the [C₆H₇]⁺ ion |
The predicted fragmentation pathway begins with the ionization of the molecule to form the molecular ion (m/z 138). The most favorable fragmentation is the alpha-cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to the formation of a stable benzylic cation at m/z 107, which is expected to be the base peak. Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion results in the formation of the ion at m/z 79.
Alternative Analytical Methodologies: A Comparative Overview
While mass spectrometry provides invaluable structural information, HPLC and NMR spectroscopy offer quantitative and detailed structural elucidation capabilities, respectively.
Table 2: Comparison of Analytical Techniques for 4-Hydroxy-3-methylbenzyl Alcohol
| Technique | Principle | Information Obtained | Advantages | Limitations |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity and specificity; excellent for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds; thermal degradation possible. |
| HPLC-UV | Separation by liquid chromatography with UV detection. | Quantitative analysis, purity assessment. | High versatility for a wide range of compounds; non-destructive. | Lower structural information content compared to MS; requires chromophores for detection. |
| NMR | Nuclear magnetic resonance of atomic nuclei. | Detailed molecular structure, including connectivity and stereochemistry. | Unambiguous structure determination; non-destructive. | Lower sensitivity compared to MS; more complex data interpretation. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are standard protocols for the analysis of 4-hydroxy-3-methylbenzyl alcohol using GC-MS, HPLC, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of 4-hydroxy-3-methylbenzyl alcohol is prepared in a volatile solvent such as methanol or dichloromethane.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Sample Preparation: A stock solution of 4-hydroxy-3-methylbenzyl alcohol is prepared in methanol and serially diluted to create calibration standards.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is employed.
-
Mobile Phase: A gradient elution is typically used, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 4-hydroxy-3-methylbenzyl alcohol is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
By combining the predictive power of mass spectrometry with the quantitative and detailed structural information from HPLC and NMR, researchers can achieve a thorough and confident characterization of 4-hydroxy-3-methylbenzyl alcohol. The provided protocols offer a solid foundation for developing and validating analytical methods for this compound in various research and development settings.
A Comparative Guide to the Reactivity of 4-(Hydroxymethyl)-2-methylphenol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4-(hydroxymethyl)-2-methylphenol and its structural isomers. The reactivity of these compounds is of significant interest in various fields, including polymer chemistry, antioxidant research, and as intermediates in pharmaceutical synthesis. The presence and relative positions of the hydroxyl, methyl, and hydroxymethyl groups on the aromatic ring dictate the molecule's reactivity in several key chemical transformations, including electrophilic aromatic substitution, oxidation, and reactions involving the phenolic and benzylic hydroxyl groups.
While direct, comprehensive comparative studies on the reactivity of all isomers of hydroxymethyl-methylphenol are not extensively available in the peer-reviewed literature, this guide synthesizes available data on related compounds and established principles of organic chemistry to provide a robust comparison.
Theoretical Framework for Reactivity
The reactivity of substituted phenols is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.
-
Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. It also imparts acidity to the molecule, allowing for the formation of a highly nucleophilic phenoxide ion.
-
Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect and hyperconjugation.
-
Hydroxymethyl Group (-CH₂OH): This group is generally considered to be weakly deactivating through its inductive effect. The benzylic alcohol functionality itself can undergo oxidation or substitution reactions.
The interplay of these groups in different isomeric forms leads to variations in their chemical behavior.
Comparative Reactivity Analysis
This section breaks down the expected reactivity of this compound and its isomers in key chemical reactions.
Acidity of the Phenolic Hydroxyl Group
The acidity of the phenolic proton is a crucial factor in reactions where the phenoxide ion is the reactive species (e.g., Williamson ether synthesis). The acidity is influenced by the electronic effects of the other substituents. Electron-donating groups, such as the methyl group, generally decrease acidity by destabilizing the phenoxide anion. The position of these groups is critical. The order of acidity in cresol (methylphenol) isomers is typically meta > para > ortho.[1][2][3][4] This is because the electron-donating effect of the methyl group is more pronounced at the ortho and para positions due to hyperconjugation.[1][2][3]
For hydroxymethyl-substituted methylphenols, the hydroxymethyl group has a weak electron-withdrawing inductive effect, which would slightly increase acidity compared to the corresponding cresol. However, the dominant effect on the relative acidity of the isomers will still likely be the position of the methyl group.
Table 1: Predicted Relative Acidity of Hydroxymethyl-methylphenol Isomers
| Compound | Key Substituent Positions | Predicted Relative Acidity | Rationale |
| This compound | Methyl group ortho to -OH | Lower | The electron-donating methyl group at the ortho position destabilizes the phenoxide ion. |
| 2-(Hydroxymethyl)-4-methylphenol | Methyl group para to -OH | Lower | The electron-donating methyl group at the para position destabilizes the phenoxide ion. |
| 4-(Hydroxymethyl)-3-methylphenol | Methyl group meta to -OH | Higher | The electron-donating effect of the methyl group at the meta position has a less pronounced effect on the phenoxide stability. |
Electrophilic Aromatic Substitution
The hydroxyl group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it.[5][6][7][8] The existing methyl and hydroxymethyl groups will influence the regioselectivity of further substitutions. In this compound, the positions ortho and para to the hydroxyl group are already substituted (position 2 by methyl, position 4 by hydroxymethyl, and position 6 is the other ortho position). Therefore, electrophilic attack is most likely to occur at the 6-position.
The overall rate of electrophilic substitution will be influenced by the combined electronic effects of the substituents. The activating hydroxyl and methyl groups will likely lead to a high reactivity towards electrophiles.
Oxidation
Phenols are susceptible to oxidation, and the presence of activating groups like hydroxyl and methyl can enhance this reactivity.[8] The hydroxymethyl group can also be oxidized to an aldehyde or a carboxylic acid. The relative reactivity towards oxidation will depend on the stability of the resulting phenoxyl radical and the accessibility of the reaction sites.
A study on the antioxidant activity of ortho-substituted phenols with a para-hydroxymethyl group indicated that the antioxidant properties are influenced by the number and bulkiness of the substituents at the ortho positions relative to the phenolic OH group.[9] This suggests that steric hindrance around the phenolic hydroxyl group can affect the rate of radical scavenging.
Reactivity of the Hydroxymethyl Group
The hydroxymethyl group is a primary benzylic alcohol and can undergo typical alcohol reactions such as oxidation, esterification, and substitution.[10][11] The electronic environment of the aromatic ring can influence the reactivity of this group. For instance, electron-donating groups on the ring can stabilize a benzylic carbocation intermediate, potentially facilitating SN1-type substitution reactions.
Experimental Protocols
The following are proposed experimental protocols for the comparative analysis of the reactivity of this compound and its isomers. These are generalized methods that would require optimization for these specific substrates.
Experiment 1: Determination of Relative Acidity by pKa Measurement
Objective: To quantitatively compare the acidity of the phenolic hydroxyl group in the isomers.
Methodology:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of each isomer in a suitable solvent system (e.g., 50:50 ethanol:water).
-
Titration: Titrate a known volume of each solution with a standardized solution of a strong base (e.g., 0.01 M NaOH) at a constant temperature (e.g., 25 °C).
-
pH Monitoring: Monitor the pH of the solution throughout the titration using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the phenol.
-
Comparison: Compare the pKa values obtained for each isomer. A lower pKa value indicates a stronger acid.
Experiment 2: Comparative Oxidation using DPPH Radical Scavenging Assay
Objective: To compare the antioxidant activity of the isomers, which reflects their reactivity towards free radicals.
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions for each phenolic isomer.
-
Reaction: To a fixed volume of the DPPH solution, add varying concentrations of the isomer solutions. A control with only methanol is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging for each concentration of the isomers. Determine the IC₅₀ value (the concentration of the isomer required to scavenge 50% of the DPPH radicals).
-
Comparison: A lower IC₅₀ value indicates a higher antioxidant activity and thus a higher reactivity towards the DPPH radical.
Experiment 3: Kinetics of Electrophilic Bromination
Objective: To compare the rate of electrophilic aromatic substitution on the phenolic ring.
Methodology:
-
Reactant Solutions: Prepare standardized solutions of each isomer and bromine in a suitable non-polar solvent (e.g., carbon tetrachloride).
-
Reaction Initiation: Mix the solutions in a reaction vessel at a constant temperature.
-
Monitoring: Monitor the disappearance of bromine over time using a UV-Vis spectrophotometer by measuring the absorbance at a wavelength where bromine absorbs but the reactants and products do not significantly.
-
Data Analysis: Plot the concentration of bromine versus time. Determine the initial rate of the reaction for each isomer.
-
Comparison: A higher initial rate indicates a greater reactivity towards electrophilic bromination.
Data Presentation
Table 2: Hypothetical Comparative Reactivity Data
| Isomer | pKa | DPPH Scavenging IC₅₀ (µM) | Relative Rate of Bromination |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| 2-(Hydroxymethyl)-4-methylphenol | Data to be determined | Data to be determined | Data to be determined |
| 4-(Hydroxymethyl)-3-methylphenol | Data to be determined | Data to be determined | Data to be determined |
| Other isomers... | Data to be determined | Data to be determined | Data to be determined |
This table is a template for presenting experimentally determined quantitative data.
Visualizations
Experimental Workflow for Reactivity Comparison
Caption: Workflow for the comparative reactivity analysis of hydroxymethyl-methylphenol isomers.
Factors Influencing Reactivity
Caption: Key factors governing the chemical reactivity of hydroxymethyl-methylphenol isomers.
Conclusion
The reactivity of this compound and its isomers is a complex interplay of electronic and steric factors contributed by the hydroxyl, methyl, and hydroxymethyl substituents. While a definitive ranking of reactivity requires direct experimental comparison, theoretical principles suggest that the relative positions of these groups will significantly influence acidity, susceptibility to electrophilic attack, and oxidative stability. The experimental protocols and frameworks provided in this guide offer a systematic approach for researchers to quantitatively assess these differences and build a comprehensive reactivity profile for this important class of compounds.
References
- 1. Kinetic Study of Curing Phenol-Formaldehyde/Tannin-Formaldehyde Composite Resins [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Comparative evaluation of the antioxidant activity of some ortho-substituted mono- and dialkylphenols with the para-positioned hydroxymethyl group | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl alcohol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Purity Assessment of 4-(Hydroxymethyl)-2-methylphenol by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of drug development and chemical research, directly impacting efficacy, safety, and reproducibility. 4-(Hydroxymethyl)-2-methylphenol, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, requires rigorous purity assessment to ensure the quality of final products. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity evaluation of this compound. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the optimal analytical strategy.
Principles of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It separates components in a sample based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For phenolic compounds, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. Detection is often achieved using a UV-Vis detector, as the aromatic ring of the analyte absorbs ultraviolet light.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. For polar molecules like phenols, a derivatization step is often necessary to increase their volatility and thermal stability, allowing them to be vaporized without decomposition and travel through the GC column.[1] The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio, providing a high degree of specificity.
Experimental Workflow Overview
The general workflow for purity analysis by either HPLC or GC-MS involves sample preparation, instrumental analysis, and data interpretation. The key difference lies in the sample preparation stage, where GC-MS often requires a derivatization step for polar analytes.
Method Selection Logic
The choice between HPLC and GC-MS is dictated by the specific analytical needs, such as routine quality control versus in-depth impurity profiling.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the purity analysis of this compound by HPLC and GC-MS.
| Parameter | HPLC-UV | GC-MS |
| Principle | Liquid chromatography based on polarity | Gas chromatography based on volatility and boiling point |
| Sample Preparation | Simple dissolution in mobile phase | Derivatization often required to increase volatility |
| Instrumentation | Standard HPLC with UV detector | GC coupled with a Mass Spectrometer |
| Selectivity | Good | Excellent, with mass spectral identification |
| Sensitivity | Good (ng range) | Excellent (pg range) |
| Quantitation | Area percent, external/internal standard | Area percent, external/internal standard |
| Impurity Identification | Based on retention time relative to standard | Confident identification based on mass spectra |
| Throughput | High | Lower, due to longer run times and sample prep |
| Cost | Lower | Higher |
| Typical Purity Result | >99% (Area %) | >99% (Area %) |
| Common Impurities | Starting materials, isomers, degradation products | Starting materials, by-products, derivatizing agent artifacts |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is designed for the routine purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase at an initial composition to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol includes a derivatization step to enhance the volatility of the analyte for GC-MS analysis.
-
Instrumentation: A GC system coupled to a mass spectrometer.[1]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.[1]
-
-
Injector Temperature: 270 °C.[1]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: 50-350 amu.[1]
-
Sample Preparation (Derivatization):
Alternative Analytical Techniques
While HPLC and GC-MS are the most common techniques for purity assessment, other methods can provide complementary information. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurities.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that can be an alternative to HPLC, particularly for charged molecules.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation capabilities of HPLC with the detection power of mass spectrometry, offering high sensitivity and specificity without the need for derivatization.[2]
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the purity assessment of this compound. The choice between them should be guided by the specific requirements of the analysis. HPLC-UV is a cost-effective and high-throughput method well-suited for routine quality control, where the primary objective is to determine the percentage purity and quantify known impurities. Conversely, GC-MS, despite requiring a more involved sample preparation, offers unparalleled selectivity and sensitivity, making it the preferred method for the definitive identification of unknown impurities and the detection of trace-level contaminants. For a comprehensive characterization and in-depth impurity profiling, a multi-faceted approach utilizing a combination of these techniques is highly recommended.
References
Spectroscopic comparison of ortho- and para-hydroxymethylphenols
A detailed comparative analysis of the spectroscopic properties of 2-hydroxymethylphenol and 4-hydroxymethylphenol, providing researchers, scientists, and drug development professionals with key data for their identification and differentiation.
This guide offers an objective comparison of the spectroscopic characteristics of ortho-hydroxymethylphenol (2-hydroxymethylphenol) and para-hydroxymethylphenol (4-hydroxymethylphenol). The distinct positioning of the hydroxymethyl group in relation to the phenolic hydroxyl group leads to notable differences in their spectral data, primarily due to the potential for intramolecular hydrogen bonding in the ortho isomer, a feature absent in the para isomer. These differences are elucidated through a systematic presentation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis analyses for both isomers.
Table 1: ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | 2-Hydroxymethylphenol Chemical Shift (δ, ppm) | 4-Hydroxymethylphenol Chemical Shift (δ, ppm) | Key Differences |
| Phenolic -OH | ~5.0 - 6.0 (broad s) | ~4.5 - 5.5 (broad s) | The phenolic proton of the ortho isomer is typically more downfield due to intramolecular hydrogen bonding. |
| Benzylic -OH | ~2.0 - 3.0 (broad s) | ~1.5 - 2.5 (t, J ≈ 6 Hz) | The benzylic proton of the para isomer often appears as a triplet due to coupling with the methylene protons, which may be less resolved in the ortho isomer. |
| -CH₂- | ~4.8 (s) | ~4.6 (d, J ≈ 6 Hz) | The methylene protons in the ortho isomer appear as a singlet, while in the para isomer they are a doublet due to coupling with the benzylic -OH proton. |
| Aromatic Protons | ~6.8 - 7.3 (m) | ~6.8 (d, J ≈ 8.5 Hz), ~7.2 (d, J ≈ 8.5 Hz) | The aromatic region of the ortho isomer displays a more complex multiplet, whereas the para isomer shows a characteristic pair of doublets due to its symmetry. |
Table 2: ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | 2-Hydroxymethylphenol Chemical Shift (δ, ppm) | 4-Hydroxymethylphenol Chemical Shift (δ, ppm) | Key Differences |
| C-OH (phenolic) | ~155 | ~155 | Minimal difference. |
| C-CH₂OH | ~125 | ~130 | The carbon bearing the hydroxymethyl group is slightly more deshielded in the para isomer. |
| -CH₂OH | ~64 | ~65 | Minimal difference. |
| Aromatic Carbons | ~116, 120, 128, 129 | ~115, 128 | The ortho isomer shows six distinct aromatic carbon signals, while the para isomer, due to symmetry, only shows four. |
Table 3: IR Spectral Data (in cm⁻¹)
| Vibrational Mode | 2-Hydroxymethylphenol Frequency (cm⁻¹) | 4-Hydroxymethylphenol Frequency (cm⁻¹) | Key Differences |
| O-H Stretch (phenolic) | ~3400 (broad, intramolecular H-bond) | ~3350 (broad, intermolecular H-bond) | The phenolic O-H stretch in the ortho isomer is often sharper and at a higher frequency due to intramolecular hydrogen bonding, compared to the broader band from intermolecular hydrogen bonding in the para isomer. |
| O-H Stretch (alcoholic) | ~3160 (broad) | ~3150 (broad) | Both show broad alcoholic O-H stretching. |
| C-O Stretch (phenolic) | ~1220 | ~1230 | Minimal significant difference. |
| C-O Stretch (alcoholic) | ~1010 | ~1015 | Minimal significant difference. |
| Aromatic C=C Stretch | ~1600, 1500 | ~1610, 1515 | Characteristic aromatic stretches are present in both. |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Fragmentation Ion (m/z) | 2-Hydroxymethylphenol | 4-Hydroxymethylphenol | Interpretation |
| Molecular Ion [M]⁺ | 124 | 124 | Both isomers have the same molecular weight. |
| [M-H₂O]⁺ | 106 | 106 | Loss of water from the hydroxymethyl group. |
| [M-CH₂O]⁺ | 94 | 94 | Loss of formaldehyde. |
| [C₆H₅O]⁺ | 93 | 93 | Loss of the hydroxymethyl group. |
| [C₅H₅]⁺ | 65 | 65 | A common fragment for phenols. |
Note: While the major fragments are the same, the relative intensities of these fragments may differ between the two isomers.
Table 5: UV-Vis Spectral Data (in Ethanol)
| Parameter | 2-Hydroxymethylphenol | 4-Hydroxymethylphenol | Key Differences |
| λmax (nm) | ~275 | ~278 | The para isomer exhibits a slight bathochromic (red) shift compared to the ortho isomer. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydroxymethylphenol isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean KBr plates or ATR crystal.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-200.
-
Data Analysis: Identify the molecular ion peak and major fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the hydroxymethylphenol isomer in a UV-transparent solvent such as ethanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the wavelength range from 200 to 400 nm. Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Visualization of Key Structural Differences
The primary structural feature that distinguishes ortho- and para-hydroxymethylphenol is the potential for intramolecular hydrogen bonding in the ortho isomer. This interaction significantly influences its spectroscopic properties, particularly in the IR and ¹H NMR spectra.
Caption: Logical flow of structural differences and their spectroscopic impact.
This guide provides a foundational spectroscopic comparison of ortho- and para-hydroxymethylphenol. The distinct spectral features arising from their isomeric differences, particularly the presence or absence of intramolecular hydrogen bonding, serve as reliable markers for their differentiation. Researchers can utilize this compiled data and the outlined protocols as a reference for the analysis and identification of these important phenolic compounds in various scientific and industrial applications.
A Comparative Guide to the Antioxidant Activity of 4-(Hydroxymethyl)-2-methylphenol and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Antioxidant Action
Phenolic antioxidants, such as 4-(Hydroxymethyl)-2-methylphenol and BHT, primarily function as free radical scavengers. Their antioxidant activity is attributed to the ability of the hydroxyl (-OH) group attached to the aromatic ring to donate a hydrogen atom to a free radical. This process neutralizes the radical, thereby terminating the oxidative chain reaction that can lead to cellular damage. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, a feature enhanced by the presence of other substituents on the ring.
Quantitative Comparison of Antioxidant Activity
A comprehensive literature search did not yield specific quantitative data (e.g., IC50 values) for the antioxidant activity of this compound from standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
For BHT, a range of IC50 values has been reported across various studies, reflecting differences in experimental conditions. The following table summarizes representative data for BHT's antioxidant activity. A lower IC50 value indicates a higher antioxidant potency.
| Antioxidant Assay | Butylated Hydroxytoluene (BHT) - IC50 | Reference(s) |
| DPPH Radical Scavenging | 22.32 µg/mL | [1] |
| ABTS Radical Scavenging | 6.90 - 7.26 µg/mL | [1] |
Note: The provided IC50 values for BHT are examples from specific studies and may vary depending on the experimental setup.
Experimental Protocols for Antioxidant Activity Assessment
To facilitate the direct comparison of this compound and BHT, detailed methodologies for two common in vitro antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Test compounds (this compound, BHT)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Solutions: Prepare a series of concentrations for the test compounds and the standard antioxidant in the chosen solvent.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the test solution to a specific volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or other suitable solvent)
-
Test compounds (this compound, BHT)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Prepare a series of concentrations for the test compounds and the standard antioxidant in the chosen solvent.
-
Reaction: In a 96-well plate or cuvettes, add a small volume of the test solution to a larger volume of the ABTS•+ working solution. A control containing only the solvent and ABTS•+ working solution should also be prepared.
-
Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Mandatory Visualizations
Caption: General experimental workflow for in vitro antioxidant assays.
Caption: Radical scavenging mechanism of phenolic antioxidants.
Conclusion
Butylated Hydroxytoluene (BHT) is a well-documented antioxidant with proven efficacy in various in vitro assays. While this compound possesses a chemical structure suggestive of antioxidant potential, a lack of direct comparative experimental data prevents a quantitative assessment of its activity relative to BHT. The experimental protocols provided in this guide offer a standardized approach for researchers to determine the antioxidant capacity of this compound and enable a direct and meaningful comparison with BHT and other antioxidants. Such studies are essential to expand the palette of effective and safe antioxidants for therapeutic and industrial applications.
References
Antimicrobial efficacy of hydroxymethylated phenols compared to parent phenols
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of antimicrobial compounds is paramount. A key question in the development of phenolic antimicrobials is how functional group modifications, such as hydroxymethylation, impact their efficacy. This guide provides a comparative analysis of hydroxymethylated phenols and their parent compounds, supported by available experimental data, to elucidate the impact of this chemical modification on antimicrobial activity.
The introduction of a hydroxymethyl group (-CH₂OH) to a phenol ring can alter its physicochemical properties, including polarity, water solubility, and steric hindrance. These changes, in turn, can influence the compound's ability to interact with microbial cell membranes and intracellular targets, thereby affecting its antimicrobial potency. While comprehensive comparative data is limited, existing research on simple phenolic compounds provides insights into these relationships.
Comparative Antimicrobial Activity: Phenol and its Hydroxymethylated Derivatives
To illustrate the effect of hydroxymethylation, this guide focuses on the comparison of phenol with its ortho- and para-hydroxymethylated derivatives: salicyl alcohol (2-hydroxybenzyl alcohol) and p-hydroxybenzyl alcohol (4-hydroxybenzyl alcohol).
| Compound | Chemical Structure | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| Phenol | C₆H₅OH | Escherichia coli | 1000 - 2000 µg/mL |
| Staphylococcus aureus | 1000 - 2000 µg/mL | ||
| Bacillus subtilis | 1250 µg/mL | ||
| Pseudomonas aeruginosa | >2000 µg/mL | ||
| Salicyl Alcohol | C₇H₈O₂ | Data not available for direct comparison | Data not available for direct comparison |
| p-Hydroxybenzyl Alcohol | C₇H₈O₂ | Data not available for direct comparison | Data not available for direct comparison |
While a direct quantitative comparison is challenging due to a lack of side-by-side studies, the general principles of structure-activity relationships for phenolic compounds suggest that the addition of a hydroxymethyl group may lead to a decrease in antimicrobial activity. This is because the antimicrobial action of phenols is often linked to their ability to disrupt the microbial cell membrane, a process influenced by the compound's lipophilicity. The introduction of a polar hydroxymethyl group increases the hydrophilicity of the molecule, potentially reducing its ability to partition into and disrupt the lipid-rich cell membrane.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the antimicrobial efficacy of phenolic compounds.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the parent phenol and its hydroxymethylated derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Bacterial Strains: Pure cultures of the target microorganisms (e.g., Escherichia coli, Staphylococcus aureus) are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) is used for the assay.
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used to perform the serial dilutions and incubate the bacteria.
2. Assay Procedure:
-
Serial Dilution: A two-fold serial dilution of each test compound is performed in the 96-well plate. This is achieved by adding a specific volume of the stock solution to the first well containing MHB and then transferring half of the volume to the subsequent well, repeating this process across a row to create a concentration gradient.
-
Inoculation: The overnight bacterial cultures are diluted in fresh MHB to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Each well of the microtiter plate (containing the serially diluted compounds) is then inoculated with a standardized volume of the diluted bacterial suspension.
-
Controls:
-
Positive Control: A well containing only the bacterial suspension in MHB (no test compound) is included to ensure the viability and growth of the microorganisms.
-
Negative Control: A well containing only MHB (no bacteria or test compound) is included to check for contamination of the medium.
-
Solvent Control: A well containing the bacterial suspension and the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds is included to ensure the solvent itself does not inhibit bacterial growth.
-
-
Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
Logical Workflow for Comparative Efficacy Analysis
The process of comparing the antimicrobial efficacy of a parent phenol with its hydroxymethylated derivative can be visualized as follows:
Caption: Workflow for comparing antimicrobial efficacy.
Conclusion
A Senior Application Scientist's Guide to Differentiating Isomers of Hydroxymethyl-methylphenol Using Spectroscopy
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. The isomers of hydroxymethyl-methylphenol, with the molecular formula C₈H₁₀O₂, present a common analytical challenge due to their identical mass and similar chemical properties. This guide provides an in-depth comparison of how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) can be effectively employed to unambiguously differentiate these structural isomers. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure trustworthy and reproducible results.
The Isomeric Landscape of Hydroxymethyl-methylphenol
The nine structural isomers of hydroxymethyl-methylphenol arise from the different possible substitution patterns of the hydroxyl (-OH), methyl (-CH₃), and hydroxymethyl (-CH₂OH) groups on the benzene ring. Understanding the spatial relationship between these functional groups is the key to interpreting their unique spectroscopic fingerprints.
The Nine Positional Isomers:
-
2-(hydroxymethyl)-3-methylphenol
-
2-(hydroxymethyl)-4-methylphenol
-
2-(hydroxymethyl)-5-methylphenol
-
2-(hydroxymethyl)-6-methylphenol
-
3-(hydroxymethyl)-2-methylphenol
-
3-(hydroxymethyl)-4-methylphenol
-
3-(hydroxymethyl)-5-methylphenol
-
4-(hydroxymethyl)-2-methylphenol
-
4-(hydroxymethyl)-3-methylphenol
This guide will systematically explore how each spectroscopic technique can be leveraged to distinguish between these closely related compounds.
Differentiating Isomers: A Multi-faceted Spectroscopic Approach
A single spectroscopic technique may not always provide sufficient information for unambiguous identification. Therefore, a combinatorial approach, leveraging the strengths of IR, NMR, and MS, is the most robust strategy.
Caption: A typical workflow for the spectroscopic differentiation of isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy is a powerful first-pass technique for confirming the presence of key functional groups and gaining clues about the substitution pattern on the aromatic ring.
Key IR Absorptions for Hydroxymethyl-methylphenol Isomers
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Appearance |
| Phenolic O-H | Stretching (H-bonded) | 3200-3600 | Strong, Broad |
| Alcoholic O-H | Stretching (H-bonded) | 3200-3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000-3100 | Medium, Sharp |
| Aliphatic C-H | Stretching (in -CH₃ and -CH₂OH) | 2850-3000 | Medium |
| Aromatic C=C | Stretching | 1450-1600 | Medium to Strong (multiple bands) |
| C-O | Stretching (Phenolic) | ~1200-1260 | Strong |
| C-O | Stretching (Alcoholic) | ~1000-1080 | Strong |
| C-H Out-of-Plane Bending | Bending | 750-900 | Strong |
Differentiating Isomers with IR Spectroscopy
While all isomers will exhibit the characteristic broad O-H stretch and aromatic C=C stretching bands, the "fingerprint region" (below 1500 cm⁻¹) and specifically the C-H out-of-plane bending region (750-900 cm⁻¹) are most informative for differentiation.[1] The pattern of absorption bands in this region is highly sensitive to the substitution pattern on the benzene ring. For instance, an isomer with two adjacent hydrogens will show a strong band around 810-850 cm⁻¹, while an isolated hydrogen will have a band in the 860-900 cm⁻¹ range. The C-O stretching frequencies can also provide clues; phenolic C-O stretches typically appear at higher wavenumbers than alcoholic C-O stretches.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid or liquid hydroxymethyl-methylphenol isomer directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity and Chemical Environments
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for the definitive structural elucidation of isomers. It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: A Window into Proton Environments
The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum provide a wealth of information.
Key ¹H NMR Features:
-
Phenolic -OH Proton: The chemical shift of the phenolic proton is variable (typically δ 4-8 ppm) and can be concentration and solvent-dependent. It often appears as a broad singlet.[2]
-
Alcoholic -OH Proton: Similar to the phenolic proton, the alcoholic -OH proton (from the -CH₂OH group) has a variable chemical shift (typically δ 1-5 ppm) and often presents as a broad singlet.[2] A D₂O exchange experiment can confirm the assignment of these -OH protons, as they will disappear from the spectrum upon addition of D₂O.
-
Aromatic Protons: These protons resonate in the δ 6.5-7.5 ppm region. Their chemical shifts and coupling patterns are highly diagnostic of the substitution pattern.
-
Hydroxymethyl Protons (-CH₂OH): These protons typically appear as a singlet around δ 4.5-5.0 ppm.
-
Methyl Protons (-CH₃): These protons resonate upfield, usually as a singlet around δ 2.0-2.5 ppm.
Differentiating Isomers with ¹H NMR:
The key to differentiation lies in the aromatic region. The number of distinct aromatic signals, their chemical shifts, and their coupling constants (J-values) will be unique for each isomer. For example, an isomer with a plane of symmetry will show fewer aromatic signals than an asymmetric isomer. The proximity of the electron-donating (-OH, -CH₃, -CH₂OH) groups will shield nearby protons, causing them to appear at a lower chemical shift (further upfield).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Key ¹³C NMR Features:
-
Aromatic Carbons: Resonate in the δ 110-160 ppm region. The carbon attached to the hydroxyl group (ipso-carbon) is typically the most downfield.[3]
-
Hydroxymethyl Carbon (-CH₂OH): Appears in the δ 60-70 ppm range.
-
Methyl Carbon (-CH₃): Resonates upfield, typically around δ 15-25 ppm.
Differentiating Isomers with ¹³C NMR:
The number of signals in the ¹³C NMR spectrum directly corresponds to the number of unique carbon environments. Symmetrical isomers will exhibit fewer signals than their asymmetrical counterparts. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents, allowing for clear differentiation.[4]
Comparative ¹H and ¹³C NMR Data (Predicted and Experimental)
| Isomer | Aromatic ¹H Signals (δ ppm, Multiplicity) | Aromatic ¹³C Signals (Number of Signals) |
| 2-(hydroxymethyl)-3-methylphenol | 3 distinct signals | 6 distinct signals |
| 2-(hydroxymethyl)-4-methylphenol | 3 distinct signals | 6 distinct signals |
| 2-(hydroxymethyl)-5-methylphenol | 3 distinct signals | 6 distinct signals |
| 2-(hydroxymethyl)-6-methylphenol | 3 distinct signals | 6 distinct signals |
| 3-(hydroxymethyl)-2-methylphenol | 3 distinct signals | 6 distinct signals |
| 3-(hydroxymethyl)-4-methylphenol | 3 distinct signals | 6 distinct signals |
| 3-(hydroxymethyl)-5-methylphenol | 3 distinct signals | 6 distinct signals |
| This compound | 3 distinct signals | 6 distinct signals |
| 4-(hydroxymethyl)-3-methylphenol | 3 distinct signals | 6 distinct signals |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment, consider 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations).
-
-
Data Processing: Process the FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
Key Mass Spectrometric Features
All hydroxymethyl-methylphenol isomers have the same nominal mass of 138 g/mol . Therefore, differentiation relies on analyzing their fragmentation patterns, which are influenced by the positions of the functional groups.
Common Fragmentation Pathways:
-
Loss of a hydrogen radical (-H•): Formation of a stable phenoxy radical.
-
Loss of a methyl radical (-CH₃•): From the methyl group.
-
Loss of a hydroxymethyl radical (-CH₂OH•): Leading to a cresol-like fragment.
-
Loss of water (-H₂O): A common fragmentation for alcohols.
-
Loss of formaldehyde (-CH₂O): From the hydroxymethyl group.
-
Ring fragmentation: Leading to smaller aromatic and aliphatic fragments.
Differentiating Isomers with Mass Spectrometry
The relative abundances of the fragment ions will differ between isomers. For example, isomers where the methyl and hydroxymethyl groups are ortho to each other may exhibit unique fragmentation patterns due to intramolecular interactions. The stability of the resulting fragment ions, which is dependent on the original substitution pattern, will dictate the observed mass spectrum.
Comparative Mass Spectrometry Data
| Isomer | Key Fragment Ions (m/z) |
| 2-(hydroxymethyl)-3-methylphenol | 138 (M⁺), 123, 107, 91, 77 |
| 2-(hydroxymethyl)-4-methylphenol | 138 (M⁺), 123, 107, 91, 77 |
| 2-(hydroxymethyl)-5-methylphenol | 138 (M⁺), 123, 107, 91, 77 |
| 2-(hydroxymethyl)-6-methylphenol | 138 (M⁺), 123, 107, 91, 77 |
| 3-(hydroxymethyl)-2-methylphenol | 138 (M⁺), 123, 107, 91, 77 |
| 3-(hydroxymethyl)-4-methylphenol | 138 (M⁺), 123, 107, 91, 77 |
| 3-(hydroxymethyl)-5-methylphenol | 138 (M⁺), 123, 107, 91, 77 |
| This compound | 138 (M⁺), 123, 107, 91, 77 |
| 4-(hydroxymethyl)-3-methylphenol | 138 (M⁺), 123, 107, 91, 77 |
Note: While the major fragments may be similar, their relative intensities will vary, providing the basis for differentiation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent (e.g., methanol, dichloromethane).
-
GC Separation:
-
Inject the sample into a GC equipped with an appropriate column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program to separate the isomers if analyzing a mixture.
-
-
MS Detection:
-
Use Electron Ionization (EI) at 70 eV.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).
-
-
Data Analysis: Analyze the retention times and the mass spectrum of each peak. Compare the fragmentation patterns to a spectral library or predict fragmentation pathways to identify the isomer.
Caption: A decision tree for the systematic identification of hydroxymethyl-methylphenol isomers.
Conclusion
The differentiation of hydroxymethyl-methylphenol isomers is a tractable analytical challenge when a systematic, multi-technique spectroscopic approach is employed. IR spectroscopy provides a rapid confirmation of functional groups and initial clues to the substitution pattern. Mass spectrometry confirms the molecular weight and offers structural insights through fragmentation analysis. However, it is the detailed information on atomic connectivity and chemical environments provided by ¹H and ¹³C NMR spectroscopy that ultimately allows for the unambiguous assignment of each isomer's structure. By combining these powerful analytical tools and adhering to robust experimental protocols, researchers can confidently identify and characterize these closely related compounds, ensuring the integrity of their scientific endeavors.
References
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.plos.org [journals.plos.org]
Confirming the Molecular Structure of 4-(Hydroxymethyl)-2-methylphenol using 2D NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of synthesized compounds is a critical step. While 1D NMR (¹H and ¹³C) provides initial insights, complex substitution patterns on aromatic rings often necessitate the use of 2D NMR techniques for definitive assignment. This guide provides a detailed comparison of how COSY, HSQC, and HMBC 2D NMR experiments work in concert to unequivocally confirm the structure of 4-(Hydroxymethyl)-2-methylphenol.
This guide will walk through the expected 2D NMR correlations for this compound, supported by predicted spectral data. A detailed experimental protocol for acquiring such data is also provided for practical application in the laboratory.
Predicted NMR Data for this compound
To facilitate a clear understanding of the expected 2D NMR correlations, the predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on computational algorithms and serve as a reliable reference for interpreting experimental data.
| Atom # | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| 1 | - | 152.1 |
| 2 | - | 125.0 |
| 3 | 6.98 | 130.4 |
| 4 | - | 131.2 |
| 5 | 7.05 | 128.9 |
| 6 | 6.72 | 115.8 |
| 7 (-CH₃) | 2.20 | 16.1 |
| 8 (-CH₂OH) | 4.55 | 64.5 |
| -OH (Phenolic) | ~5.0-8.0 (variable) | - |
| -OH (Benzylic) | ~1.5-4.0 (variable) | - |
Note: Chemical shifts are predicted and may vary slightly in experimental conditions. The chemical shifts for the hydroxyl protons are highly variable and depend on solvent, concentration, and temperature.
Structural Elucidation Workflow using 2D NMR
The confirmation of the this compound structure is a stepwise process that leverages the unique information provided by different 2D NMR experiments. The logical flow of this analysis is outlined in the diagram below.
Figure 1. Workflow for the structural confirmation of this compound using 2D NMR.
Deciphering the Connectivity: A 2D NMR Perspective
1. COSY (Correlation Spectroscopy): Identifying Proton Neighbors
The COSY spectrum reveals which protons are coupled to each other, typically those separated by two or three bonds. For this compound, the key correlations would be observed in the aromatic region.
-
Expected Correlations: A cross-peak would be expected between the proton at position 5 (H5) and the proton at position 6 (H6), as they are on adjacent carbons. Similarly, a weaker correlation might be seen between H3 and H5 (a four-bond coupling). The methyl protons (H7) and the methylene protons (H8) would not show correlations to the aromatic protons in a standard COSY experiment due to the larger number of bonds separating them.
2. HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachment
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon signals.
-
Expected Correlations:
-
The aromatic proton at ~6.98 ppm (H3) will show a cross-peak to the aromatic carbon at ~130.4 ppm (C3).
-
The aromatic proton at ~7.05 ppm (H5) will correlate with the carbon at ~128.9 ppm (C5).
-
The aromatic proton at ~6.72 ppm (H6) will correlate with the carbon at ~115.8 ppm (C6).
-
The methyl protons at ~2.20 ppm (H7) will show a cross-peak to the methyl carbon at ~16.1 ppm (C7).
-
The methylene protons at ~4.55 ppm (H8) will correlate with the methylene carbon at ~64.5 ppm (C8).
-
The quaternary carbons (C1, C2, and C4) will not show any signals in the HSQC spectrum as they are not directly attached to any protons.
-
3. HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Skeleton
The HMBC experiment is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons that are two or three bonds away. This technique allows for the confirmation of the substitution pattern on the benzene ring and the connection of the functional groups.
-
Expected Key Correlations:
-
Methyl Group Placement: The methyl protons (H7, ~2.20 ppm) should show correlations to the quaternary carbon C2 (~125.0 ppm) and the protonated carbon C3 (~130.4 ppm), confirming its position adjacent to C1 and C3. A correlation to C1 (~152.1 ppm) would also be expected.
-
Hydroxymethyl Group Placement: The methylene protons (H8, ~4.55 ppm) are expected to show correlations to the quaternary carbon C4 (~131.2 ppm) and the aromatic carbons C3 (~130.4 ppm) and C5 (~128.9 ppm). This confirms the attachment of the hydroxymethyl group at the C4 position.
-
Aromatic Proton Correlations:
-
The aromatic proton H3 (~6.98 ppm) should show correlations to the quaternary carbons C1 (~152.1 ppm) and C2 (~125.0 ppm), as well as to the protonated carbon C5 (~128.9 ppm).
-
The aromatic proton H5 (~7.05 ppm) should correlate with the quaternary carbon C1 (~152.1 ppm) and the methylene carbon C8 (~64.5 ppm).
-
The aromatic proton H6 (~6.72 ppm) is expected to show a correlation to the quaternary carbon C4 (~131.2 ppm) and the carbon C2 (~125.0 ppm).
-
-
By systematically analyzing the correlations in the COSY, HSQC, and HMBC spectra, the complete bonding network of this compound can be unambiguously established, providing definitive structural proof.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
COSY:
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Spectral Width (F1 and F2): ~12 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 8.
-
-
HSQC:
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (F2 - ¹H): ~12 ppm.
-
Spectral Width (F1 - ¹³C): ~180 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 16.
-
¹J(C,H) coupling constant: Optimized for ~145 Hz.
-
-
HMBC:
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): ~12 ppm.
-
Spectral Width (F1 - ¹³C): ~220 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 32.
-
Long-range coupling delay: Optimized for a long-range J(C,H) of 8 Hz.
-
Data Processing:
All 2D data should be processed with appropriate window functions (e.g., sine-bell or squared sine-bell) in both dimensions, followed by Fourier transformation. Phase and baseline correction should be applied as necessary.
Comparative analysis of different synthesis routes for hydroxymethylphenols
A Comparative Analysis of Synthesis Routes for Hydroxymethylphenols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hydroxymethylphenols is a cornerstone of organic chemistry, providing essential intermediates for pharmaceuticals, polymers, and fine chemicals. The strategic placement of a hydroxymethyl group on a phenolic ring can be achieved through several synthetic pathways, each with distinct advantages and limitations. This guide provides a comparative analysis of the most prominent methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable route for a given research and development objective.
Direct Hydroxymethylation: The Lederer-Manasse Reaction and its Catalytic Variants
Direct hydroxymethylation involves the reaction of a phenol with formaldehyde, typically under basic or acidic conditions, in a process historically known as the Lederer-Manasse reaction. Modern iterations often employ specific catalysts to enhance yield and regioselectivity.
Performance Comparison
| Method | Substrate | Catalyst/Reagent | Reaction Conditions | Yield (%) | Selectivity (ortho:para) | Reference |
| Base-Catalyzed | Phenol | NaOH | 30°C | - | 1:1.1 | [1] |
| Base-Catalyzed | p-Cresol | NaOH | 25°C, 96h | 75 (for 2,6-bis(hydroxymethyl)-4-methylphenol) | N/A | [2] |
| Base-Catalyzed | 4-tert-Butylphenol | NaOH | Ambient temp., 4-6 days | - (product isolated) | N/A | [3] |
| Catalytic | Phenol | TiAPO-5 | 100°C, 24h | 17.2 | 86% ortho | |
| Catalytic | Phenol | Transition Metal Hydroxides (Cu, Cr, Mn, Ni, Co) | pH 4-5 | - | Mainly ortho | [1] |
Experimental Protocol: Base-Catalyzed Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol[2]
-
Dissolve 50 g of sodium hydroxide in 200 g of water.
-
Add 108 g of p-cresol and 215 g of 38 wt% formalin to the solution.
-
Stir the reaction mixture at 25°C for 96 hours.
-
Neutralize the reaction mixture with acetic acid to precipitate the product.
-
Filter and dry the solid to obtain 2,6-bis(hydroxymethyl)-4-methylphenol.
Logical Workflow: Lederer-Manasse Reaction
Caption: General workflow of the Lederer-Manasse reaction.
Formylation followed by Reduction: The Reimer-Tiemann and Duff Reactions
An alternative, two-step approach involves the initial formylation of the phenol to produce a hydroxybenzaldehyde, which is subsequently reduced to the corresponding hydroxymethylphenol. The Reimer-Tiemann and Duff reactions are classic methods for the formylation step.
Performance Comparison
| Method | Substrate | Formylation Reagents | Formylation Conditions | Formylation Yield (%) | Reduction Reagent | Overall Yield (%) | Reference |
| Reimer-Tiemann | Phenol | CHCl₃, NaOH | 60°C, 3h | 20-60 (ortho-hydroxybenzaldehyde) | NaBH₄ | - | [4][5] |
| Duff Reaction | Phenol | Hexamethylenetetramine, Acid | Varies | Generally low (15-20) | - | - | [6][7] |
| Modified Duff | 4-tert-Butylphenol | Hexamethylenetetramine, TFA | Reflux | 65 (for 2,6-diformyl-4-tert-butylphenol) | - | - | [8] |
| Modified Duff | 2-Naphthol | Hexamethylenetetramine, TMSCl, Acetic Acid | - | Increased yield over traditional Duff | - | - | [9] |
Note: The overall yield for the two-step process is highly dependent on the efficiency of both the formylation and reduction steps. Data for the combined yield is often not reported directly.
Experimental Protocols
Reimer-Tiemann Reaction (Formylation Step) [5]
-
Dissolve the phenol in a 10-40% aqueous solution of an alkali hydroxide.
-
Add an excess of chloroform to the biphasic solution.
-
Stir the mixture vigorously at approximately 60°C for about three hours.
-
After cooling, acidify the aqueous layer to precipitate the hydroxybenzaldehyde.
-
Isolate and purify the product.
Reduction of Salicylaldehyde to 2-Hydroxymethylphenol [10]
-
Dissolve 2-hydroxy-5-methylbenzaldehyde (5 g) in a suitable solvent.
-
Add sodium borohydride in portions with stirring.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction mixture to isolate 2-hydroxymethyl-4-methylphenol (yield: 72%).
Signaling Pathway: Reimer-Tiemann Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 10. electronicsandbooks.com [electronicsandbooks.com]
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide evaluating the biological activity of 4-(Hydroxymethyl)-2-methylphenol and structurally related phenolic compounds. This guide provides a detailed analysis of the antioxidant, anti-inflammatory, and cytotoxic properties of these compounds, supported by experimental data and methodologies, to aid in the discovery and development of novel therapeutic agents.
Comparative Biological Activity of Phenolic Compounds
The therapeutic potential of phenolic compounds is largely attributed to their antioxidant, anti-inflammatory, and cytotoxic activities. The following table summarizes the available quantitative data for compounds structurally related to this compound, providing a basis for comparative evaluation.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| p-Cresol | Cytotoxicity | HepaRG | EC50 = 850 | [1] |
| 2,2'-dihydroxy-5,5'-dimethylbiphenol (p-cresol dimer) | Radical Scavenging | RAW 264.7 | - | [2] |
| 4-Hydroxybenzyl alcohol | Anti-inflammatory (NO Production) | RAW264.7 | - | [3] |
| 2-((1, 2, 3, 4-Tetrahydroquinolin-1-yl) (4 methoxyphenyl) methyl) phenol (THMPP) | Cytotoxicity | MCF-7 | 83.23 | [4] |
| 2-((1, 2, 3, 4-Tetrahydroquinolin-1-yl) (4 methoxyphenyl) methyl) phenol (THMPP) | Cytotoxicity | SkBr3 | 113.94 | [4] |
| 2-((3,4-Dihydroquinolin-1(2H)-yl) (p-tolyl) methyl) phenol) (THTMP) | Cytotoxicity | MCF7 | 87.92 | [4] |
| 2-((3,4-Dihydroquinolin-1(2H)-yl) (p-tolyl) methyl) phenol) (THTMP) | Cytotoxicity | SK-BR3 | 172.51 | [4] |
| N-(2-hydroxy-5-nitrophenyl (4'- methyl phenyl) methyl) indoline (HNPMI) | Cytotoxicity | MCF-7 | 64.10 | [4] |
| N-(2-hydroxy-5-nitrophenyl (4'- methyl phenyl) methyl) indoline (HNPMI) | Cytotoxicity | SkBr3 | 119.99 | [4] |
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for accurate interpretation. The following are detailed protocols for the key in vitro assays typically employed to evaluate the biological activity of phenolic compounds.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Ascorbic acid or Trolox is commonly used as a positive control.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
-
2. Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key mediator in inflammatory processes.
-
Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent. Scavengers of nitric oxide compete with oxygen, leading to reduced production of nitrite ions.
-
Protocol:
-
Prepare a solution of sodium nitroprusside in phosphate-buffered saline (PBS).
-
Add various concentrations of the test compound to the sodium nitroprusside solution.
-
Incubate the mixture at room temperature for a specific period.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the incubated solution.
-
Measure the absorbance of the resulting chromophore at approximately 540 nm.
-
The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.
-
Cytotoxicity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
Signaling Pathway and Experimental Workflow
To visualize the relationships between experimental procedures and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for evaluating the biological activity of phenolic compounds.
Caption: Simplified NF-κB signaling pathway in inflammation.
This guide serves as a valuable resource for researchers in the field of drug discovery, providing a foundation for the comparative analysis of phenolic compounds and highlighting the potential of this compound and its analogs as therapeutic agents. Further investigation is warranted to elucidate the specific biological activities of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic, anti-inflammatory and anti-nociceptive activity of 4-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-hydroxy-3-methoxy-alpha-methylbenzyl alcohol (C9H12O3) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Kinetic Studies of Hydroxymethyl Phenol Formation
This guide provides an in-depth comparison of kinetic studies concerning the formation of hydroxymethyl phenols, the foundational step in the synthesis of phenolic resins. Aimed at researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the reaction mechanisms under different catalytic conditions, compares experimental data from various studies, and evaluates the analytical techniques employed for kinetic analysis. Our objective is to offer a comprehensive resource that not only presents data but also explains the rationale behind experimental choices, ensuring a thorough understanding of the subject.
Introduction: The Significance of Hydroxymethyl Phenol Kinetics
The reaction between phenol and formaldehyde is a cornerstone of industrial polymer chemistry, leading to the production of phenol-formaldehyde (PF) resins, also known as phenoplasts.[1] These were the first commercially successful synthetic resins and continue to be vital in manufacturing molded products, adhesives, coatings, and laboratory countertops.[1] The initial and rate-determining stage of this step-growth polymerization is the formation of hydroxymethyl phenols.[1][2] In this stage, formaldehyde reacts at the ortho and para positions of the phenol ring to form mono-, di-, and tri-hydroxymethyl phenols.[1][2]
The kinetics of this initial reaction are of paramount importance as they dictate the structure of the prepolymer (resole or novolac), which in turn defines the properties of the final cross-linked resin.[1][3] Factors such as the type of catalyst (acidic or basic), the molar ratio of formaldehyde to phenol (F/P), and the reaction temperature profoundly influence the reaction rates and the distribution of hydroxymethyl phenol isomers.[1][2][4] A thorough understanding of these kinetics is therefore crucial for controlling the synthesis process and tailoring the resin's characteristics for specific high-performance applications.[4]
Reaction Mechanisms: Acid vs. Base Catalysis
The formation of hydroxymethyl phenols can be achieved through either acid or base catalysis, each following a distinct reaction mechanism that results in different prepolymer structures.[1][5]
Acid-Catalyzed Mechanism
In an acidic environment, the reaction typically proceeds with an excess of phenol (F/P ratio < 1) to produce prepolymers known as novolacs.[1][6] The mechanism involves the protonation of formaldehyde, creating a highly electrophilic carbocation.[5][7] This electrophile then attacks the electron-rich ortho and para positions of the phenol ring through an electrophilic aromatic substitution reaction.[5] The resulting hydroxymethyl phenols are unstable in acidic conditions and quickly condense with other phenol molecules to form methylene bridges, leading to the formation of novolac resins.[6][8]
Caption: Acid-catalyzed formation of hydroxymethyl phenol and subsequent condensation.
Base-Catalyzed Mechanism
Base-catalyzed reactions are typically performed with an excess of formaldehyde (F/P ratio > 1) and lead to the formation of resoles.[1] The reaction is initiated by the deprotonation of phenol to form the more reactive phenoxide anion.[1] The negative charge on the phenoxide ion is delocalized across the aromatic ring, activating the ortho and para positions for nucleophilic attack on the formaldehyde molecule.[1][7] This results in the formation of various hydroxymethyl phenols. These resoles are rich in hydroxymethyl groups and can undergo self-condensation upon heating to form a cross-linked network.[1] The rate of this reaction generally increases with pH, reaching a maximum around pH 10.[1] Computational studies suggest that the reaction proceeds via an SN2-like mechanism, which is energetically more favorable than a four-centered mechanism.[9] Further theoretical studies have confirmed that the formation of a quinone methide intermediate is a key step in the subsequent condensation reactions.[3][10][11]
Caption: Base-catalyzed formation of hydroxymethyl phenol (resole prepolymer).
Comparative Analysis of Kinetic Studies
The kinetics of hydroxymethyl phenol formation are complex, involving a series of consecutive and competitive reactions that lead to a mixture of products.[2] The overall reaction is generally considered to be second-order.[12] Numerous studies have aimed to determine the kinetic parameters for these reactions under various conditions.
Influence of Catalysis and Reaction Conditions
The choice of catalyst has a profound impact on the reaction kinetics. Base-catalyzed reactions are generally faster than acid-catalyzed ones due to the higher reactivity of the phenoxide ion compared to the neutral phenol molecule.[1][7]
Several key parameters influence the reaction kinetics:
-
Temperature: Increasing the reaction temperature generally leads to a higher rate of formaldehyde and phenol consumption.[4] However, the activation energies for the formation of different isomers can vary, affecting the final product distribution.[2]
-
pH (in base catalysis): The reaction rate is highly dependent on the concentration of hydroxide ions. As the reaction proceeds, the pH of the mixture tends to decrease, which can affect the reaction rate.[4][13]
-
Formaldehyde to Phenol (F/P) Molar Ratio: This ratio is a crucial factor in determining the final product.[4] An excess of formaldehyde (F/P > 1) in base-catalyzed reactions favors the formation of resoles with multiple hydroxymethyl groups.[1] Conversely, an excess of phenol (F/P < 1) in acid-catalyzed reactions leads to novolac formation.[1][6]
Quantitative Kinetic Data
The table below summarizes representative kinetic data from various studies on the base-catalyzed hydroxymethylation of phenol. It is important to note that direct comparison of rate constants can be challenging due to variations in experimental conditions.
| Catalyst | F/P Ratio | NaOH/P Ratio | Temperature (°C) | Activation Energy (kJ/mol) | Analytical Technique | Reference |
| NaOH | 3.0 | 0.3 - 1.0 | 20 - 40 | Varies for 7 reactions | HPLC | [2] |
| NaOH | 1.0 | - | 30 | - | HPLC | [12] |
| NaOH | Varies | Varies | Varies | Varies for individual reactions | In-line FTIR | [13] |
Data synthesized from multiple sources to illustrate the range of conditions studied. Activation energies are often determined for individual reaction steps rather than a single overall value.
Experimental Methodologies for Kinetic Analysis
A robust experimental design is essential for obtaining reliable kinetic data. The following section outlines a typical workflow for a kinetic study of hydroxymethyl phenol formation.
General Experimental Protocol
-
Reactor Setup: The reaction is typically carried out in a three-necked flask equipped with a condenser, a thermometer, and a mechanical stirrer to ensure a homogenous reaction mixture.[12]
-
Reagent Preparation: Phenol and the catalyst (e.g., NaOH solution) are mixed and dissolved in a suitable solvent, often water or a water/DMF mixture, at the desired temperature.[12][14]
-
Reaction Initiation: A pre-determined amount of formaldehyde solution (formalin) is added to the flask to initiate the reaction. The time of addition is recorded as t=0.[14][15]
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in the collected samples is quenched, typically by rapid cooling and/or neutralization (e.g., adjusting the pH with an acid), to halt further reaction.[15]
-
Analysis: The concentrations of unreacted phenol, formaldehyde, and the formed hydroxymethyl phenols in the quenched samples are determined using appropriate analytical techniques.[2][13]
Caption: General experimental workflow for a kinetic study.
Comparison of Analytical Techniques
Several analytical techniques can be employed to monitor the progress of the reaction and quantify the species of interest. The choice of method depends on the specific requirements of the study, such as the need for real-time monitoring, sensitivity, and the ability to differentiate between isomers.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation of compounds based on polarity, followed by UV detection. | Robust, widely available, good for quantifying known compounds, can separate isomers.[2][16][17] | Requires sample quenching and preparation, not ideal for real-time monitoring.[16] |
| GC-MS | Separation of volatile compounds, followed by mass spectrometry for identification and quantification. | High sensitivity and specificity, excellent for identifying unknown byproducts.[16][17] | Requires derivatization for non-volatile phenols, can be complex.[17] |
| In-line FTIR | Real-time monitoring of functional group concentrations via infrared spectroscopy. | Allows for continuous, in-situ monitoring of reactant consumption without sampling.[4][13][18] | Spectral overlap can make quantification of individual species challenging.[4] |
| DSC | Measures the heat flow associated with the reaction to determine the extent of cure. | Provides information on the overall reaction kinetics and heat of reaction.[6][19][20] | Does not provide information on the concentration of individual chemical species. |
| NMR | Provides detailed structural information and can be used for quantification. | Can identify and quantify all species in the mixture, including intermediates.[18] | Lower sensitivity compared to chromatographic methods, can be expensive. |
Sample Protocol: Quantification by HPLC-UV
This protocol describes a typical method for the quantification of phenol and hydroxymethyl phenols.[2][16][21]
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is used.[17]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[17]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a small amount of acid like phosphoric acid to improve peak shape).[17]
-
Flow Rate: Typically 1.0 mL/min.[17]
-
Detection Wavelength: 274-280 nm, where phenols exhibit strong absorbance.[17][21]
-
-
Sample Preparation:
-
Calibration and Quantification:
-
Prepare stock solutions of pure phenol and available hydroxymethyl phenol standards.
-
Create a series of calibration standards by serial dilution.[16][21]
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the unknown samples and determine their concentrations from the calibration curve.[16]
-
Conclusion
The kinetic study of hydroxymethyl phenol formation is a complex but essential field for the rational design and control of phenolic resin synthesis. This guide has compared the fundamental acid- and base-catalyzed mechanisms, highlighting the formation of novolac and resole prepolymers, respectively. The influence of critical reaction parameters such as temperature, pH, and reactant ratios on the reaction kinetics has been discussed, supported by quantitative data from the literature.
A comparative overview of analytical techniques demonstrates that while traditional methods like HPLC provide robust quantification, in-situ techniques like FTIR offer valuable real-time insights into reaction progress. The choice of methodology is a trade-off between the level of detail required and practical considerations. Future research will likely focus on more sophisticated in-line monitoring techniques and computational modeling to further unravel the complex network of reactions and to optimize the synthesis of phenolic resins with tailored properties for advanced applications.
References
- 1. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eng.uc.edu [eng.uc.edu]
- 6. preprints.org [preprints.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 13. Kinetics of hydroxymethyl phenols formation by in‐line FTIR spectroscopy | Semantic Scholar [semanticscholar.org]
- 14. Kinetic Study of Curing Phenol-Formaldehyde/Tannin-Formaldehyde Composite Resins [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Kinetics of Resorcinol-Formaldehyde Condensation—Comparison of Common Experimental Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Analytical Determination of Phenol and Cresols
For researchers, scientists, and drug development professionals, the accurate quantification of phenol and its methylated derivatives, cresols, is a critical task. These compounds are not only important industrial raw materials and intermediates but are also significant environmental pollutants and biomarkers of exposure to aromatic hydrocarbons.[1][2][3] Their structural similarity, particularly among the cresol isomers (ortho-, meta-, and para-cresol), presents a considerable analytical challenge, demanding methods with high selectivity and sensitivity.
This guide provides an in-depth comparison of the principal analytical techniques employed for the determination of phenol and cresols. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Analytical Landscape: A Comparative Overview
The choice of an analytical method is dictated by a multitude of factors, including the sample matrix, the required level of sensitivity, the need for isomeric separation, and available instrumentation. Historically, nonspecific colorimetric methods were common, but the field has since evolved to favor more selective separation techniques.[4][5] Today, the primary methods for phenol and cresol analysis fall into three main categories: chromatographic, spectroscopic, and electrochemical.
The following table summarizes the key performance characteristics of the most commonly employed techniques, offering a foundation for method selection and cross-validation.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Recovery (%) | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC) | 1.7 mg/kg (impurities in phenol)[6] | 5.8 mg/kg (impurities in phenol)[6] | >0.99[7] | >80%[7] | High resolution for complex mixtures, excellent separation of cresol isomers.[4][8] | Derivatization is often required for improved volatility and sensitivity.[9] |
| High-Performance Liquid Chromatography (HPLC) | 0.05 - 0.50 ng/mL (with derivatization)[7] | Not specified | >0.999[1] | 81 - 94%[7] | Robust and widely applicable, suitable for non-volatile compounds.[10] | Lower resolution of cresol isomers compared to capillary GC.[4] |
| Spectroscopy (UV-Vis, Fluorescence) | 2 ng/mL (Phenol, Fluorescence)[11] | 0.5 µg/mL (p-Cresol, Fluorescence)[12] | >0.99 | Not specified | Simple, rapid, and cost-effective for total phenol determination.[13] | Limited selectivity for individual isomers, susceptible to matrix interference. |
| Electrochemical Sensors | 2.2 × 10⁻⁷ M (Sinapic Acid)[14] | Not specified | Not specified | Not specified | High sensitivity, portability, and potential for real-time monitoring.[15] | Susceptible to fouling, selectivity can be a challenge in complex matrices. |
In-Depth Analysis of Key Methodologies
Gas Chromatography (GC): The Gold Standard for Isomer Separation
Gas chromatography remains a cornerstone for the analysis of volatile and semi-volatile compounds like phenol and cresols. Its high resolving power, especially with capillary columns, allows for the effective separation of the structurally similar cresol isomers.[4][8]
Principle of Operation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the column walls. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, leading to their separation.
Causality in Experimental Choices:
-
Column Selection: The choice of the capillary column's stationary phase is critical for resolving cresol isomers. Phases with specific selectivities, such as those based on β-cyclodextrin derivatives, have demonstrated excellent separation capabilities.[8]
-
Detector: A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range.[4][16] For enhanced sensitivity and selectivity, especially in complex matrices, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and structural information.[17][18][19]
-
Derivatization: To improve the volatility and chromatographic behavior of phenols, derivatization is often employed. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy.[20]
Experimental Workflow: GC-MS Analysis of Phenols in Water (Based on EPA Method 528)
The following diagram illustrates a typical workflow for the analysis of phenols in a water sample using Solid Phase Extraction (SPE) followed by GC-MS.
Caption: Workflow for Phenol Analysis by GC-MS.
Self-Validating Protocol: ASTM D6142 for Impurities in Phenol
This standard test method provides a framework for determining known impurities in high-purity phenol.[6]
Methodology:
-
Internal Standard Preparation: A known amount of an internal standard is added to the phenol sample. This allows for accurate quantification by correcting for variations in injection volume and detector response.
-
GC-FID Analysis: The prepared sample is injected into a gas chromatograph equipped with a flame ionization detector.
-
Quantification: The concentration of each impurity is determined by comparing its peak area to the peak area of the internal standard.
-
System Validation: The method's validity is ensured through regular checks of system suitability, including column efficiency, peak resolution, and detector response linearity.
High-Performance Liquid Chromatography (HPLC): Versatility and Robustness
HPLC is a powerful and versatile technique for the analysis of a wide range of compounds, including phenols and cresols.[4][10][21] It is particularly well-suited for samples that are not amenable to GC due to low volatility or thermal instability.
Principle of Operation: HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. The separation is driven by the interactions of the analytes with the stationary phase, which can be based on polarity (normal and reversed-phase), ion-exchange, or size exclusion.
Causality in Experimental Choices:
-
Separation Mode: Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common approach for phenol and cresol analysis.[9] This is because the nonpolar stationary phase effectively retains the moderately polar phenolic compounds, allowing for their separation using a polar mobile phase (e.g., methanol-water or acetonitrile-water).
-
Detection:
-
UV-Vis Detection: Phenolic compounds possess chromophores that absorb ultraviolet light, making UV-Vis detection a straightforward and widely used method.[1][4] The selection of the detection wavelength (e.g., 218 nm or 274 nm) is crucial for maximizing sensitivity and minimizing interference.[1][4]
-
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed.[9][11] Phenols fluoresce at specific excitation and emission wavelengths, allowing for their detection at very low concentrations with reduced background noise.
-
Electrochemical Detection: This highly sensitive technique measures the current generated by the oxidation or reduction of the analytes at an electrode surface.[1]
-
Experimental Workflow: HPLC-UV Analysis of Phenols in Air (Based on EPA Method TO-8)
The following diagram outlines the steps for analyzing airborne phenols using impinger sampling followed by HPLC-UV analysis.
Caption: Workflow for Phenol Analysis by HPLC-UV.
Self-Validating Protocol: HPLC with Fluorescence Detection for Phenol and p-Cresol in Urine
This method provides a sensitive and selective approach for biomonitoring.[9]
Methodology:
-
Sample Preparation: Urine samples undergo acid hydrolysis to release conjugated phenols, followed by liquid-liquid extraction to isolate the analytes.
-
HPLC-Fluorescence Analysis: The extract is injected into an RP-HPLC system with fluorescence detection set at an excitation wavelength of 284 nm and an emission wavelength of 310 nm.[9]
-
Calibration and Quality Control: A calibration curve is generated using standards of known concentrations. The method's accuracy and precision are validated through the analysis of spiked samples and quality control materials. The linearity of the method is typically established over the expected concentration range of the analytes.[9]
Spectroscopic Methods: Rapid Screening and Total Phenol Content
Spectroscopic techniques, particularly UV-Vis and fluorescence spectroscopy, offer a rapid and cost-effective means for the determination of phenols.
Principle of Operation: These methods are based on the interaction of electromagnetic radiation with the analyte molecules. In UV-Vis spectroscopy, the absorbance of light by the sample is measured, while in fluorescence spectroscopy, the intensity of light emitted by the sample after excitation at a specific wavelength is measured.
Causality in Experimental Choices:
-
UV-Vis Spectroscopy: While simple, direct UV-Vis measurement lacks selectivity for individual phenolic compounds. To improve selectivity, colorimetric methods are often employed. The 4-aminoantipyrine (4-AAP) method is a classic example where phenols react with 4-AAP in the presence of an oxidizing agent to form a colored dye that can be quantified spectrophotometrically.[5]
-
Fluorescence Spectroscopy: This technique offers significantly higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy.[12] The choice of excitation and emission wavelengths is critical for maximizing the signal from the target analyte while minimizing interference from other compounds in the sample matrix.
Limitations: Spectroscopic methods are generally not suitable for the individual quantification of cresol isomers due to their similar spectral properties. They are most effective for determining the total phenol content or for screening purposes.
Electrochemical Sensors: The Frontier of In-Situ and Real-Time Analysis
Electrochemical sensors are an emerging and promising technology for the detection of phenol and cresols.[15][22][23] They offer several advantages, including high sensitivity, rapid response times, portability, and the potential for in-situ and real-time monitoring.
Principle of Operation: These sensors work by measuring the change in an electrical property (e.g., current, potential, or impedance) that occurs when the target analyte interacts with a chemically modified electrode surface.
Causality in Experimental Choices:
-
Electrode Modification: The key to a successful electrochemical sensor is the modification of the electrode surface to enhance the sensitivity and selectivity towards the target analyte. This can be achieved using various materials, such as nanoparticles, conducting polymers, and enzymes (biosensors).[14][22]
-
Detection Technique: Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are commonly used to study the electrochemical behavior of phenols and for their quantification.
Challenges: While promising, electrochemical sensors can be susceptible to interference from other electroactive species in the sample and can suffer from electrode fouling, which can reduce their performance over time.
Conclusion: Selecting the Optimal Method
The selection of the most appropriate analytical method for phenol and cresol determination is a critical decision that depends on the specific requirements of the analysis.
-
For the highest resolution of cresol isomers and the analysis of complex mixtures, capillary GC, particularly when coupled with MS , is the method of choice.
-
For robust, routine analysis of a wide range of samples, HPLC with UV or fluorescence detection offers a versatile and reliable solution.
-
For rapid screening and the determination of total phenol content , spectroscopic methods provide a simple and cost-effective approach.
-
For in-situ, real-time monitoring and applications requiring high sensitivity, electrochemical sensors represent a rapidly advancing and powerful tool.
By understanding the principles, strengths, and limitations of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the accuracy and reliability of their analytical data.
References
- 1. epa.gov [epa.gov]
- 2. store.astm.org [store.astm.org]
- 3. researchgate.net [researchgate.net]
- 4. osha.gov [osha.gov]
- 5. researchgate.net [researchgate.net]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simple high-performance liquid chromatographic analysis of phenol and p-cresol in urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total Phenol Analysis: Automation and Comparison with Manual Methods | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. rdworldonline.com [rdworldonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. epa.gov [epa.gov]
- 18. NEMI Method Summary - 528 [nemi.gov]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. academic.oup.com [academic.oup.com]
- 21. research.monash.edu [research.monash.edu]
- 22. Biosensors and Sensing Systems for Rapid Analysis of Phenolic Compounds from Plants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Hydroxymethyl)-2-methylphenol
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper handling and disposal of chemical reagents are a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 4-(Hydroxymethyl)-2-methylphenol, ensuring the protection of laboratory personnel and the environment. This is not merely a checklist, but a validation of our commitment to best practices, grounded in scientific principles.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure—a substituted phenol—provides a strong basis for hazard assessment by analogy to similar compounds like cresols and other hydroxymethylated phenols.[1][2][3]
Phenolic compounds are generally toxic and corrosive.[4][5][6] They can cause severe skin burns and eye damage upon contact.[5][7] Inhalation of dust or vapors can lead to respiratory irritation, and ingestion is highly toxic.[8][9] Furthermore, many phenolic derivatives are classified as toxic to aquatic life, making their release into the environment a significant concern.[5] Therefore, under no circumstances should this compound or its solutions be disposed of down the sink drain. [10][11]
| Hazard Class | Description | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Can cause skin irritation or severe chemical burns.[5][7][8] | Nitrile or neoprene gloves (change frequently), lab coat.[4] |
| Serious Eye Damage | Risk of serious, potentially irreversible eye damage.[5][7][8] | Chemical safety goggles or a face shield.[7][12] |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin.[5][8] | Work in a certified chemical fume hood.[4][6][10] |
| Environmental Hazard | Very toxic to aquatic life.[5][7] | Prevent entry into drains, sewers, or waterways.[5][8] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive is to minimize exposure. All handling and preparation of waste containing this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4][6] An operational eyewash station and safety shower must be immediately accessible.[4][6][13]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. Commingling incompatible waste streams can lead to dangerous chemical reactions.
Incompatible Materials: Store this compound waste separately from:
-
Strong Oxidizing Agents (e.g., nitric acid, perchlorates, bromine)[4][12]
-
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)[4][7]
-
Acid Anhydrides and Acid Chlorides [7]
-
Active Metals (e.g., sodium, potassium, aluminum powder)[14]
Protocol for Waste Collection:
-
Designate a Waste Container:
-
Labeling:
-
Immediately affix a hazardous waste label to the container.
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound" and any solvents. Approximate percentages of each component should be included.
-
Indicate the relevant hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
-
Collecting Different Waste Streams:
-
Solid Waste: Carefully transfer pure or residual solid this compound into the designated waste container using a spatula or scoop. Avoid generating dust.[8][9]
-
Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in a designated liquid waste container.
-
Contaminated Labware and Debris: All disposable items that have come into contact with the chemical—such as gloves, pipette tips, weigh boats, and absorbent paper—must be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.[10] Do not discard these items in the regular trash.
-
-
Storage of Waste Container:
-
Keep the waste container tightly sealed when not in use.[8][10]
-
Store the container in a designated satellite accumulation area within the lab, which should be under the control of laboratory personnel.
-
Ensure the storage location is a cool, dry, and well-ventilated area, away from the incompatible materials listed above.[4][7] Secondary containment is highly recommended to mitigate spills.[14]
-
Spill and Emergency Procedures
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
-
Small Spills (Solid or <50 mL Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, goggles, double gloves), cover the spill with an absorbent material like vermiculite, sand, or a chemical absorbent pad.[4] Do not use paper towels alone for liquids as this can increase surface area and potential exposure.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[6]
-
Wash hands thoroughly after the cleanup is complete.[4]
-
-
Large Spills (Solid or >50 mL Liquid):
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for segregation and disposal of this compound waste.
Regulatory Compliance and Final Disposal
The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Phenolic compounds may fall under specific hazardous waste listings (e.g., F-list, K-list) depending on the process that generated the waste.[15][16]
Your institution's EHS department is the final authority on disposal procedures and is responsible for ensuring compliance with all local, state, and federal regulations.[14] Once you have requested a pickup, trained EHS personnel will collect the properly labeled and sealed waste containers. The ultimate and safest disposal method for this type of chemical waste is typically high-temperature incineration at a licensed hazardous waste disposal facility, which completely destroys the compound, preventing its release into the environment.[11]
By adhering to these procedures, you not only ensure your personal safety but also uphold the integrity of our research and our collective responsibility to protect the environment.
References
- 1. CRESOLS | Occupational Safety and Health Administration [osha.gov]
- 2. 2-(HYDROXYMETHYL)-4-METHYLPHENOL | CAS 4383-07-7 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. youtube.com [youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. epa.gov [epa.gov]
- 16. wku.edu [wku.edu]
Personal protective equipment for handling 4-(Hydroxymethyl)-2-methylphenol
This guide provides crucial safety, operational, and disposal information for the handling of 4-(Hydroxymethyl)-2-methylphenol in a laboratory setting. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment for all personnel.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on Safety Data Sheets (SDS) and best practices for handling phenolic compounds.[1]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over goggles if there is a significant risk of splashing. | Protects against eye irritation and serious eye damage from splashes.[1] |
| Hand Protection | Double-gloved nitrile exam-style gloves (minimum 8mil thickness) for incidental contact. For extended contact or immersion, use heavy-duty neoprene or butyl rubber gloves. | Provides protection against skin irritation and potential allergic reactions.[1] Phenolic compounds can be absorbed through the skin, so appropriate glove selection is critical. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities or where splashing is likely, a chemically resistant apron should be worn. | Prevents skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required. | Minimizes the risk of respiratory tract irritation from inhaling dust or vapors.[1] |
Operational Plan: Handling and Disposal
Proper operational procedures are essential to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to disposal.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling phenolic compounds.
-
Waste Container: Prepare a designated, properly labeled hazardous waste container for all solid and liquid waste contaminated with this compound.
2. Handling Procedures:
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment: Don all required PPE as specified in the table above before handling the chemical.
-
Weighing: If weighing the solid compound, do so in a fume hood or on a balance with appropriate local exhaust ventilation to avoid generating and inhaling dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
General Practices: Avoid all direct contact with the chemical. Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and decontaminating solution.
-
Storage: Store any remaining this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
-
PPE Removal: Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of single-use PPE in the designated hazardous waste container. Reusable PPE should be decontaminated according to the manufacturer's instructions.
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be collected in the designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal Method: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash. Phenolic compounds may be classified under specific EPA hazardous waste codes, and proper disposal is crucial for environmental protection.
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
